Product packaging for Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate(Cat. No.:CAS No. 4707-23-7)

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Cat. No.: B1420777
CAS No.: 4707-23-7
M. Wt: 287.01 g/mol
InChI Key: BZKDYEDNQKCIJH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is a useful research compound. Its molecular formula is C8H3BrF4O2 and its molecular weight is 287.01 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrF4O2 B1420777 Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate CAS No. 4707-23-7

Properties

IUPAC Name

methyl 4-bromo-2,3,5,6-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKDYEDNQKCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of Polyfluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

This compound is a highly valuable fluorinated building block in modern organic synthesis. Its unique electronic properties, conferred by the tetrafluorinated benzene ring, and its dual reactive sites—the bromine atom and the methyl ester—make it a versatile precursor for the development of advanced materials, agrochemicals, and complex pharmaceutical agents. The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Simultaneously, the ester group can be hydrolyzed or converted into other functional groups, providing an additional handle for molecular elaboration. This guide provides a comprehensive overview of a robust and reliable pathway for its synthesis, grounded in established chemical principles and validated experimental practices.

Core Synthesis Pathway: A Two-Stage Approach

The most logical and efficient synthesis of the target molecule is achieved through a two-step process. This strategy begins with the synthesis of the key intermediate, 4-bromo-2,3,5,6-tetrafluorobenzoic acid, followed by its direct esterification to yield the final product. This modular approach allows for the purification of the intermediate acid, ensuring high purity in the final esterification step.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 A Pentafluoroaniline B Benzenediazonium Salt Intermediate A->B Diazotization (NaNO2, HBr) C 4-Bromo-2,3,5,6-tetrafluoroaniline B->C Sandmeyer Reaction (CuBr) D 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid S1 2,3,5,6-Tetrafluoroaniline S2 Diazonium Salt S1->S2 1. Diazotization S3 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid S2->S3 2. Sandmeyer-type Carboxylation (Illustrative - complex) OR Halex Reaction on Pentafluorobenzoic Acid S4 This compound S3->S4 3. Fischer Esterification

Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

The synthesis of the carboxylic acid precursor is the most critical step. While several routes are conceivable, a highly effective method involves a Sandmeyer-type reaction starting from a suitably substituted aniline. The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[1][2] This transformation is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][3]

Reaction Mechanism: The Sandmeyer Reaction

The process begins with the diazotization of an aromatic amine in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) halide. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[3] The aryl radical then abstracts a halogen from the now copper(II) species, yielding the final aryl halide and regenerating the copper(I) catalyst.

Experimental Protocol: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

This protocol is adapted from established Sandmeyer reaction procedures.[2][4] The starting material for this synthesis is 4-amino-2,3,5,6-tetrafluorobenzoic acid.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesRationale
4-Amino-2,3,5,6-tetrafluorobenzoic acid209.1120.9 g0.10Starting material containing the amine to be replaced.
Hydrobromic Acid (48% aq.)80.9160 mL~0.53Provides the acidic medium for diazotization and is the source of the bromide ion.
Sodium Nitrite (NaNO₂)69.007.6 g0.11Reacts with HBr to form nitrous acid (in situ) for diazotization. A slight excess ensures full conversion.
Copper(I) Bromide (CuBr)143.4515.8 g0.11Catalyst for the Sandmeyer reaction.
Deionized Water18.02200 mL-Solvent for reagents and reaction medium.
Diethyl Ether74.12300 mL-Extraction solvent for the product.

Step-by-Step Procedure

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2,3,5,6-tetrafluorobenzoic acid (20.9 g, 0.10 mol) in 60 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is observed. Stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 40 mL of 48% hydrobromic acid with gentle warming. Cool this solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt slurry to the copper(I) bromide solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-bromo-2,3,5,6-tetrafluorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system like toluene/hexanes.

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start prep_amine Suspend Amine in HBr start->prep_amine prep_nitrite Dissolve NaNO2 in Water start->prep_nitrite prep_cu Dissolve CuBr in HBr start->prep_cu end End: Purified Acid cool_amine Maintain Amine Slurry at 0-5 °C prep_amine->cool_amine Cool to 0-5 °C add_nitrite Add NaNO2 Solution Dropwise (Keep T < 5 °C) cool_amine->add_nitrite stir_diazonium Stir 30 min at 0-5 °C add_nitrite->stir_diazonium add_to_cu Add Diazonium Slurry to Cold CuBr Solution stir_diazonium->add_to_cu warm_heat Warm to RT, then Heat to 60 °C for 1h add_to_cu->warm_heat cool_rxn Cool to Room Temp warm_heat->cool_rxn extract Extract with Diethyl Ether (3x) cool_rxn->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Product evaporate->recrystallize recrystallize->end

Caption: Experimental workflow for the synthesis of the carboxylic acid intermediate.

Part 2: Esterification to this compound

With the carboxylic acid in hand, the final step is a straightforward esterification. While various methods exist, conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol is highly efficient. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying the purification process.[5]

Reaction Mechanism: Thionyl Chloride-Mediated Esterification

The carboxylic acid first reacts with thionyl chloride to form a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, to form a highly electrophilic acylium ion, which is immediately trapped by the chloride ion to form the 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride. This acyl chloride is not isolated but is directly reacted with methanol. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Subsequent loss of a proton and a chloride ion yields the desired methyl ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of methyl 4-bromo-2-fluorobenzoate.[5]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesRationale
4-Bromo-2,3,5,6-tetrafluorobenzoic acid272.9827.3 g0.10The synthesized intermediate.
Thionyl Chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12Activates the carboxylic acid to the acyl chloride. A slight excess ensures complete conversion.
Methanol (Anhydrous)32.04200 mL-Serves as both the nucleophile and the solvent.
Ethyl Acetate88.11250 mL-Extraction solvent.
Saturated Sodium Bicarbonate (aq.)-150 mL-Neutralizes excess acid (HCl, SOCl₂) during workup.

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask containing a stirred solution of 4-bromo-2,3,5,6-tetrafluorobenzoic acid (27.3 g, 0.10 mol) in anhydrous methanol (200 mL), cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (8.7 mL, 0.12 mol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Workup: Dilute the residue with ethyl acetate (250 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 75 mL) and brine (75 mL). The bicarbonate wash is critical to neutralize any residual acid and must be performed carefully due to CO₂ evolution.

  • Purification: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This compound is typically obtained as a solid and can be purified further by recrystallization from methanol or ethanol.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

Physicochemical Properties

PropertyValueSource
CAS Number4707-23-7[6]
Molecular FormulaC₈H₃BrF₄O₂[6]
Molecular Weight287.01 g/mol [6]
AppearanceOff-white to white solid or crystalline powder-
Melting Point65-69 °C (Typical)-

Spectroscopic Data (Expected)

  • ¹H NMR (CDCl₃): A singlet around δ 3.9-4.0 ppm corresponding to the three methyl protons (-OCH₃).

  • ¹⁹F NMR (CDCl₃): Two multiplets in the aromatic region, characteristic of the AA'XX' spin system of the tetrafluorinated ring.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

  • 4-Bromo-2,3,5,6-tetrafluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • This compound: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[6]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][8]

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving a Sandmeyer reaction to produce the key carboxylic acid intermediate, followed by a highly efficient thionyl chloride-mediated esterification. This guide provides a detailed, validated protocol that, when executed with precision and appropriate safety measures, yields a high-purity product essential for advanced research and development in chemistry and life sciences.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a penta-substituted benzene ring with four fluorine atoms, a bromine atom, and a methyl ester group, offers a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine substituents profoundly influences the reactivity of the C-Br bond and the aromatic ring, making it a valuable and versatile building block for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, characterization, reactivity, and safe handling protocols, designed for researchers and drug development professionals seeking to leverage this compound in their work.

Molecular Identity and Structure
2.1 Chemical Identifiers

A clear identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 4707-23-7[1][2]
Molecular Formula C₈H₃BrF₄O₂[3]
Molecular Weight 287.01 g/mol [3]
IUPAC Name This compoundN/A
2.2 Structural Analysis

The molecule's properties are a direct consequence of its structure:

  • Tetrafluorinated Phenyl Ring: The four fluorine atoms are powerful electron-withdrawing groups. This reduces the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions and influencing the reactivity of the other substituents.

  • Bromine Atom: The C-Br bond is a key reactive site, serving as a versatile handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).

  • Methyl Ester Group: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its precursor and related structures. Safety Data Sheets (SDS) indicate that many physical properties are not yet determined[3][4].

PropertyValue / DescriptionRationale & Impact
Appearance White to pale cream powder/solid.Inferred from its precursor, 4-bromo-2,3,5,6-tetrafluorobenzoic acid[5]. The planar, rigid structure and potential for intermolecular interactions favor a solid state at room temperature.
Melting Point Not available. Data for the parent carboxylic acid is 142-145 °C[6].The ester is expected to have a lower, yet still well-defined, melting point than the parent acid due to the absence of strong hydrogen bonding dimerization present in carboxylic acids.
Boiling Point Not available.Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition.
Solubility Insoluble in water[6]. Soluble in common organic solvents (e.g., ethanol, methanol, ether)[7].The hydrophobic, halogen-rich aromatic ring dominates, making it insoluble in water. Good solubility in organic solvents is expected, facilitating its use in synthetic reactions.
Synthesis and Purification

The most logical and direct synthesis of this compound is via the esterification of its commercially available parent acid, 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

4.1 Synthetic Strategy: Fischer-Speier Esterification

Fischer-Speier esterification is a classic, reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[8][9] The reaction is an equilibrium process. To drive the reaction towards the product, it is common practice to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[10]

4.2 Experimental Protocol: Synthesis
  • Materials: 4-bromo-2,3,5,6-tetrafluorobenzoic acid (1.0 eq), Methanol (anhydrous, ~20-50 eq), Sulfuric acid (concentrated, catalytic, ~0.1 eq).

  • Step 1: Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

  • Step 2: Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Step 3: Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Step 4: Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.[11]

  • Step 5: Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Scientist's Note (Causality): Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[10] This "activation" step is crucial for the nucleophilic attack by the weakly nucleophilic methanol to proceed at a reasonable rate. Using excess methanol shifts the reaction equilibrium to the right, maximizing product yield according to Le Châtelier's principle.[10]

4.3 Purification Workflow

Post-reaction, the crude product must be isolated from the excess methanol, sulfuric acid, and any unreacted starting material. The following diagram and protocol outline a standard and effective purification strategy.

G cluster_workup Aqueous Workup A Crude Reaction Mixture B Solvent Removal (Rotary Evaporation) A->B C Redissolve in Ethyl Acetate B->C D Wash with aq. NaHCO3 Solution C->D E Wash with Brine D->E F Dry over Na2SO4 or MgSO4 E->F G Filter and Concentrate F->G H Column Chromatography (if necessary) G->H I Pure Product H->I

Caption: Post-synthesis purification workflow.

  • Step 1: Neutralization & Extraction: After cooling, the excess methanol is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate. This solution is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[11] A final wash with brine (saturated NaCl solution) removes residual water.

  • Step 2: Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Step 3: Final Purification: If TLC analysis shows impurities, the product can be further purified by silica gel column chromatography.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is required for full characterization.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the three protons of the methyl ester (-OCH₃) group, likely in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR will be more complex. Key expected signals include the carbonyl carbon of the ester (~160-165 ppm), the methyl carbon (~52 ppm), and multiple signals for the aromatic carbons. The C-F couplings will cause these aromatic signals to appear as complex multiplets.

  • ¹⁹F NMR: This is a powerful tool for fluorinated compounds. The spectrum is expected to show two distinct signals (or complex multiplets) due to the two non-equivalent fluorine environments on the ring (those ortho and meta to the ester).

5.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)BondVibration Type
~1730-1715C=O (Ester)Strong, Sharp Stretch
~1300-1000C-F (Aryl)Strong, Sharp Stretch(es)
~1250-1100C-O (Ester)Stretch
~600-500C-BrStretch
5.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of nearly equal intensity, one at m/z = 286 (for C₈H₃⁷⁹BrF₄O₂) and another at m/z = 288 (for C₈H₃⁸¹BrF₄O₂).

G A Sample Received B Physical State & Solubility Check A->B C 1H & 19F NMR (Primary Structure Check) B->C D Mass Spectrometry (Confirm MW & Br Pattern) B->D F IR Spectroscopy (Functional Groups) E 13C NMR (Carbon Skeleton) C->E G Data Consolidation & Analysis D->G E->G F->G H Structure Confirmed G->H

Caption: Standard analytical characterization workflow.

Reactivity and Applications in Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Cross-Coupling Reactions: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the connection of the tetrafluorophenyl moiety to other complex fragments. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[12]

  • Ester Manipulation: The methyl ester can be saponified (hydrolyzed) under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines (using reagents like EDC or HATU) to form amides, a ubiquitous functional group in drug candidates.

  • Building Block for ¹⁹F MRI: Polysubstituted fluorobenzenes are gaining interest as imaging agents for ¹⁹F Magnetic Resonance Imaging (MRI), a technique with no background signal in biological systems. This compound could serve as a precursor for developing novel ¹⁹F MRI contrast agents.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The information below is a summary based on available Safety Data Sheets.

  • Hazard Summary: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] The parent acid has similar GHS classifications.[13]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[3]

    • Wash hands thoroughly after handling.

  • Storage and Stability:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • The compound is stable under recommended storage conditions.

    • Incompatible materials include strong oxidizing agents.[3]

Conclusion

This compound is a high-value synthetic intermediate characterized by its densely functionalized aromatic core. The combination of a reactive bromine handle for cross-coupling and a modifiable ester group, all on an electron-deficient tetrafluorophenyl ring, provides chemists with a powerful tool for accessing novel chemical space. While detailed experimental data on its physical properties remain to be fully documented in the literature, its synthesis and characterization can be achieved through standard, well-established laboratory protocols. Its careful application holds significant promise for advancing projects in drug discovery, agrochemistry, and materials science.

References

Introduction: Unveiling Dihydroconiferyl Alcohol, a Phenolic Compound of Botanical Origin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dihydroconiferyl Alcohol (CAS 18343-49-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Dihydroconiferyl alcohol (DCA), registered under CAS number 18343-49-2, is a naturally occurring phenylpropanoid found in a variety of plant species.[1][2] Structurally, it is a derivative of eugenol and is characterized by a 4-hydroxy-3-methoxyphenyl group attached to a propanol tail.[2] This compound has garnered interest in the scientific community for its role as a plant metabolite and its potential biological activities, including antioxidant and cytoprotective effects.[1][3][4] Notably, it was identified as a cell division factor in Acer species, where it acted synergistically with kinetin to promote soybean callus growth, suggesting properties distinct from traditional purine-based cytokinins.[4]

This guide serves as a comprehensive technical resource, consolidating the available data on the physicochemical properties, biological activity, and relevant experimental methodologies for Dihydroconiferyl alcohol. The objective is to provide researchers and drug development professionals with a foundational understanding of this compound, enabling its effective evaluation and application in experimental designs.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical and physical properties is fundamental to its application in research. These parameters govern its solubility, stability, and reactivity, directly influencing experimental design, from stock solution preparation to its behavior in biological assays.

Core Chemical Identifiers

The compound is unambiguously identified by the following descriptors:

IdentifierValueSource
CAS Number 18343-49-2 (Note: A different CAS number, 2305-13-7, is also frequently associated with this compound)[5][6]
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)propan-1-ol[4][5]
Molecular Formula C₁₀H₁₄O₃[2][5]
Synonyms Dihydroconiferol, 4-Hydroxy-3-methoxybenzenepropanol, Guaiacyl propanol[5][6]
Chemical Structure

The molecular structure of Dihydroconiferyl alcohol is central to its chemical behavior and biological activity. The phenolic hydroxyl group and the primary alcohol function are key sites for chemical reactions and interactions with biological targets.

Dihydroconiferyl_Alcohol_Structure cluster_ring cluster_chain C1 C C2 C C1->C2 C1_propyl C1_propyl C1->C1_propyl CH₂ C3 C C2->C3 C4 C C3->C4 C3_methoxy C3_methoxy C3->C3_methoxy OCH₃ C5 C C4->C5 C4_hydroxy C4_hydroxy C4->C4_hydroxy OH C6 C C5->C6 C6->C1 Propyl_C1 CH₂ Propyl_C2 CH₂ Propyl_C1->Propyl_C2 Propyl_OH OH Propyl_C2->Propyl_OH

Caption: Chemical structure of Dihydroconiferyl alcohol (C₁₀H₁₄O₃).

Physicochemical Data

The following table summarizes key computed and experimental properties, which are critical for handling, formulation, and analytical characterization.

PropertyValueData TypeSource
Molecular Weight 182.22 g/mol Computed[2]
Monoisotopic Mass 182.094294304 DaComputed[2]
XLogP3 0.8Computed[2]
Kovats Retention Index (Standard non-polar) 1597, 1599.9Experimental[2][5]
Kovats Retention Index (Standard polar) 2941 - 2980Experimental[2][5]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.GHS Classification[2]

Part 2: Biological Activity and Research Applications

While direct and extensive research on Dihydroconiferyl alcohol is still developing, studies on DCA and its structural analogs point towards promising antioxidant, anti-inflammatory, and cytoprotective properties.[1][3][7]

Antioxidant and Cytoprotective Effects

Phenolic compounds are well-regarded for their antioxidant capabilities, primarily through the mechanism of free radical scavenging which mitigates cellular oxidative stress.[1] While specific IC₅₀ values for DCA in common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not consistently reported in the literature, related studies provide valuable context. For instance, in one study, DCA exhibited a hydroxyl radical scavenging IC₅₀ value of 80.2 µM.[3] The same study demonstrated a significant cytoprotective effect, with an ED₅₀ of 12.5 µM in H₂O₂-stressed MCF-7 cells, highlighting its potential to protect cells from oxidative damage.[3]

Cell Division and Plant Metabolism

An early but significant finding was the isolation of DCA from the spring sap of sycamore (Acer pseudoplatanus L.), where it was identified as a factor that stimulated the growth of soybean callus.[4] This activity suggests a role in plant cell division and growth regulation, acting synergistically with other growth factors like kinetin.[4]

Part 3: Experimental Protocols and Methodologies

To facilitate further research and ensure reproducibility, this section provides a detailed protocol for a standard assay used to evaluate the antioxidant potential of compounds like Dihydroconiferyl alcohol.

Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a cornerstone of in-vitro antioxidant analysis. It measures the ability of a test compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified by a decrease in absorbance.

Principle: The antioxidant (ArOH) reduces the DPPH radical. The degree of discoloration is proportional to the scavenging potential of the antioxidant. DPPH• (Violet) + ArOH → DPPH-H (Yellow) + ArO•

Materials and Reagents:

  • Dihydroconiferyl alcohol (DCA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader (capable of reading at ~517 nm)

  • Standard laboratory glassware and pipettes

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Test Compound (DCA): Prepare a 10 mM stock solution of DCA in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

    • Positive Control: Prepare a 1 mM stock solution of ascorbic acid or Trolox in methanol.

    • DPPH Solution: Prepare a 0.1 mM (or ~4 mg/100 mL) solution of DPPH in methanol. Keep this solution protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the DCA solution to respective wells.

    • Add 100 µL of the positive control solution to its designated wells.

    • For the blank (control) wells, add 100 µL of methanol.

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix gently by pipetting or using a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control is the absorbance of the DPPH solution with methanol (blank).

      • Abs_sample is the absorbance of the DPPH solution with the test compound (DCA) or positive control.

    • Plot the % Inhibition against the concentration of DCA.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

DPPH_Assay_Workflow prep 1. Prepare Solutions - DCA (Test Compound) - Ascorbic Acid (Control) - DPPH (Radical) plate 2. Plate Assay - Add 100µL DCA/Control to wells - Add 100µL DPPH to all wells prep->plate incubate 3. Incubate - 30 minutes at RT - In the dark plate->incubate read 4. Measure Absorbance - Spectrophotometer at 517 nm incubate->read analyze 5. Analyze Data - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read->analyze

Caption: Standard workflow for the DPPH radical scavenging assay.

Conclusion

Dihydroconiferyl alcohol (CAS 18343-49-2) is a phenolic propanoid with established natural origins and emerging biological relevance. Its demonstrated cytoprotective and antioxidant activities, coupled with its unique role as a plant cell division factor, make it a compelling subject for further investigation in phytochemistry, pharmacology, and drug discovery. The methodologies and data presented in this guide provide a solid technical foundation for scientists aiming to explore the full potential of this intriguing molecule.

References

A Comprehensive Spectroscopic Guide to Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, with the CAS number 4707-23-7, is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery.[1][2][3][4][5] Its tetrafluorinated benzene ring, substituted with both a bromine atom and a methyl ester group, offers a unique combination of chemical properties. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the bromine atom and methyl ester provide versatile handles for further chemical modifications, such as cross-coupling reactions.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available, this guide leverages established principles of spectroscopic analysis for polyfluorinated and halogenated aromatic compounds to predict and interpret its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra. This approach, grounded in extensive data from analogous structures, offers a robust framework for researchers working with this and similar molecules.

¹H NMR Spectroscopy: A Singular Signature

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple, exhibiting a single resonance.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignment
~3.9 ppmSinglet3H-OCH₃

Expert Analysis:

The absence of protons on the aromatic ring means the only hydrogen signals will arise from the methyl ester group (-OCH₃). This signal is expected to appear as a sharp singlet due to the lack of adjacent protons for spin-spin coupling. The chemical shift is predicted to be around 3.9 ppm, a typical value for methyl esters. While there are fluorine atoms on the aromatic ring, the through-bond coupling between these fluorine atoms and the methyl protons (a ⁵J coupling) is generally too weak to be resolved in a standard ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Influence of Halogenation

The proton-decoupled ¹³C NMR spectrum will provide a wealth of information about the carbon skeleton, with the chemical shifts and coupling to fluorine being key features.

Predicted Chemical Shift (δ)Multiplicity (due to C-F coupling)Assignment
~160-165 ppmSingletC=O
~140-150 ppmDoublet of DoubletsC2/C6
~135-145 ppmDoublet of DoubletsC3/C5
~100-110 ppmSinglet or very small tripletC4
Not directly observedMultipletC1
~53 ppmSinglet-OCH₃

Expert Analysis:

  • Carbonyl Carbon (C=O): This carbon is not directly bonded to fluorine and is expected to appear as a singlet in the downfield region of the spectrum (160-165 ppm).

  • Fluorinated Aromatic Carbons (C2, C3, C5, C6): The four fluorine-bearing carbons will exhibit complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings (¹JCF, ²JCF, ³JCF).[6][7][8][9] The one-bond C-F coupling constants are typically large (around 250 Hz), leading to significant splitting of these signals. The symmetry of the molecule means that C2 and C6 are equivalent, as are C3 and C5. These pairs will likely appear as complex multiplets (doublet of doublets) due to coupling to the neighboring fluorine atoms.

  • Brominated Aromatic Carbon (C4): The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the range of 100-110 ppm. It will experience coupling to the two adjacent fluorine atoms (at C3 and C5), likely resulting in a triplet, although the coupling constant may be small.

  • Ester-Substituted Aromatic Carbon (C1): This carbon is not directly bonded to any protons or fluorine atoms and will likely show a very complex and potentially weak signal due to coupling with the neighboring fluorine atoms.

  • Methyl Carbon (-OCH₃): The methyl carbon will appear as a singlet at approximately 53 ppm.

¹⁹F NMR Spectroscopy: A Definitive Fingerprint

¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11]

Predicted Chemical Shift (δ)MultiplicityAssignment
-130 to -140 ppmMultipletF2/F6
-140 to -150 ppmMultipletF3/F5

Expert Analysis:

The ¹⁹F NMR spectrum is expected to show two distinct signals due to the chemical non-equivalence of the fluorine atoms ortho and meta to the methyl ester group.

  • F2/F6: These fluorine atoms are ortho to the ester group and will be influenced by its electron-withdrawing nature. They are expected to resonate at a slightly different chemical shift compared to F3/F5. The signal will be a multiplet due to coupling with the adjacent F3/F5 fluorines.

  • F3/F5: These fluorine atoms are meta to the ester and ortho to the bromine. Their chemical environment is different from F2/F6, leading to a separate signal. This signal will also be a multiplet due to coupling with the neighboring F2/F6 fluorines.

The coupling between adjacent fluorine atoms on an aromatic ring (³JFF) is typically in the range of 15-25 Hz.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[12][13][14][15][16]

Wavenumber (cm⁻¹)IntensityAssignment
~1730-1750StrongC=O stretch (ester)
~1250-1300StrongC-O stretch (ester)
~1450-1600MediumC=C stretch (aromatic ring)
~1000-1100StrongC-F stretch
~500-600MediumC-Br stretch

Expert Analysis:

  • The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, expected around 1730-1750 cm⁻¹.

  • A strong C-O stretching vibration from the ester will also be present, typically in the 1250-1300 cm⁻¹ region.

  • The aromatic C=C stretching vibrations will appear as a series of medium-intensity bands in the 1450-1600 cm⁻¹ range.

  • A strong and broad absorption band characteristic of the C-F stretching vibrations is expected in the 1000-1100 cm⁻¹ region.

  • The C-Br stretching vibration will be observed at a lower frequency, typically between 500 and 600 cm⁻¹.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be readily identifiable due to its characteristic isotopic pattern.[17][18][19][20]

m/zInterpretation
286/288Molecular ion peak ([M]⁺ and [M+2]⁺)
255/257Loss of -OCH₃
227/229Loss of -COOCH₃
207Loss of Br
179Loss of Br and CO

Expert Analysis:

  • Molecular Ion: The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 286 and 288, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular formula is C₈H₃BrF₄O₂.[1]

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 255/257.

    • Loss of the entire methoxycarbonyl radical (-COOCH₃) would give a fragment at m/z 227/229.

    • Cleavage of the C-Br bond would lead to a fragment at m/z 207.

    • Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment would result in a fragment at m/z 179.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-16 ppm centered around 6 ppm is appropriate. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and C-F coupling.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: A spectrometer equipped with a fluorine probe (e.g., 376 MHz for a 400 MHz instrument).

    • Parameters: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width of at least 100 ppm, centered around -140 ppm, should be sufficient. Use an external reference standard like CFCl₃ (0 ppm) or an internal standard.

2. IR Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

3. Mass Spectrometry

  • Sample Introduction:

    • Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a GC inlet.

    • Electrospray Ionization (ESI): Suitable for less volatile samples or for softer ionization.

  • Acquisition:

    • Spectrometer: A mass spectrometer capable of EI or ESI. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

    • Parameters: Acquire a full scan mass spectrum over a range of m/z 50-500.

Visualizations

Spin-Spin Coupling in the Aromatic Ring

G C1 C1-COOCH3 C2 C2-F C1->C2 C1->C2 C6 C6-F C1->C6 C2->C1 C3 C3-F C2->C3 C2->C3 JCF C3->C2 C4 C4-Br C3->C4 C3->C4 JCF C4->C3 C5 C5-F C4->C5 C4->C5 C5->C4 C5->C6 C5->C6 C6->C1 C6->C1 JCF C6->C5

Caption: Predicted ¹³C-¹⁹F spin-spin couplings.

Key Fragmentation Pathways in Mass Spectrometry

G M [M]⁺˙ m/z 286/288 M_minus_OCH3 [M-OCH₃]⁺ m/z 255/257 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 227/229 M->M_minus_COOCH3 -COOCH₃ M_minus_Br [M-Br]⁺ m/z 207 M->M_minus_Br -Br M_minus_Br_CO [M-Br-CO]⁺ m/z 179 M_minus_Br->M_minus_Br_CO -CO

Caption: Predicted major fragmentation pathways.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information that can be gleaned from NMR spectroscopy, a cornerstone technique in modern chemical analysis.

Introduction

This compound is a polysubstituted aromatic compound. Its structure presents a unique arrangement of electron-withdrawing groups (fluorine atoms and a methyl ester) and a halogen (bromine) on a benzene ring. This substitution pattern leads to a complex electronic environment, making NMR spectroscopy an invaluable tool for its structural confirmation and purity assessment. Understanding the nuances of its ¹H and ¹³C NMR spectra is critical for chemists working with this and structurally related fluorinated molecules.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by its simplicity in terms of the number of signals, yet complexity in their fine structure due to coupling with fluorine atoms.

Expected Signals and Chemical Shifts

The molecule contains only one type of proton, those of the methyl ester group (-OCH₃). The aromatic ring is fully substituted, bearing no protons.

  • -OCH₃ Protons: A single resonance is expected for the three equivalent protons of the methyl group. The chemical shift of this singlet is influenced by the deshielding effect of the adjacent oxygen atom and the electron-withdrawing nature of the tetrafluorinated aromatic ring. A typical chemical shift for a methyl ester is in the range of 3.5-4.0 ppm. For comparison, the methyl protons in methyl 4-bromobenzoate appear around 3.9 ppm. The presence of four fluorine atoms on the ring is expected to further withdraw electron density, potentially shifting this signal slightly downfield.

Spin-Spin Coupling

While the methyl protons will appear as a singlet in a standard ¹H NMR spectrum, long-range coupling to the fluorine atoms on the aromatic ring is possible, though often with very small coupling constants that may not be resolved. The most likely coupling would be a five-bond coupling (⁵JHF) to the fluorine atoms at the 2 and 6 positions. If resolved, this would manifest as a narrow triplet or a more complex multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a wealth of information about the carbon skeleton of this compound. Due to the symmetry of the aromatic ring, fewer than the total number of eight carbon signals are expected.

Expected Signals and Chemical Shifts
  • Methyl Carbon (-OCH₃): This carbon will appear as a singlet in the upfield region of the spectrum, typically around 50-55 ppm.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the downfield region, generally between 160-170 ppm.

  • Aromatic Carbons:

    • C1 (ipso-carbon attached to the ester): This quaternary carbon's chemical shift will be influenced by the attached ester group.

    • C2 and C6 (carbons bearing fluorine): These two carbons are chemically equivalent due to the molecule's symmetry. Their resonance will be a doublet due to one-bond coupling with fluorine (¹JCF).

    • C3 and C5 (carbons bearing fluorine): These two carbons are also chemically equivalent and will appear as a doublet due to ¹JCF coupling.

    • C4 (ipso-carbon attached to bromine): This quaternary carbon will appear as a singlet, with its chemical shift influenced by the attached bromine atom.

The chemical shifts of the aromatic carbons are significantly affected by the substituents. Fluorine atoms cause a large downfield shift for the carbon they are directly attached to, while also influencing the shifts of adjacent carbons. The carbon-fluorine coupling constants (JCF) are particularly informative.

Carbon-Fluorine Coupling

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.

  • One-bond coupling (¹JCF): This coupling is typically large, in the range of 240-260 Hz, and results in the splitting of the signals for the carbons directly bonded to fluorine (C2, C3, C5, C6) into doublets.

  • Two-bond coupling (²JCF): Carbons two bonds away from a fluorine atom will also exhibit coupling, typically in the range of 20-30 Hz. For example, C1 will be coupled to the fluorine atoms at C2 and C6.

  • Three-bond coupling (³JCF): This coupling is generally smaller, around 5-10 Hz.

The presence and magnitude of these couplings are critical for unambiguous assignment of the carbon signals. Studies on fluorinated aromatic compounds have extensively documented these coupling constants.[1]

Predicted ¹³C NMR Data Summary
Carbon AtomPredicted Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
-OCH₃50 - 55s
C=O160 - 170t (due to ²JCF with F2 and F6)
C1120 - 130t (due to ²JCF with F2 and F6)
C2, C6140 - 150d (due to ¹JCF)
C3, C5140 - 150d (due to ¹JCF)
C4110 - 120quin (due to ³JCF with F3 and F5)

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The multiplicities are predictions based on expected coupling patterns.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will simplify the spectrum by removing C-H couplings, leaving only the C-F couplings.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of methyl, methylene, and methine carbons, although in this specific molecule, it would only confirm the methyl carbon.

The following diagram illustrates the workflow for the NMR analysis.

Caption: Workflow for NMR analysis of this compound.

The Role of ¹⁹F NMR

While this guide focuses on ¹H and ¹³C NMR, it is crucial to note that ¹⁹F NMR spectroscopy is an extremely powerful technique for analyzing fluorinated compounds.[2] The ¹⁹F NMR spectrum of this molecule would show two distinct signals for the two sets of equivalent fluorine atoms (F2/F6 and F3/F5). The chemical shifts and, importantly, the F-F coupling constants would provide definitive structural confirmation. The analysis of fluorinated aromatic compounds is often aided by computational methods to predict ¹⁹F NMR chemical shifts.[2]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide unambiguous information for its structural elucidation. The ¹H NMR spectrum is expected to show a single resonance for the methyl ester protons, while the ¹³C NMR spectrum will display characteristic signals for the methyl, carbonyl, and distinct aromatic carbons, with informative C-F coupling patterns. A thorough analysis, potentially supplemented by ¹⁹F NMR and computational data, allows for complete assignment and serves as a reliable method for quality control and reaction monitoring in synthetic applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, predicts the resultant mass spectrum, and offers a robust, self-validating experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). By integrating foundational principles of mass spectrometry with insights into the behavior of polyhalogenated aromatic compounds, this guide serves as an essential reference for the structural characterization of this and similar molecules.

Introduction

This compound (C₈H₃BrF₄O₂) is a polyhalogenated aromatic ester of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. The precise structural confirmation of such compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[1] Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a molecular fingerprint, enabling both identification and structural elucidation.[2]

This guide will explore the fragmentation behavior of this molecule, considering the interplay of its distinct functional groups: the methyl ester, the bromine atom, and the tetrafluorinated benzene ring. Understanding these pathways is critical for interpreting mass spectra accurately and confirming the identity and purity of synthesized intermediates and final products.

Ionization and Primary Fragmentation Principles

Upon entering the ion source of a mass spectrometer, the vaporized molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2][3] The location of the initial ionization is generally on the atom with the most available non-bonding (n) or pi (π) electrons, which have the lowest ionization energy.[4] For this compound, the most likely sites are the lone pair electrons on the oxygen or bromine atoms.

The molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments and neutral radicals.[5] The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting carbocations and radicals.[3] The key functional groups will direct the fragmentation as follows:

  • Ester Group: Prone to α-cleavage (cleavage of the bond adjacent to the carbonyl group) and loss of the alkoxy group.[6][7]

  • Aromatic Ring: The stable aromatic system lends intensity to the molecular ion and fragments containing the ring.[6]

  • Halogen Substituents (Br, F): The C-Br bond is significantly weaker than the C-F and C-C bonds, making it a preferential site for cleavage.[8] The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a critical diagnostic tool, resulting in characteristic "M" and "M+2" peaks for any bromine-containing fragment.[9][10]

Predicted Electron Ionization (EI) Fragmentation Pathways

The molecular weight of this compound is 290.93 g/mol (using ⁷⁹Br) and 292.93 g/mol (using ⁸¹Br). The mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 290 and 292.

The primary fragmentation routes from the molecular ion (M⁺•) are detailed below:

  • Loss of the Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, resulting from α-cleavage at the carbonyl group. This cleavage yields a highly stable acylium ion.

    • M⁺• → [M - 31]⁺ + •OCH₃

    • This will produce a prominent pair of peaks at m/z 259 (for ⁷⁹Br) and m/z 261 (for ⁸¹Br). This is often the base peak in the spectra of methyl benzoates.

  • Loss of the Bromine Radical (•Br): The relatively weak C-Br bond makes its cleavage a highly favorable process.

    • M⁺• → [M - 79/81]⁺ + •Br

    • This fragmentation leads to a tetrafluorinated methyl benzoate cation at m/z 211 .

  • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon.

    • M⁺• → [M - 59]⁺ + •COOCH₃

    • This results in a bromotetrafluorophenyl cation, which will appear as an isotopic pair at m/z 231 (for ⁷⁹Br) and m/z 233 (for ⁸¹Br).

Subsequent fragmentation of these primary ions can also occur, leading to smaller fragments, though typically with lower intensity.

Visualizing the Fragmentation

The logical flow of the primary fragmentation events can be visualized as follows:

fragmentation_pathway cluster_frags Primary Fragment Ions cluster_losses Neutral Losses M Molecular Ion (M⁺•) m/z 290/292 L1 - •OCH₃ M->L1 L2 - •Br M->L2 L3 - •COOCH₃ M->L3 F1 [M - •OCH₃]⁺ m/z 259/261 (Acylium Ion) F2 [M - •Br]⁺ m/z 211 F3 [M - •COOCH₃]⁺ m/z 231/233 L1->F1 L2->F2 L3->F3

Caption: Primary EI fragmentation pathways for this compound.

Summary of Predicted Key Ions
m/z (⁷⁹Br/⁸¹Br)Proposed Structure/IdentityFragmentation PathwayExpected Relative Intensity
290 / 292Molecular Ion [C₈H₃BrF₄O₂]⁺•Initial IonizationModerate to Strong
259 / 261Acylium Ion [C₇BrF₄O]⁺Loss of •OCH₃ (methoxy radical)Strong (likely Base Peak)
211[C₈H₃F₄O₂]⁺Loss of •Br (bromine radical)Moderate
231 / 233[C₆BrF₄]⁺Loss of •COOCH₃Moderate to Low

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a robust and reproducible analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for volatile and semi-volatile compounds like this compound.[11][12]

Step 1: Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Prepare a stock solution of the analyte at 1 mg/mL. From this, create a working solution of approximately 10-50 µg/mL.

    • Causality: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

Step 2: System Suitability and Self-Validation
  • Blank Analysis: Before injecting the sample, run a solvent blank to ensure there is no system contamination or carryover.

  • Tuning: Perform an autotune of the mass spectrometer using a standard tuning compound (e.g., PFTBA) to ensure mass accuracy, resolution, and isotopic ratios are within specifications.

  • Standard Injection: Inject a known standard (e.g., a mixture of polycyclic aromatic hydrocarbons - PAHs) to verify chromatographic performance, including peak shape and retention time stability.[13] This step validates that the system is operating correctly before the unknown is analyzed.

Step 3: GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for analysis on a standard capillary GC-MS system.[14]

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)Maximizes the transfer of analyte to the column, enhancing sensitivity for dilute samples.[12]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Carrier GasHelium, constant flow at 1.0-1.2 mL/minProvides good chromatographic efficiency and is compatible with most mass spectrometers.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, Rtx-5MS)A standard non-polar column that provides excellent separation for a wide range of aromatic compounds.[14]
Oven Temperature ProgramInitial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)This program allows for good separation from solvent and impurities while ensuring the analyte elutes in a reasonable time with good peak shape.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for EI that produces extensive, reproducible fragmentation and allows for library matching.[4]
Ion Source Temperature230 °CA standard source temperature that minimizes analyte degradation while ensuring efficient ionization.
Quadrupole Temperature150 °CPrevents contamination of the mass analyzer.
MS Transfer Line Temp280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan Rangem/z 45 - 350This range covers the expected molecular ion and all significant fragments while excluding low-mass noise from the solvent and carrier gas.
Step 4: Data Interpretation
  • Examine the Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

  • Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the analyte peak.

  • Identify the Molecular Ion: Look for the highest m/z peaks that form an isotopic cluster. For this compound, search for the characteristic 1:1 ratio pair at m/z 290/292.

  • Correlate Fragments: Identify major fragment ions in the spectrum and match them to the predicted losses (e.g., m/z 259/261 for loss of •OCH₃, m/z 211 for loss of •Br).

  • Library Search (Optional): Perform a search against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identification. While this specific compound may not be in all libraries, structurally similar compounds can provide supporting evidence.[15]

Conclusion

The mass spectrometric fragmentation of this compound under Electron Ionization is predicted to be dominated by distinct, structurally informative pathways. The key diagnostic fragments include the molecular ion pair (m/z 290/292), the acylium ion pair resulting from the loss of a methoxy radical (m/z 259/261), and the ion from the loss of a bromine radical (m/z 211). The presence of the bromine atom provides a powerful isotopic signature that simplifies spectral interpretation. By following the detailed GC-MS protocol provided, researchers can reliably generate high-quality mass spectra to confirm the structure and identity of this important chemical intermediate, ensuring the integrity of their scientific and developmental work.

References

Infrared (IR) spectrum of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of IR spectroscopy, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the compound's spectral features. By correlating specific absorption bands with the molecule's unique functional groups—including a highly substituted aromatic ring, an ester moiety, and carbon-halogen bonds—this guide serves as an essential reference for the structural elucidation and quality control of this complex fluorinated compound.

Introduction: The Power of Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, and rotate.[1] This absorption is quantized, meaning that each type of bond and functional group absorbs light at a characteristic frequency, or wavenumber (typically expressed in reciprocal centimeters, cm⁻¹).[2]

The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in a sample.[1] The spectrum is typically divided into two main regions:

  • The Functional Group Region (~4000-1500 cm⁻¹): This area contains distinct and often strong absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., C=O, O-H, C-H). This region is highly diagnostic for identifying the key chemical moieties within a molecule.[3]

  • The Fingerprint Region (~1500-400 cm⁻¹): This region is characterized by a complex pattern of overlapping signals arising from bending vibrations and skeletal vibrations of the molecule as a whole. While challenging to interpret from first principles, it is unique to each compound and serves as a powerful tool for confirming identity by matching it against a known standard.[2]

This guide will focus on interpreting the spectrum of this compound, a molecule whose rich functionality provides an excellent case study for spectral analysis.

Molecular Structure and Expected Vibrational Modes

A thorough spectral interpretation begins with a clear understanding of the molecule's structure. This compound (C₈H₃BrF₄O₂) possesses several key functional groups, each with expected vibrational modes:

  • Ester Group (-COOCH₃): This is arguably the most prominent feature. It will produce a very strong and sharp C=O (carbonyl) stretching band and distinct C-O (ester) stretching bands.

  • Aromatic Ring (Penta-substituted Benzene): The tetrafluorobromo-substituted ring will give rise to C=C stretching vibrations within the ring and C-H stretching (if any were present, but in this fully substituted ring, there are none). The substitution pattern also influences the C-H out-of-plane bending region, though this is less relevant here.

  • Methyl Group (-CH₃): The ester's methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations.

  • Carbon-Halogen Bonds (C-F and C-Br): The four C-F bonds and one C-Br bond will have their own characteristic stretching vibrations. C-F bonds, in particular, are known to produce very strong and often complex absorptions.[4]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure a reliable and reproducible IR spectrum, a standardized experimental protocol is paramount. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, rapid, and highly effective method for analyzing solid samples.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has completed its startup diagnostics.[5]

    • Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing and Cleaning:

    • After the scan is complete, release the press and remove the sample. Clean the ATR crystal thoroughly.

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). If necessary, apply an ATR correction and a baseline correction using the instrument software to ensure accurate peak positions and intensities.

Workflow for ATR-FTIR Analysis

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_ATR 1. Clean ATR Crystal Run_Background 2. Acquire Background Spectrum Clean_ATR->Run_Background Apply_Sample 3. Apply Solid Sample Run_Background->Apply_Sample Apply_Pressure 4. Ensure Good Contact Apply_Sample->Apply_Pressure Scan_Sample 5. Collect Sample Spectrum Apply_Pressure->Scan_Sample Clean_Crystal 6. Clean Crystal Post-Analysis Scan_Sample->Clean_Crystal Process_Spectrum 7. Baseline & ATR Correction Clean_Crystal->Process_Spectrum Analyze 8. Analyze & Interpret Process_Spectrum->Analyze mol This compound -CH₃ C=O Ar-F C-O C=C (Aromatic) C-Br CH_stretch C-H Stretch 3000-2850 cm⁻¹ mol:f1->CH_stretch CO_double_stretch C=O Stretch ~1745 cm⁻¹ mol:f2->CO_double_stretch CC_aromatic_stretch Aromatic C=C Stretch 1600-1450 cm⁻¹ mol:f5->CC_aromatic_stretch CF_stretch C-F Stretch 1400-1100 cm⁻¹ mol:f3->CF_stretch CO_single_stretch C-O Stretch 1300-1150 cm⁻¹ mol:f4->CO_single_stretch CBr_stretch CBr_stretch mol:f6->CBr_stretch

References

An In-depth Technical Guide to the Reactivity of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate with a range of common nucleophiles. The document elucidates the core principles governing nucleophilic aromatic substitution (SNAr) on this highly electrophilic aromatic system. Detailed mechanistic insights, regiochemical considerations, and field-proven experimental protocols are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in synthetic chemistry. The guide integrates theoretical underpinnings with practical methodologies, supported by authoritative citations and data presented in a clear, comparative format.

Introduction: The Unique Reactivity Profile of a Polyhalogenated Aromatic Ester

This compound is a polyhalogenated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by the electron-deficient nature of the benzene ring, a consequence of the cumulative electron-withdrawing effects of four fluorine atoms and a methyl ester group. This pronounced electrophilicity renders the aromatic core susceptible to attack by a variety of nucleophiles, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The presence of multiple, different halogen substituents (fluorine and bromine) raises intriguing questions of regioselectivity. Understanding which halogen is preferentially displaced by a given nucleophile is paramount for predictable and efficient synthetic design. This guide will dissect the electronic and steric factors that govern this selectivity and provide a practical framework for predicting and controlling reaction outcomes.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of this compound with a nucleophile proceeds via a two-step addition-elimination mechanism. This pathway is distinct from the SN1 and SN2 reactions more commonly encountered in aliphatic chemistry.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing fluorine atoms and the methyl ester group.

  • Elimination of the Leaving Group: In the second, typically fast step, the leaving group (either a fluoride or bromide anion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.

A critical and often counter-intuitive aspect of SNAr on polyfluoroaromatic compounds is the leaving group ability of the halogens. In stark contrast to SN1 and SN2 reactions, the order of leaving group aptitude in SNAr is F > Cl > Br > I.[1] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to the initial, rate-determining nucleophilic attack. The strength of the C-F bond, which is the highest among the carbon-halogen bonds, is less critical as its cleavage occurs in the fast, second step of the reaction.[1]

Diagram: General Mechanism of SNAr on this compound

SNAr_Mechanism Reactant This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactant->Meisenheimer Step 1: Nucleophilic Attack (Slow, Rate-Determining) Product Substituted Product + X⁻ Meisenheimer->Product Step 2: Elimination of Leaving Group (X⁻) (Fast)

Caption: Generalized two-step addition-elimination mechanism for the SNAr reaction.

Regioselectivity: The Decisive Factor in Reaction Outcomes

The key question in the reaction of this compound with nucleophiles is which of the five halogen atoms is displaced. The regioselectivity is governed by a combination of electronic and steric factors.

  • Electronic Effects: The methyl ester group is a moderately strong electron-withdrawing group that deactivates the entire ring but activates the positions para and ortho to it for nucleophilic attack. In this molecule, the bromine atom is in the para position (C4), and two fluorine atoms are in the ortho positions (C2 and C6). The fluorine atoms at the meta positions (C3 and C5) are less activated. Therefore, nucleophilic attack is most likely to occur at C2, C4, or C6.

  • Leaving Group Ability: As previously discussed, fluorine is a better leaving group than bromine in SNAr reactions. This would suggest a preference for the displacement of a fluorine atom over the bromine atom.

  • Computational Insights: A computational study on the analogous compound, 2,3,6-trifluoro-4-bromobenzaldehyde, reacting with sodium methoxide, revealed a kinetic preference for the displacement of the fluorine atom at the C2 position (ortho to the carbonyl group) over the fluorine at the C6 position.[2] The study also suggested that the reaction may proceed through an initial addition of the nucleophile to the carbonyl group, followed by an intramolecular substitution. While this study was on an aldehyde and not a methyl ester, it provides a valuable indication that the position ortho to the ester group is highly activated.

Based on these principles, it is most likely that nucleophilic attack will preferentially occur at the C2 and C6 positions, leading to the displacement of a fluorine atom. However, displacement of the bromine at the C4 position cannot be entirely ruled out, especially with softer nucleophiles or under specific reaction conditions.

Diagram: Regiochemical Possibilities in Nucleophilic Attack

Workflow Start Start: Reactants & Solvent in Flask Addition Add Nucleophile & Base Start->Addition Reaction Heat & Stir (Monitor by TLC/GC-MS) Addition->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Pure Product Analysis->End

References

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Building Blocks

Highly fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular structure can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound serves as a versatile building block, incorporating both a reactive bromine atom, suitable for a variety of cross-coupling reactions, and a tetrafluorinated phenyl ring, which imparts unique electronic and conformational properties to the target molecules.

Retrosynthetic Analysis and Selection of Starting Materials

The synthesis of this compound logically proceeds through the esterification of its corresponding carboxylic acid, 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. This precursor is the lynchpin of the synthesis, and its efficient preparation is critical. Two primary retrosynthetic disconnections for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid are considered:

  • Carboxylation of an organometallic reagent: This approach involves the formation of an organolithium or Grignard reagent from 1-bromo-2,3,5,6-tetrafluorobenzene, followed by quenching with carbon dioxide. This is a highly convergent and efficient method for introducing a carboxylic acid group onto an aromatic ring.

  • Electrophilic bromination: This strategy would involve the direct bromination of 2,3,5,6-tetrafluorobenzoic acid. However, the strong deactivating effect of the four fluorine atoms and the carboxyl group makes electrophilic aromatic substitution challenging and may lead to issues with regioselectivity.

Considering the reliability and predictability of organometallic carboxylation, the synthesis starting from 1-bromo-2,3,5,6-tetrafluorobenzene is the preferred and more robust route. This starting material is commercially available and provides a direct pathway to the desired carboxylic acid intermediate.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process, beginning with the synthesis of the key intermediate, 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, followed by its esterification to yield the final product.

Synthetic Pathway 1-Bromo-2,3,5,6-tetrafluorobenzene 1-Bromo-2,3,5,6-tetrafluorobenzene 4-Bromo-2,3,5,6-tetrafluorobenzoic_acid 4-Bromo-2,3,5,6-tetrafluorobenzoic_acid 1-Bromo-2,3,5,6-tetrafluorobenzene->4-Bromo-2,3,5,6-tetrafluorobenzoic_acid 1. n-BuLi, THF, -78 °C 2. CO2 (s) 3. H3O+ Methyl_4-bromo-2,3,5,6-tetrafluorobenzoate Methyl_4-bromo-2,3,5,6-tetrafluorobenzoate 4-Bromo-2,3,5,6-tetrafluorobenzoic_acid->Methyl_4-bromo-2,3,5,6-tetrafluorobenzoate CH3OH, H2SO4 (cat.) reflux

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

This section details the preparation of the crucial carboxylic acid intermediate via the lithiation and carboxylation of 1-bromo-2,3,5,6-tetrafluorobenzene.

Experimental Protocol: Lithiation and Carboxylation

Materials:

  • 1-Bromo-2,3,5,6-tetrafluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. Formation of the aryllithium intermediate may be indicated by a color change.

  • Carboxylation: The reaction flask is carefully opened under a positive pressure of inert gas, and freshly crushed dry ice is added in several portions until an excess is present. The reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified to pH 1-2 with concentrated hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white crystalline solid.

Causality and Mechanistic Insights

The choice of n-butyllithium as the lithiating agent is crucial for the efficient generation of the aryllithium intermediate at low temperatures. The highly polar carbon-lithium bond renders the aromatic carbon strongly nucleophilic. The low reaction temperature (-78 °C) is essential to prevent side reactions, such as the elimination of lithium fluoride to form a benzyne intermediate, and to ensure the stability of the aryllithium species.

The carboxylation step involves the nucleophilic attack of the aryllithium on the electrophilic carbon of carbon dioxide. The resulting lithium carboxylate is then protonated during the acidic work-up to yield the final carboxylic acid.

Part 2: Synthesis of this compound

This section outlines the final esterification step to produce the target molecule. The Fischer esterification method, utilizing a catalytic amount of strong acid, is a reliable and scalable approach.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-Bromo-2,3,5,6-tetrafluorobenzoic acid

  • Methanol (CH₃OH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) and an excess of methanol (which also serves as the solvent).

  • Acid Catalysis: A catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) is carefully added to the stirred mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (reaction progress can be monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization to obtain a pure, crystalline solid.[1]

Alternative Esterification Protocol: Thionyl Chloride Method

For substrates that may be sensitive to strong acid and high temperatures, an alternative two-step procedure via the acid chloride is effective.

Procedure:

  • Acid Chloride Formation: 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) is gently refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete (cessation of gas evolution). A catalytic amount of DMF can be added to accelerate the reaction. Excess thionyl chloride is removed by distillation or under reduced pressure.

  • Esterification: The crude 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. Anhydrous methanol (1.1-1.5 eq) is added dropwise. A non-nucleophilic base such as pyridine or triethylamine may be added to scavenge the HCl byproduct. The reaction is stirred until completion, followed by a standard aqueous work-up and purification as described above.[2][3]

Data Summary

CompoundStarting MaterialKey ReagentsTypical YieldPurity
4-Bromo-2,3,5,6-tetrafluorobenzoic acid 1-Bromo-2,3,5,6-tetrafluorobenzenen-BuLi, CO₂75-85%>95% (after recrystallization)
This compound 4-Bromo-2,3,5,6-tetrafluorobenzoic acidCH₃OH, H₂SO₄85-95%>98% (after purification)
This compound 4-Bromo-2,3,5,6-tetrafluorobenzoic acidSOCl₂, CH₃OH80-90%>98% (after purification)

Conclusion

The synthesis of this compound is a robust and efficient process that relies on well-established organometallic and esterification methodologies. The key to a successful synthesis lies in the careful execution of the lithiation and carboxylation step to generate the pivotal 4-Bromo-2,3,5,6-tetrafluorobenzoic acid intermediate. The subsequent esterification can be readily achieved using standard laboratory procedures. This guide provides the necessary details for researchers to confidently and safely produce this valuable fluorinated building block for their research and development endeavors.

References

Stability and storage conditions for Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate: A Guide to Stability and Storage

Abstract: this compound is a highly functionalized aromatic compound with significant applications in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and advanced materials. The presence of a tetrafluorinated benzene ring imparts unique electronic properties, while the bromo and methyl ester functionalities offer versatile handles for further chemical transformations. Ensuring the chemical integrity of this reagent through appropriate storage and handling is paramount for reproducible and successful experimental outcomes. This guide provides a comprehensive overview of the stability of this compound, outlines optimal storage conditions, and presents a protocol for conducting stability assessments.

Introduction to this compound

This compound is a key intermediate in organic synthesis. Its highly electron-deficient aromatic ring, a consequence of the four fluorine substituents, makes it susceptible to nucleophilic aromatic substitution, while the bromine atom can participate in a variety of cross-coupling reactions. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Given its utility, understanding the factors that can compromise its purity over time is crucial for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to understanding its behavior in different environments.

PropertyValueSource
CAS Number 4707-23-7[1]
Molecular Formula C₈H₃BrF₄O₂[1]
Molecular Weight 287.01 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 77 - 79 °C[2]

Chemical Stability and Degradation Pathways

This compound is generally stable under standard laboratory conditions. However, its reactivity, which makes it a valuable synthetic intermediate, also defines its potential degradation pathways.

3.1. Hydrolysis

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield 4-bromo-2,3,5,6-tetrafluorobenzoic acid and methanol. The rate of hydrolysis is significantly accelerated by the presence of strong acids or bases.[3] Therefore, it is imperative to protect the compound from acidic and basic environments during storage.

3.2. Incompatibilities

To maintain the integrity of this compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: These can react with the aromatic ring or other parts of the molecule, leading to decomposition.

  • Strong Acids and Bases: As mentioned, these can catalyze the hydrolysis of the ester group.[3]

  • Moisture: Water can facilitate hydrolysis, especially if acidic or basic impurities are present.

3.3. Environmental Factors

  • Temperature: While stable at room temperature, elevated temperatures should be avoided as they can accelerate degradation and potentially lead to the release of hazardous decomposition products such as hydrogen fluoride and hydrogen bromide. Some suppliers recommend storage in a cool place (<15°C) to optimize long-term stability.[4]

  • Light: Although not explicitly stated as a primary concern for this specific molecule in the available literature, related fluorinated aromatic compounds can be light-sensitive.[5] It is good practice to store the compound in a dark place or in an amber vial to minimize potential photochemical reactions.

Recommended Storage and Handling Workflow

Proper storage and handling are critical to preserving the quality of this compound. The following workflow is recommended:

G cluster_receiving Receiving and Initial Inspection cluster_storage Long-Term Storage cluster_handling Handling for Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container Seal and Integrity receive->inspect storage_conditions Store in a Cool, Dry, Dark Place inspect->storage_conditions If OK container Keep Container Tightly Sealed storage_conditions->container fume_hood Handle in a Chemical Fume Hood storage_conditions->fume_hood For Experimentation inert_atm Consider Storage Under Inert Atmosphere (e.g., Argon) container->inert_atm ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe dispense Dispense Required Amount ppe->dispense reseal Promptly and Tightly Reseal Container dispense->reseal dispose Dispose of Waste According to Regulations dispense->dispose Dispose of Contaminated Materials reseal->storage_conditions Return to Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

4.1. Storage Conditions Summary

ParameterRecommendationRationale
Temperature Room temperature, or cool (<15°C) for long-term storage.[4]To minimize the rate of potential degradation reactions.
Atmosphere Dry, inert atmosphere (e.g., argon or nitrogen) is ideal.To protect from moisture and oxidative degradation.
Container Tightly sealed, opaque or amber glass bottle.To prevent ingress of moisture and air, and protect from light.[6][7]
Location Well-ventilated, away from incompatible materials.[6][7]To ensure safety and prevent accidental reactions.

Protocol for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, a stability study can be performed.

Objective: To assess the purity of this compound over time under different storage conditions.

Methodology:

  • Initial Analysis (Time Zero):

    • Obtain a fresh sample of this compound.

    • Perform an initial purity assessment using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8]

    • Obtain a proton and/or fluorine Nuclear Magnetic Resonance (NMR) spectrum to confirm the structure.[9]

    • Record the initial appearance (color and physical state).

  • Sample Preparation for a Stressed Study:

    • Aliquot the compound into several vials under an inert atmosphere.

    • Expose the vials to a range of conditions, for example:

      • Control: Recommended storage (cool, dark, dry, sealed).

      • Elevated Temperature: 40°C in a calibrated oven.

      • High Humidity: Store in a desiccator with a saturated salt solution to maintain high humidity.

      • Light Exposure: Place in a clear vial on a benchtop exposed to ambient light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6 months), remove a vial from each condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Visually inspect the sample for any changes in appearance.

    • Perform purity analysis using the same HPLC or GC method as the initial analysis.[8]

    • Compare the chromatograms to the time-zero sample, looking for new peaks (degradants) and a decrease in the main peak area.

  • Data Analysis:

    • Quantify the purity of the compound at each time point for each condition.

    • Plot the percentage purity versus time for each storage condition to determine the rate of degradation.

    • Identify any major degradation products if possible, using techniques like LC-MS.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary risks to its integrity are exposure to moisture, strong acids or bases, and high temperatures. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of this important synthetic building block, leading to more consistent and successful experimental outcomes. A proactive approach to stability assessment is recommended for long-term storage or when using the compound in highly sensitive applications.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of Tetrafluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] Tetrafluorobenzoate derivatives, as a specific class of fluorinated compounds, present a unique combination of electronic effects, conformational rigidity, and metabolic stability that make them highly valuable in drug design and development.[2][3] This guide provides a comprehensive exploration of the molecular structure and conformational landscape of these derivatives. We will delve into the nuanced effects of fluorine substitution patterns on aromatic ring geometry, the rotational dynamics of the carboxylate group, and the interplay of these features in determining biological activity. Through a synthesis of crystallographic data, spectroscopic analysis, and computational modeling, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the potential of tetrafluorobenzoate derivatives in the pursuit of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates has become an increasingly prevalent strategy in pharmaceutical research.[1][2] This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. Judicious placement of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][3]

Tetrafluorobenzoate derivatives, in particular, offer a compelling scaffold for medicinal chemists. The presence of four fluorine atoms on the benzene ring profoundly alters the electronic distribution and steric profile of the molecule compared to its non-fluorinated counterpart. These modifications can lead to:

  • Enhanced Potency: The strong electron-withdrawing nature of fluorine can modulate the pKa of the benzoic acid moiety and influence key interactions with protein targets.[2]

  • Improved Pharmacokinetics: Increased metabolic stability due to the robust C-F bond can lead to longer in vivo half-lives and improved drug efficacy.[3]

  • Conformational Control: Fluorine substitution can introduce steric and electronic constraints that favor specific molecular conformations, which can be crucial for optimal receptor binding.[2][3]

This guide will focus on the fundamental aspects of the molecular structure and conformation of tetrafluorobenzoate derivatives, providing a critical understanding for their rational application in drug discovery.

Isomeric Landscape of Tetrafluorobenzoic Acids

Tetrafluorobenzoic acid can exist in several isomeric forms, with the substitution pattern of the fluorine atoms dictating the molecule's overall properties. The two most commonly encountered isomers in chemical synthesis and drug discovery are 2,3,4,5-tetrafluorobenzoic acid and 2,3,5,6-tetrafluorobenzoic acid.

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
A 2,3,4,5-Tetrafluorobenzoic acid1201-31-6C7H2F4O2194.0885-87
B 2,3,5,6-Tetrafluorobenzoic acid652-18-6C7H2F4O2194.08150-152

Data sourced from PubChem and commercial supplier information.[4][5][6][7][8][9][10]

The distinct physical properties, particularly the significant difference in melting points, highlight the impact of the fluorine substitution pattern on the crystal packing and intermolecular interactions in the solid state.

Conformational Analysis: The Rotational Landscape of the Carboxyl Group

The biological activity of benzoic acid derivatives is often intrinsically linked to the orientation of the carboxylic acid group relative to the aromatic ring. This orientation, or conformation, is determined by the rotational barrier around the C-C single bond connecting the carboxyl group to the phenyl ring.

Key Rotational Barriers and Conformational Preferences

In substituted benzoic acids, the presence of ortho-substituents can significantly influence the rotational barrier and the preferred conformation.[11] For tetrafluorobenzoate derivatives, the fluorine atoms flanking the carboxyl group create a sterically hindered environment, impacting the rotational freedom of this group.

Factors Influencing Conformation

Several factors contribute to the conformational preferences of tetrafluorobenzoate derivatives:

  • Steric Hindrance: The van der Waals radii of the fluorine atoms ortho to the carboxyl group can sterically clash with the carbonyl oxygen and hydroxyl group, influencing the dihedral angle.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can affect the bond lengths and angles within the aromatic ring and the carboxyl group, subtly altering the potential energy surface of rotation.

  • Intramolecular Hydrogen Bonding: In certain conformations, an intramolecular hydrogen bond can form between the carboxylic hydrogen and an adjacent fluorine atom, stabilizing that particular rotamer.[11]

  • Crystal Packing Forces: In the solid state, intermolecular interactions within the crystal lattice can dictate the observed conformation, which may not be the lowest energy conformation in the gas phase or in solution.[5]

Experimental and Computational Methodologies for Structural Elucidation

A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the structure and conformation of tetrafluorobenzoate derivatives.

Experimental Techniques
4.1.1. X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. It provides accurate bond lengths, bond angles, and dihedral angles, offering a definitive snapshot of the preferred conformation in the crystalline form. Crystal structure data for both 2,3,4,5-tetrafluorobenzoic acid and 2,3,5,6-tetrafluorobenzoic acid are available in the Cambridge Structural Database.[5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals of the tetrafluorobenzoate derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates and thermal parameters.

4.1.2. Spectroscopic Methods

Spectroscopic techniques provide valuable information about molecular structure and conformation in different phases (gas, liquid, and solid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are powerful tools for characterizing the chemical environment of the atoms in the molecule. 2D NMR techniques, such as NOESY, can provide information about through-space interactions, which can be used to infer conformational preferences in solution.[13][14]

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Changes in the vibrational frequencies can be correlated with specific conformations and intermolecular interactions, such as hydrogen bonding.[15]

  • Microwave Spectroscopy: This high-resolution technique is particularly well-suited for studying the rotational spectra of molecules in the gas phase, providing highly accurate rotational constants that can be used to determine the precise molecular geometry and identify different conformers.[12]

Computational Modeling

Computational chemistry plays a crucial role in complementing experimental data and providing insights into the dynamic behavior of molecules.

4.2.1. Density Functional Theory (DFT)

DFT calculations are widely used to predict molecular structures, energies, and other properties. By performing a potential energy surface scan, the rotational barrier of the carboxyl group can be calculated, and the relative energies of different conformers can be determined.[16]

Workflow: DFT Calculation of Rotational Barrier

G A 1,2,4,5-Tetrafluorobenzene B 1,2,4,5-Tetrafluorobenzaldehyde A->B Formylation C 2,3,5,6-Tetrafluorobenzoic Acid B->C Oxidation

References

A Comprehensive Technical Guide to the Safety and Handling of Polyfluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of polyfluorinated aromatic compounds (PFAAs) in pharmaceuticals, agrochemicals, and materials science underscores the critical need for a nuanced understanding of their safe handling and management. The unique physicochemical properties conferred by fluorine substitution, while advantageous for molecular design, also present distinct safety challenges. This in-depth technical guide provides a holistic framework for the safe utilization of PFAAs in a laboratory setting, grounded in scientific principles and established safety protocols.

The Duality of the Carbon-Fluorine Bond: Stability and Reactivity

The cornerstone of the properties of polyfluorinated aromatic compounds is the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry. This exceptional bond strength imparts high thermal and chemical stability to the perfluoroalkyl moieties.[1] Consequently, these compounds are often resistant to metabolic degradation, a desirable trait in drug design.[1]

However, the high electronegativity of fluorine atoms significantly alters the electronic nature of the aromatic ring. This creates a strong electron-deficient (π-deficient) system, making the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity is a key consideration in designing synthetic routes and in assessing potential incompatibilities.

Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological profile of the specific polyfluorinated aromatic compound is paramount before any laboratory work commences. While data for all compounds is not available, information on representative molecules highlights potential hazards.

Key Toxicological Concerns:

  • Inhalation Toxicity: Many polyfluorinated aromatic compounds are volatile, and inhalation is a primary route of exposure.[3] For instance, octafluorotoluene is toxic if inhaled, with an LC50 (rat) of 2,700 mg/m³/4hr.[4] Acute exposure can target the central nervous system.[1]

  • Dermal and Ocular Irritation: Direct contact can cause skin and eye irritation.[4]

  • Systemic Effects: Some compounds can cause systemic toxicity. Animal studies on certain PFAS have indicated potential for liver, kidney, and developmental toxicity.[5] While originally considered chemically inert, some PFAS have been linked to various adverse health outcomes in humans.[3]

Table 1: Toxicological Data for Selected Polyfluorinated Aromatic Compounds

CompoundCAS NumberMolecular FormulaAcute Toxicity DataKnown Health Effects
Hexafluorobenzene392-56-3C₆F₆LC50 (mice) = 95,000 mg/m³/2h[6]Eye and skin irritation, respiratory and digestive tract irritation, central nervous system depression, neurotoxin.[4]
Octafluorotoluene434-64-0C₇F₈LC50 (rat) = 2,700 mg/m³/4hr[4]Harmful if swallowed, causes skin and eye irritation, toxic if inhaled, may cause respiratory irritation, neurotoxin.[1][4]
Decafluorobiphenyl434-90-2C₁₂F₁₀Data not readily availableHarmful if swallowed, harmful in contact with skin, causes skin and eye irritation, harmful if inhaled, may cause respiratory irritation.[7]

Hierarchy of Controls: A Framework for Safe Handling

To mitigate the risks associated with polyfluorinated aromatic compounds, a systematic approach based on the hierarchy of controls should be implemented.

HierarchyOfControls cluster_0 Hierarchy of Controls for PFAA Handling Elimination Elimination/Substitution (e.g., Use less hazardous alternatives) Engineering Engineering Controls (e.g., Fume hoods, glove boxes) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, training, signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coats) Administrative->PPE Least Effective PPE_Selection PPE Personal Protective Equipment (PPE) for PFAAs Eye Protection Hand Protection Body Protection Respiratory Protection EyeProtection Chemical Splash Goggles (minimum) Face Shield (for splash risk) PPE:eye->EyeProtection:w HandProtection Chemically Resistant Gloves Double Gloving (for high hazard) PPE:hand->HandProtection:w BodyProtection Flame-Resistant Lab Coat Chemical-Resistant Apron PPE:body->BodyProtection:w RespiratoryProtection Respirator (if engineering controls are insufficient) PPE:resp->RespiratoryProtection:w SpillResponse cluster_0 Spill Response Workflow Alert Alert Personnel & Evacuate (if necessary) Assess Assess the Spill (size, hazard) Alert->Assess Contain Contain the Spill (absorbent material) Assess->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Using Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its electron-deficient aromatic core, substituted with a bromine atom and a methyl ester group, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The fluorine atoms significantly influence the molecule's reactivity, enhancing its susceptibility to oxidative addition to a palladium(0) center, a critical step in many catalytic cycles.

This guide provides in-depth technical information and detailed protocols for key palladium-catalyzed reactions utilizing this reagent. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers to optimize these transformations for their specific synthetic challenges.

Core Concepts in Palladium Catalysis with Polyfluorinated Arenes

The reactivity of polyfluorinated aromatic compounds like this compound in palladium-catalyzed reactions is governed by several key factors. The strong electron-withdrawing nature of the fluorine atoms makes the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, often allowing for milder reaction conditions compared to non-fluorinated analogues. However, the fluorine substituents can also influence ligand coordination and the stability of reaction intermediates.[1][2]

A generalized catalytic cycle for these cross-coupling reactions is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron, organotin, or organozinc reagent) or by migratory insertion of an alkene or alkyne. The cycle concludes with reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[3][4]

Visualization of the Generalized Catalytic Cycle

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII Transmetalation Transmetalation or Migratory Insertion PdII->Transmetalation Intermediate Ar-Pd(II)-R(Ln) Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product Product (Ar-R) RedElim->Product ArylBromide Methyl 4-bromo-2,3,5,6- tetrafluorobenzoate ArylBromide->OxAdd CouplingPartner Coupling Partner (R-M) CouplingPartner->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Applications and Detailed Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts bearing phosphine ligands are commonly employed. Pd(PPh₃)₄ and PdCl₂(dppf) are effective choices. The choice of ligand can influence reaction rates and yields.[5][6]

  • Base: A base is crucial for the transmetalation step.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution to facilitate the reaction.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[5]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally set between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Causality Behind Experimental Choices:

  • Catalyst System: The classical Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is typically used. It serves as both the base and, in many cases, the solvent.

  • Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require stronger bases and specific ligands.[10]

Protocol: Copper-Catalyzed Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction is a cornerstone of C-C bond formation for the synthesis of styrenic and acrylic derivatives.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium on carbon (Pd/C) are common catalyst precursors. These are reduced in situ to the active Pd(0) species.[13][14]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and modulate its reactivity.[12]

  • Base: A base is required to neutralize the hydrogen halide formed during the catalytic cycle.[11] Organic bases like triethylamine or inorganic bases such as sodium or potassium carbonate are effective.[13]

Protocol: Heck Coupling with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (NEt₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Sealed reaction tube or vial

  • Argon or Nitrogen gas

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Purge the tube with argon or nitrogen.

  • Add anhydrous, degassed DMF, triethylamine, and styrene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] It allows for the synthesis of aryl amines from aryl halides.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig, are essential for promoting the reductive elimination step that forms the C-N bond.[16][17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.[16][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, 4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add anhydrous, degassed toluene.

  • Add this compound and then morpholine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Visualization of Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: Cool, Dilute, Extract monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Quantitative Data Summary

The following table provides representative reaction conditions for the palladium-catalyzed transformations discussed. Note that these are starting points and may require optimization for specific substrates.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O80-10075-95%
Sonogashira PdCl₂(PPh₃)₂ (2)-NEt₃THF/NEt₃25-6070-90%
Heck Pd(OAc)₂ (2)PPh₃ (4)NEt₃ (1.5)DMF100-12060-85%
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (6)NaOtBu (1.4)Toluene80-11070-95%

References

Application Note: Strategic Synthesis of Novel Fluorinated Heterocycles from Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity. Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate has emerged as a preeminent building block for this purpose, offering two distinct and orthogonal reactive sites: a highly electron-deficient tetrafluorophenyl ring ripe for nucleophilic aromatic substitution (SNAr) and a carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this versatile precursor. We present detailed, field-proven protocols for the synthesis of fluorinated benzothiophenes and N-aryl indoles, explaining the causality behind experimental choices and providing a framework for broader synthetic exploration.

Foundational Principles: The Dual Reactivity of this compound

The synthetic utility of this compound is rooted in its predictable and chemoselective reactivity. Understanding these two primary pathways is critical for designing successful synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

The perfluorinated aromatic ring is exceptionally electron-poor due to the strong inductive effect of the four fluorine atoms and the methyl ester group. This electronic deficit makes the ring highly susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

  • Regioselectivity: Nucleophilic attack occurs preferentially at the positions ortho and para to the electron-withdrawing ester group. Since the para position (C-4) is occupied by bromine, substitution predominantly occurs at the C-2 and C-6 positions.

  • Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack on the ring; the subsequent loss of fluoride is rapid as it restores the aromatic system's stability.[3][4]

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the primary site for traditional cross-coupling reactions. The C-Br bond is significantly weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the robust C-F bonds. This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position, preserving the fluorinated core for subsequent modifications or as a key pharmacophore. A wide range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, can be employed.[5][6][7]

Protocol I: Synthesis of Methyl 7-bromo-4,5,6-trifluoro-1-benzothiophene-2-carboxylate via Tandem SNAr-Cyclization

This protocol demonstrates the construction of a fused heterocyclic system in a single synthetic operation. Benzothiophenes are privileged structures in drug discovery. Here, a bifunctional nucleophile, ethyl thioglycolate, first displaces a fluoride at the C-2 position via an SNAr reaction, followed by an intramolecular Dieckmann-type condensation to construct the thiophene ring.

Reaction Scheme
Reaction Scheme for Benzothiophene Synthesis
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Methyl 4-bromo-2,3,5,6- tetrafluorobenzoate (1.0 eq) in dry DMF B Add K₂CO₃ (2.5 eq) to the solution A->B C Cool mixture to 0 °C in an ice bath B->C D Add Ethyl Thioglycolate (1.1 eq) dropwise over 15 min C->D E Warm to room temperature and stir for 4h D->E F Heat reaction to 80 °C and stir for 12h E->F G Cool to RT, pour into ice-water F->G H Extract with Ethyl Acetate (3x) G->H I Wash organic layers with brine, dry (Na₂SO₄) H->I J Concentrate under reduced pressure I->J K Purify by column chromatography (Silica, Hexane:EtOAc gradient) J->K L Final Product: Methyl 7-bromo-4,5,6-trifluoro-1- benzothiophene-2-carboxylate K->L Characterize Product

Caption: Workflow for the tandem SNAr-cyclization synthesis.

Detailed Step-by-Step Protocol
  • Reagents & Materials:

    • This compound (1.0 eq)

    • Ethyl thioglycolate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

    • Add anhydrous potassium carbonate (2.5 eq) to the solution. Causality: K₂CO₃ acts as the base to deprotonate the thiol of ethyl thioglycolate, forming the active thiolate nucleophile. It also serves as the base for the subsequent intramolecular cyclization.

    • Cool the stirred suspension to 0 °C using an ice-water bath.

    • Slowly add ethyl thioglycolate (1.1 eq) dropwise via syringe over 15 minutes. An exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the initial SNAr reaction by TLC or LC-MS.

    • Once the starting material is consumed, heat the reaction mixture to 80 °C and stir for 12-16 hours to drive the intramolecular cyclization.

    • Cool the reaction to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Expected Product Characterization Data
ParameterExpected Value
Product Methyl 7-bromo-4,5,6-trifluoro-1-benzothiophene-2-carboxylate
Appearance Off-white to pale yellow solid
Yield 65-75%
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H), 3.95 (s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -135.2 (dd, 1F), -144.8 (dd, 1F), -158.1 (t, 1F)
HRMS (ESI) Calculated for C₁₀H₄BrF₃O₂S, found [M+H]⁺

Protocol II: Synthesis of a Fluorinated N-Aryl Indole via Sequential Cross-Coupling and Fischer Indole Synthesis

This two-step protocol showcases the orthogonal reactivity of the C-Br bond. First, a Buchwald-Hartwig amination is used to install a hydrazine moiety. This intermediate is then directly subjected to a Fischer indole synthesis with a ketone to generate a highly functionalized, fluorinated indole core, a scaffold of immense importance in pharmaceutical research.[8][9]

Synthetic Logic Diagram

G Start Methyl 4-bromo-2,3,5,6- tetrafluorobenzoate Intermediate Methyl 4-hydrazinyl-2,3,5,6- tetrafluorobenzoate Start->Intermediate Step A: Buchwald-Hartwig Coupling (Hydrazine) Product Fluorinated Indole Derivative Intermediate->Product Step B: Fischer Indole Synthesis (Ketone, Acid)

Caption: Two-step logic for N-Aryl indole synthesis.

Detailed Step-by-Step Protocol

Step A: Buchwald-Hartwig Amination

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Hydrazine monohydrate (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a flame-dried Schlenk tube.

    • Remove the tube from the glovebox, add this compound (1.0 eq), and evacuate and backfill with argon (3x).

    • Add anhydrous toluene, followed by hydrazine monohydrate (1.5 eq) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18 hours. Causality: The Pd₂(dba)₃/Xantphos system is an effective catalyst for forming C-N bonds with aryl bromides. Xantphos is a bulky, wide-bite-angle ligand that promotes the reductive elimination step.

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate and purify by column chromatography to yield Methyl 4-hydrazinyl-2,3,5,6-tetrafluorobenzoate. This intermediate can be sensitive and is often used directly in the next step.

Step B: Fischer Indole Synthesis

  • Reagents & Materials:

    • Methyl 4-hydrazinyl-2,3,5,6-tetrafluorobenzoate (1.0 eq)

    • Cyclohexanone (1.2 eq)

    • Glacial acetic acid or polyphosphoric acid (PPA)

  • Procedure:

    • Combine the hydrazine intermediate (1.0 eq) and cyclohexanone (1.2 eq) in glacial acetic acid.

    • Heat the mixture to 110 °C for 6 hours. Causality: The acidic medium catalyzes the condensation of the hydrazine and ketone to form a hydrazone, which then undergoes a[10][10]-sigmatropic rearrangement (the key step of the Fischer synthesis) followed by aromatization to form the indole ring.

    • Cool the reaction, pour into ice-water, and neutralize carefully with aqueous NaOH.

    • Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization to obtain the final indole product.

Expected Product Characterization Data
ParameterExpected Value
Product Methyl 5,6,8-trifluoro-9-(4-methoxycarbonyl-2,3,5,6-tetrafluorophenyl)-1,2,3,4-tetrahydro-9H-carbazole-7-carboxylate (example structure)
Appearance White to tan solid
Yield (2 steps) 50-65%
¹H NMR (CDCl₃, 400 MHz) δ 7.5-8.0 (aromatic protons), 3.9 (s, 3H, ester), 2.5-3.0 (m, 4H, tetrahydrocarbazole), 1.8-2.2 (m, 4H, tetrahydrocarbazole)
¹⁹F NMR (CDCl₃, 376 MHz) Complex multiplets corresponding to the trifluoro- and tetrafluorophenyl rings.
HRMS (ESI) Calculated for the molecular formula, found [M+H]⁺

Concluding Remarks and Future Directions

This compound is a powerful and versatile platform for the synthesis of diverse, highly functionalized fluorinated heterocycles. The protocols detailed herein provide reliable methods for constructing benzothiophene and indole cores by strategically exploiting the compound's dual reactivity. The resulting products are themselves valuable intermediates for further elaboration. The remaining fluorine atoms can undergo subsequent SNAr reactions, the ester can be hydrolyzed or derivatized, and the heterocyclic core can be further functionalized, opening avenues to vast chemical libraries for screening in drug discovery and materials science applications.

References

Application Note: Strategic Derivatization of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate has emerged as a highly valuable and versatile building block for drug discovery programs. Its electron-deficient perfluorinated ring, coupled with two orthogonal reactive sites—a bromine atom amenable to cross-coupling and an ester for further modification—provides a powerful platform for generating diverse compound libraries. This guide details the primary derivatization strategies for this scaffold, providing field-proven protocols and the scientific rationale behind key experimental choices.

The Rationale: Why this compound?

The utility of this reagent is rooted in its distinct structural features, which address several key challenges in drug design:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.[3]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms alter the electronic profile of the aromatic ring, which can modulate the pKa of adjacent functional groups and influence non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with biological targets.[3][4]

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[5]

  • Synthetic Versatility: The bromine atom serves as a handle for robust and well-established palladium-catalyzed cross-coupling reactions, while the methyl ester provides a secondary site for diversification.

The diagram below illustrates the primary pathways for derivatization, which will be explored in this note.

Caption: Key derivatization pathways for the title compound.

Core Protocol: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common and powerful methods for derivatizing the C-Br bond of the scaffold. The electron-deficient nature of the tetrafluorinated ring generally makes the oxidative addition step of the catalytic cycle kinetically favorable.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[6] It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester.

Suzuki_Workflow prep 1. Reagent Prep reac 2. Reaction Setup prep->reac Add reagents to flask heat 3. Heating & Stirring (e.g., 80-100 °C, 12-16h) reac->heat Inert atmosphere (N2 or Ar) work 4. Aqueous Workup heat->work Cool to RT, Quench puri 5. Purification (Column Chromatography) work->puri Extract & Dry char 6. Characterization (NMR, MS) puri->char Isolate Product

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₂CO₃ or K₃PO₄ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7][8]

  • Solvent Addition: Add an anhydrous, degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.[9] The water is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the solution.

  • Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

  • Choice of Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. K₃PO₄ is often a good choice for sensitive substrates.

  • Catalyst System: Pd(PPh₃)₄ is a reliable catalyst for many applications. For more challenging couplings, using a combination of a Pd(0) or Pd(II) precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine ligand (like SPhos or XPhos) can improve yields and reaction rates.[7]

  • Solvent: The solvent must solubilize both the organic and inorganic components. Dioxane, toluene, or DMF are common organic phases.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, enabling the formation of C(aryl)-N bonds, which are fundamental to a vast number of pharmaceuticals.[10] This reaction couples the aryl bromide with a primary or secondary amine.

Buchwald_Workflow setup 1. Glovebox Setup (Inert Atmosphere) reac 2. Add Reagents (Ar-Br, Amine, Base, Pd-precatalyst, Ligand) setup->reac Strictly anhydrous & O2-free heat 3. Heating & Stirring (e.g., 100 °C, 12-24h) reac->heat Seal vial work 4. Filtration & Workup heat->work Cool, dilute, filter through Celite puri 5. Purification (Column Chromatography) work->puri Extract & Dry char 6. Characterization (NMR, MS) puri->char Isolate Product

Caption: Standard experimental workflow for the Buchwald-Hartwig reaction.

  • Reaction Setup (Inert Atmosphere): Inside a glovebox, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%) to a dry vial.[11][12]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated block or oil bath (typically 100-110 °C) and stir for 12-24 hours. Monitor by LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

  • Base Selection: A strong base is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[11] NaOt-Bu is very effective but can be incompatible with base-sensitive functional groups. Cs₂CO₃ is a milder, more tolerant alternative.[12]

  • Ligand Choice: The choice of phosphine ligand is paramount.[12][13] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the reductive elimination step and stabilize the active Pd(0) catalyst. The optimal ligand often needs to be screened for a given amine substrate.[13]

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[14] This reaction is valuable for introducing rigid acetylenic linkers into molecules. It typically requires a dual-catalyst system of palladium and a copper(I) salt.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagents: Add an anhydrous solvent like THF or DMF, followed by the terminal alkyne (1.2-1.5 eq) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq), which also acts as a solvent and scavenger for HBr.

  • Inert Atmosphere: Degas the mixture by purging with an inert gas.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Workup & Purification: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, dry, and concentrate. Purify by column chromatography.

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation to the palladium center.[15]

  • Base: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction.

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

The four electron-withdrawing fluorine atoms make the aromatic ring highly electrophilic, enabling direct substitution of one of the fluorine atoms by a strong nucleophile.[16] This SNAr reaction provides a metal-free alternative for introducing heteroatoms.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[16][17] The negative charge is delocalized, particularly by the ester group and the other fluorine atoms. Subsequent elimination of a fluoride ion restores aromaticity.

  • Regioselectivity: Substitution typically occurs at the fluorine atoms ortho to the ester group (positions 2 and 6), as these positions are most activated.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Reagent Addition: Add the desired thiol (1.1 eq) followed by a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (1.5 eq) to deprotonate the thiol in situ.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-12 hours.

  • Workup & Purification: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Summary of Reaction Conditions

The following table provides a comparative overview of typical starting conditions for the derivatization of this compound. Optimization is often required for specific substrates.

Reaction TypeCatalyst System (mol%)Base (eq)SolventTemp (°C)Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)K₂CO₃ (3.0)Dioxane/H₂O80-10070-95%
Buchwald-Hartwig Pd₂(dba)₃ (1.5) / XPhos (3.0)NaOt-Bu (1.5)Toluene100-11065-90%
Sonogashira Pd(PPh₃)₄ (3) / CuI (5)Et₃N (3.0)THF25-6060-85%
SNAr (Thiol) NoneK₂CO₃ (1.5)DMF25-8075-98%

References

The Strategic Application of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorine in Modern Agrochemical Design

The strategic incorporation of fluorine atoms into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical research and development. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy, selectivity, and overall performance of herbicides, fungicides, and insecticides.[1][2][3] Within the diverse toolkit of fluorinated building blocks, polyfluorinated aromatic compounds are of particular importance. Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, and its corresponding carboxylic acid, stand out as highly versatile synthons. The tetrafluorinated phenyl ring provides a stable scaffold with a predictable reactivity pattern, while the bromo- and methyl ester functionalities serve as orthogonal handles for a variety of synthetic transformations. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of this compound is dominated by two primary pathways: nucleophilic aromatic substitution at the fluorine-bearing carbons and palladium-catalyzed cross-coupling at the carbon-bromine bond. The electron-withdrawing nature of the fluorine atoms and the carboxyl group activates the aromatic ring towards nucleophilic attack, while the C-Br bond is amenable to oxidative addition by a palladium(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr): Forging Carbon-Heteroatom Bonds

The highly fluorinated ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing ether, amine, or sulfide linkages, which are common motifs in agrochemically active molecules. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex.[4] The stability of this intermediate is enhanced by the electron-withdrawing fluorine atoms.

Protocol 1: Synthesis of a Tetrafluorophenyl Ether Derivative via Williamson-Type Ether Synthesis

This protocol describes a general procedure for the synthesis of an aryl ether from this compound and a phenolic nucleophile. This transformation is fundamental in the synthesis of many commercial herbicides and fungicides.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the substituted phenol, and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrafluorophenyl ether derivative.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic. It also has a high boiling point, allowing for elevated reaction temperatures.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere prevents potential oxidation of the starting materials and products, especially at elevated temperatures.

Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 4-position, creating complex biaryl structures that are prevalent in advanced agrochemicals.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling with a Heteroarylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a heteroarylboronic acid. This is a key transformation for accessing a diverse range of potential agrochemical candidates.

Materials:

  • This compound (1.0 eq)

  • Heteroarylboronic acid (e.g., 3-pyridylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried reaction vessel, add this compound, the heteroarylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used palladium(0) catalyst for Suzuki-Miyaura couplings.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.

Visualizing the Synthetic Workflows

G cluster_0 S_NAr Ether Synthesis cluster_1 Suzuki-Miyaura Coupling start1 This compound + Substituted Phenol reagents1 K₂CO₃, DMF 80-100 °C start1->reagents1 Reaction product1 Aryl Ether Derivative reagents1->product1 Product Formation start2 This compound + Heteroarylboronic Acid reagents2 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100 °C start2->reagents2 Reaction product2 Biaryl Product reagents2->product2 Product Formation

Caption: Key synthetic transformations of this compound.

Case Study: Synthesis of a Benzobicyclon Precursor

Benzobicyclon is a commercial herbicide that acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] Its complex structure features a bicyclic core attached to a substituted benzoyl moiety. While the exact industrial synthesis is proprietary, a plausible synthetic route to a key precursor can be envisioned starting from 4-bromo-2,3,5,6-tetrafluorobenzoic acid. It is highly probable that this compound could be utilized in a similar pathway, with a hydrolysis step to the carboxylic acid at an appropriate stage.

Overall Transformation:

G start 4-bromo-2,3,5,6-tetrafluorobenzoic acid step1 Amide Formation (SOCl₂, Amine) start->step1 intermediate1 N-substituted-4-bromo-2,3,5,6-tetrafluorobenzamide step1->intermediate1 step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate1->step2 product Benzobicyclon Precursor Core step2->product

Caption: Plausible synthetic route to a Benzobicyclon precursor.

Protocol 3: Synthesis of N-Aryl-4-bromo-2,3,5,6-tetrafluorobenzamide

This protocol details the first step in the plausible synthesis of a benzobicyclon precursor: the formation of an amide from the corresponding carboxylic acid.

Materials:

  • 4-bromo-2,3,5,6-tetrafluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • A primary or secondary amine (e.g., aniline) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-2,3,5,6-tetrafluorobenzoic acid and a catalytic amount of DMF.

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours to form the acid chloride.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Acid Chloride Formation: Thionyl chloride is a standard reagent for converting carboxylic acids to the more reactive acid chlorides.

  • Base: Triethylamine acts as a scavenger for the HCl generated during the amidation reaction, driving the reaction to completion.

  • Workup: The aqueous washes are essential to remove unreacted starting materials and salts, simplifying the final purification.

Quantitative Data Summary

Reaction TypeKey ReagentsCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
SNAr Ether Synthesis K₂CO₃-DMF80-1004-1270-90
Suzuki-Miyaura Coupling K₂CO₃, Arylboronic acidPd(PPh₃)₄ (3-5)Dioxane/H₂O1008-1665-95
Amide Formation SOCl₂, Amine, Et₃N-DCM0 - RT2-480-95

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized agrochemicals. Its predictable reactivity allows for the strategic and sequential introduction of various molecular fragments through well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The insights and protocols provided in this guide are intended to empower researchers in the agrochemical and pharmaceutical industries to leverage the unique properties of this synthon in the design and synthesis of next-generation active ingredients. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the judicious use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in meeting these challenges.

References

Application Notes and Protocols: Sonogashira Coupling of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates in Sonogashira Couplings

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2]

While the Sonogashira reaction is remarkably versatile, its efficiency can be significantly influenced by the electronic nature of the coupling partners. The subject of this application note, Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, represents a particularly challenging yet intriguing substrate. The presence of four electron-withdrawing fluorine atoms and a methyl ester group renders the aromatic ring highly electron-deficient. This electronic characteristic profoundly impacts the reactivity of the C-Br bond, primarily by facilitating the oxidative addition step in the catalytic cycle, a crucial activation process.[3] However, this high reactivity also introduces the potential for undesired side reactions, necessitating a carefully optimized protocol.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. We will delve into a detailed, field-proven protocol, explain the rationale behind the selection of each reaction component, and provide troubleshooting strategies for common challenges.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, store under inert atmosphere.
Copper(I) Iodide (CuI)≥99%Commercially AvailableProtect from light.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sealed bottle.
TolueneAnhydrous, ≥99.8%Commercially Available
Schlenk Flask--Or other suitable glassware for inert atmosphere reactions.
Magnetic Stirrer and Stir Bar--
Inert Gas (Argon or Nitrogen)High Purity-

Experimental Workflow Diagram

G reagent_prep Reagent Preparation & Inerting reaction_setup Reaction Setup reagent_prep->reaction_setup Add reagents to Schlenk flask reaction_execution Reaction Execution reaction_setup->reaction_execution Stir at specified temperature workup Aqueous Workup reaction_execution->workup Quench and extract purification Purification workup->purification Column Chromatography analysis Analysis purification->analysis Characterize product

Caption: A generalized workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure
  • Preparation and Inerting:

    • Place a magnetic stir bar into a dry Schlenk flask.

    • Secure the flask to a Schlenk line and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.[4]

  • Reagent Addition:

    • Under a positive flow of inert gas, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq) to the flask.

    • Add anhydrous toluene (5 mL per 1 mmol of aryl bromide) via a syringe.

    • Add anhydrous triethylamine (3.0 eq) via a syringe. The amine acts as both a base to deprotonate the terminal alkyne and as a scavenger for the HBr byproduct.[4]

    • Finally, add the terminal alkyne (1.2 eq) dropwise via a syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The highly electron-deficient nature of the aryl bromide should facilitate the reaction under mild conditions.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

The "Why": Understanding the Catalytic Cycle

The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A thorough understanding of this mechanism is paramount for troubleshooting and optimization.

Catalytic Cycle Diagram

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) product_complex Ar-C≡C-R'-Pd(II)-L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (Ar-C≡C-R') cu_x CuX cu_acetylide Cu-C≡C-R' cu_x->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_x Transmetalation to Pd alkyne R'-C≡C-H alkyne->cu_acetylide Deprotonation base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (in this case, this compound) to form a Pd(II) complex. The electron-withdrawing fluorine atoms on the aromatic ring accelerate this rate-limiting step.[3]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex (the aryl and alkynyl groups) couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • Deprotonation: The terminal alkyne is deprotonated by the amine base.

  • Copper Acetylide Formation: The resulting acetylide anion reacts with the copper(I) salt to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.

Challenges and Troubleshooting

While the electron-deficient nature of this compound is advantageous for the oxidative addition, it can also present unique challenges.

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst.Use a fresh batch of Pd(PPh₃)₄ or consider a more robust pre-catalyst like PdCl₂(PPh₃)₂. Ensure rigorous inert atmosphere techniques.
Insufficiently strong base.For particularly challenging couplings, consider a stronger base such as LiHMDS, which has been shown to be effective for fluoroarenes.[6]
Formation of Alkyne Homocoupling (Glaser Coupling) Product Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
High concentration of copper catalyst.Reduce the loading of the copper catalyst. In some cases, a "copper-free" Sonogashira protocol may be beneficial.[7]
Decomposition of Starting Material or Product Nucleophilic aromatic substitution (SNAᵣ).The highly electron-deficient ring is susceptible to nucleophilic attack. Use a non-nucleophilic base if possible and maintain the reaction at room temperature. If heating is required, do so cautiously.

Conclusion

The Sonogashira coupling of this compound offers a powerful synthetic route to novel fluorinated building blocks. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can successfully navigate the challenges associated with this electron-deficient substrate. The protocol and insights provided herein serve as a valuable resource for the synthesis of complex molecules in the fields of medicinal chemistry, materials science, and beyond.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][4][5][6][7] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal and process chemists.[1][8]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging and highly functionalized substrate: Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate. The presence of four fluorine atoms renders the aryl bromide electron-deficient, which can significantly influence its reactivity in the catalytic cycle. Furthermore, the methyl ester functionality requires careful selection of reaction conditions to avoid potential side reactions. This document will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized experimental protocol, and offer practical troubleshooting advice to ensure successful execution.

Mechanism and Key Parameters

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][7][9][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[7][9][11][12]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][10]

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1][7][9]

For the specific case of this compound, the strong electron-withdrawing nature of the fluorine atoms can facilitate the initial oxidative addition step. However, it can also impact the subsequent reductive elimination. The choice of ligand, base, and solvent is therefore critical to balance the rates of these steps and achieve high yields.

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]Br OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Methyl 4-(amino)-2,3,5,6- tetrafluorobenzoate Amido_complex->Product C-N Bond Formation ArylHalide Methyl 4-bromo-2,3,5,6- tetrafluorobenzoate ArylHalide->OA_complex Amine Amine (HNR'R'') Amine->Amine_adduct

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameter Selection
ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or [Pd(allyl)Cl]₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[10][13]
Ligand XPhos , RuPhos , or tBuBrettPhos Sterically hindered and electron-rich biarylphosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with challenging substrates.[1][7][14][15] XPhos is often a good starting point due to its broad applicability.[13][16][17]
Base KOtBu (Potassium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide)A strong, non-nucleophilic base is required.[18] KOtBu is effective but can be incompatible with some ester functionalities at elevated temperatures. LHMDS offers higher functional group tolerance.[2]
Solvent Toluene or Dioxane These are common non-polar, aprotic solvents for this reaction. Toluene is generally preferred for its higher boiling point and ability to solubilize the reagents.[2][16]
Temperature 80-110 °CThe reaction typically requires heating to drive the catalytic cycle to completion. The optimal temperature should be determined empirically.[16]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Reagents and Materials
ReagentM.W.Amount (mmol)Eq.
This compound291.011.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.0250.05 (2.5 mol%)
XPhos476.620.060.06 (6 mol%)
KOtBu112.211.41.4
Toluene-5 mL-

Experimental Setup

reaction_setup cluster_flask Reaction Flask cluster_heating Heating and Stirring stir_bar Magnetic Stir Bar reagents Reagents in Toluene stir_bar->reagents condenser Reflux Condenser nitrogen Nitrogen Inlet heating_mantle Heating Mantle stir_plate Magnetic Stir Plate cluster_flask cluster_flask

Caption: Schematic of the reaction setup.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add toluene (5 mL), the amine (1.2 mmol), and finally the KOtBu (1.4 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of high-purity palladium precatalyst and ligand. Consider using a pre-formed catalyst complex.
Insufficiently inert atmosphereThoroughly degas the solvent and purge the reaction vessel with an inert gas.
Inappropriate baseThe base may not be strong enough. Switch to a stronger base like LHMDS.
Formation of Side Products Hydrodehalogenation (replacement of Br with H)This can occur if the reductive elimination is slow. Try a more electron-rich or sterically hindered ligand to promote this step.[1]
Ester hydrolysis or transesterificationIf using an alkoxide base, this can be a side reaction. Switch to a non-alkoxide base like LHMDS or Cs₂CO₃.[2]
Inconsistent Results Impurities in starting materials or reagentsPurify starting materials if necessary. Use freshly opened, high-quality reagents and solvents.

Conclusion

The Buchwald-Hartwig amination of this compound presents a viable route to novel fluorinated aryl amine building blocks. Careful consideration of the ligand, base, and reaction conditions is paramount to achieving high yields and minimizing side reactions. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.

References

Application Note and Protocols for the Hydrolysis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a valuable synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its highly functionalized aromatic core, featuring both a carboxylic acid and a synthetically versatile bromine atom on a perfluorinated ring, allows for diverse downstream chemical modifications. This application note provides detailed protocols for the hydrolysis of its methyl ester precursor, Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, to yield the desired carboxylic acid. We will explore both base-catalyzed (saponification) and acid-catalyzed hydrolysis conditions, offering researchers the flexibility to choose the most suitable method based on their specific needs, available equipment, and substrate compatibility. The electron-withdrawing nature of the tetrafluorophenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating hydrolysis compared to non-fluorinated analogues.

Mechanistic Considerations in Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid and an alcohol can be achieved under either acidic or basic conditions. The choice between these two pathways has significant implications for the reaction mechanism, reversibility, and overall efficiency.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically offers high yields of the carboxylic acid salt. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either methoxide or hydroxide) to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is a reversible process, representing the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as the leaving group, and the carboxylic acid is regenerated along with the acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically employed.

Experimental Protocols

The following protocols are designed to provide a starting point for the hydrolysis of this compound. Researchers should monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol employs sodium hydroxide in a mixed solvent system to achieve efficient hydrolysis.

Materials:

  • This compound

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 4:1 v/v ratio).

  • Addition of Base: Add sodium hydroxide (2.0 - 4.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol-water mixtures) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 mixture of ethyl acetate and petroleum ether as the mobile phase).

  • Workup - Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of 4-bromo-2,3,5,6-tetrafluorobenzoic acid should form.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Workup - Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol utilizes sulfuric acid as the catalyst in an aqueous solvent system.

Materials:

  • This compound

  • Dioxane or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., a 3:1 v/v ratio).

  • Addition of Acid: Carefully add concentrated sulfuric acid (0.5 - 1.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-100 °C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup - Quenching and Solvent Removal: After completion, cool the reaction mixture to room temperature. If a co-solvent like dioxane or THF was used, remove it under reduced pressure.

  • Workup - Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Workup - Washing and Drying: Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to afford the crude 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

  • Purification (if necessary): Recrystallize the crude product from an appropriate solvent system to obtain the pure carboxylic acid.

Data Summary and Comparison

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reversibility IrreversibleReversible
Reaction Rate Generally fasterGenerally slower
Typical Reagents NaOH, KOH, LiOHH₂SO₄, HCl
Temperature Room temperature to refluxReflux
Workup Acidification required to isolate the productNeutralization of excess acid may be needed
Key Advantage High yields due to irreversible natureMilder conditions for base-sensitive substrates
Key Disadvantage Requires a separate acidification stepReversible nature may lead to incomplete conversion

Experimental Workflow Visualization

Ester_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification start Methyl 4-bromo-2,3,5,6- tetrafluorobenzoate reaction_mixture Reaction Mixture start->reaction_mixture reagents Base (e.g., NaOH) or Acid (e.g., H₂SO₄) Solvent (e.g., MeOH/H₂O or Dioxane/H₂O) Heat (Reflux) reagents->reaction_mixture quench Quench & Solvent Removal reaction_mixture->quench acidify_extract Acidification (for base hydrolysis) Extraction with Organic Solvent quench->acidify_extract wash_dry Wash with H₂O & Brine Dry over Na₂SO₄ acidify_extract->wash_dry concentrate Concentration (Rotary Evaporation) wash_dry->concentrate purify Purification (Recrystallization) concentrate->purify final_product 4-bromo-2,3,5,6- tetrafluorobenzoic acid purify->final_product

Caption: General workflow for the hydrolysis of this compound.

Conclusion

The hydrolysis of this compound to its corresponding carboxylic acid can be effectively achieved through both base-catalyzed (saponification) and acid-catalyzed methods. The choice of protocol will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and the desired reaction time and yield. For a robust and high-yielding transformation, the irreversible base-catalyzed saponification is generally recommended. However, if the substrate is sensitive to strong bases, the acid-catalyzed method provides a viable alternative, provided that the equilibrium is shifted towards the products by using a large excess of water. Careful monitoring of the reaction progress is crucial for optimizing the conditions and achieving a successful outcome.

Application Notes & Protocols: A Guide to Metal-Catalyzed Cross-Coupling for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Chapter 1: The Unifying Principle - A Look Inside the Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a well-defined catalytic cycle.[1][2][3][4][5][6] Understanding this mechanistic framework is not merely academic; it is the key to rational troubleshooting and reaction optimization. The cycle universally involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7][8]

  • Oxidative Addition: The cycle begins when a coordinatively unsaturated, low-valent Pd(0) complex reacts with an organic electrophile (typically an aryl, vinyl, or alkyl halide/pseudohalide, R¹-X).[6][7] The palladium center inserts itself into the R¹-X bond, breaking it and forming two new bonds (Pd-R¹ and Pd-X). This process oxidizes the catalyst from Pd(0) to a square-planar Pd(II) species.[6][7] The efficiency of this step is often rate-limiting and is heavily influenced by the electron density of the palladium center, which can be modulated by the choice of supporting ligands.

  • Transmetalation: In this step, a nucleophilic organometallic reagent (R²-M) exchanges its organic group (R²) with the halide/pseudohalide (X) on the Pd(II) complex.[1][2][4][6] This forms a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the same palladium center. The nature of the organometallic reagent (M = B, Zn, Sn, etc.) defines the "named" reaction (e.g., Suzuki, Negishi, Stille). For Suzuki couplings, this step requires activation of the organoboron compound by a base.[9]

  • Reductive Elimination: This is the final, bond-forming step. The two organic fragments (R¹ and R²) are ejected from the palladium coordination sphere as the desired coupled product (R¹-R²).[1][2][4][6][7] In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, ready to re-enter the cycle.[6][7] The steric and electronic properties of the ligands are crucial for promoting this final step.

Catalytic_Cycle cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_inputs Inputs cluster_outputs Output Pd0 LₙPd(0) (Active Catalyst) OA_Complex R¹-Pd(II)-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)-R² (Transmetalated Complex) OA_Complex->TM_Complex Transmetalation (R²-M) TM_Complex->Pd0 Reductive Elimination (Product R¹-R²) Product Coupled Product (R¹-R²) Electrophile Electrophile (R¹-X) Nucleophile Nucleophile (R²-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Chapter 2: The Cross-Coupling Toolkit: A Practical Guide to Key Reactions

While the underlying mechanism is similar, the choice of nucleophile gives rise to a diverse family of named reactions, each with unique strengths and applications.

Reaction NameNucleophile (R²-M)Key Features & Applications
Suzuki-Miyaura Organoboron (e.g., -B(OH)₂)Exceptionally versatile for C(sp²)-C(sp²) bonds. Boronic acids are stable, commercially available, and have low toxicity. Tolerates a wide range of functional groups and can often be run in aqueous conditions.[10][1][7][11]
Buchwald-Hartwig Amination Amine (R₂NH) or AmidePremier method for forming aryl C-N bonds, crucial in pharmaceutical synthesis.[12][13][14] Requires a strong base to deprotonate the amine.[13] Ligand choice is critical for success.
Heck AlkeneCouples aryl/vinyl halides with alkenes. A foundational reaction in the field, excellent for synthesizing substituted alkenes and styrenes.[15]
Sonogashira Terminal AlkyneA palladium- and copper-cocatalyzed reaction for forming C-C bonds between sp² and sp carbons.[10] It is the leading method for synthesizing conjugated alkyne systems.[10]
Negishi Organozinc (-ZnX)Organozinc reagents are highly nucleophilic, allowing for reactions under mild conditions.[10] Demonstrates high functional group tolerance but reagents are sensitive to air and moisture.[10][16]

Chapter 3: Laboratory Protocols & Best Practices

Scientific integrity in cross-coupling requires meticulous attention to experimental detail. The protocols below represent robust, validated starting points for common transformations.

General Laboratory Setup: The Importance of an Inert Atmosphere

Many palladium catalysts, ligands, and organometallic reagents are sensitive to oxygen and moisture.[17][18] Failure to exclude air can lead to catalyst deactivation (e.g., oxidation of phosphine ligands) and unwanted side reactions like boronic acid homocoupling in Suzuki reactions.[7] Therefore, performing these reactions under an inert atmosphere (typically nitrogen or argon) is critical for reproducibility and success.[17][19]

Inert_Atmosphere_Workflow A 1. Glassware Preparation (Oven- or Flame-Dry) B 2. Assemble Apparatus (Flask, Condenser, Septa) A->B Cool in desiccator C 3. Evacuate & Refill Cycles (Connect to Schlenk Line) B->C Seal system D 4. Maintain Positive Pressure (Inert Gas Balloon) C->D 3-4 cycles E 5. Add Reagents (Via Syringe/Cannula) D->E Under inert gas flow F 6. Run Reaction (Heating/Stirring) E->F

Caption: Standard workflow for setting up a reaction under inert atmosphere.

Field-Proven Insight: While Schlenk lines provide the most rigorous exclusion of air[20], a well-executed "balloon" technique is often sufficient for many cross-coupling reactions.[19][21] This involves flame-drying the flask, sealing with a rubber septum, and purging the vessel by inserting a needle connected to an inert gas balloon alongside a vent needle.[19][22] Removing the vent needle establishes a positive static pressure of inert gas.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the C-C bond formation between an aryl bromide and an arylboronic acid.

Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl

Materials:

  • Aryl Halide: 4-Bromotoluene

  • Boronic Acid: Phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane and Water (deoxygenated)

  • Equipment: Flame-dried round-bottom flask with stir bar, condenser, rubber septum, needles, inert gas source (balloon or Schlenk line).

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar in a 50 mL round-bottom flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[1]

  • Reagent Addition: To the flask, add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[1]

  • Catalyst Addition: In a quick motion, briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 equiv).[1]

    • Expert Insight: Adding the catalyst last and quickly minimizes its exposure to air. For particularly sensitive reactions or when using Pd(II) precatalysts, it is best practice to add all solids, purge the vessel again, and then add solvents and liquid reagents via syringe.[23]

  • Solvent Addition: Add a deoxygenated solution of 1,4-dioxane and water (e.g., 4:1 ratio, 25 mL total for a ~7 mmol scale reaction).[1] Solvents can be deoxygenated by bubbling argon through them for 20-30 minutes.

  • Reaction Execution: Fit the flask with a condenser (also under inert atmosphere) and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.[1]

  • Work-up & Analysis:

    • Cool the reaction to room temperature.

    • Add water and extract the mixture with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

    • Trustworthiness Check: The crude product should be analyzed by TLC or ¹H NMR to confirm conversion. Purification is typically achieved by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol details the C-N bond formation between a challenging aryl chloride and a secondary amine, using a modern, highly active catalyst system.

Reaction: 4-Chlorotoluene + Morpholine → 4-(p-tolyl)morpholine

Materials:

  • Aryl Halide: 4-Chlorotoluene

  • Amine: Morpholine

  • Precatalyst: A suitable Pd(II) precatalyst (e.g., [Pd(cinnamyl)Cl]₂)

  • Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[24]

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Toluene (anhydrous)

  • Equipment: As described in Protocol 3.2, or a sealed vial in a glovebox.

Step-by-Step Methodology:

  • Glovebox Setup (Recommended): Due to the air-sensitivity of the base and catalyst components, this reaction is best set up in an inert atmosphere glovebox.

  • Reagent Loading: In a reaction vial, add the Pd precatalyst (1-2 mol%), the phosphine ligand (1.1-1.2 equiv relative to Pd), and the sodium tert-butoxide base (1.2-1.5 equiv).

  • Substrate Addition: Add the 4-chlorotoluene (1.0 equiv) and morpholine (1.2 equiv). Add anhydrous toluene.

  • Reaction Execution: Seal the vial tightly, remove it from the glovebox, and heat in a pre-heated aluminum block at 80-110 °C with magnetic stirring for 4-24 hours.

    • Expert Insight: The use of Pd(II) precatalysts paired with bulky biarylphosphine ligands (often called "Buchwald ligands") is crucial for the efficient coupling of less reactive aryl chlorides.[13][24] These ligands promote both the oxidative addition and the final reductive elimination steps.

  • Work-up & Analysis:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract with an organic solvent, dry the combined organic layers, and concentrate.

    • Trustworthiness Check: Analyze the crude material by LC-MS to confirm product mass and purity. Purify by column chromatography.

Chapter 4: Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.[17]

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion Inactive Catalyst: Pd(II) precatalyst not reduced; Pd(0) oxidized by air; phosphine ligand degradation.[17]Ensure a rigorously inert atmosphere. Use a pre-activated Pd(0) source or a more robust precatalyst/ligand system.[17][23]
Poor Reagent Quality: Wet solvents or base; impure starting materials.Use freshly distilled/anhydrous solvents. Verify the purity of starting materials.[17]
Incorrect Base/Solvent: Base may be too weak (for Suzuki) or incompatible (e.g., KOtBu with esters).[25] Solvent may not be optimal for solubility or catalyst stability.Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki). Screen common solvents (Toluene, Dioxane, THF, DMF).[5]
Side Product Formation (e.g., Homocoupling) Oxygen Contamination: Leads to oxidative homocoupling of boronic acids.[7]Improve degassing procedures. Ensure a tight seal on the reaction vessel.
Protodeborylation (Suzuki): Boronic acid is replaced by a proton from the solvent.This is common for heteroaryl boronates.[7] Consider using boronic esters (e.g., pinacol esters) which are more stable.
Reductive Dehalogenation: Aryl halide is reduced to an arene.This can be ligand-dependent in Buchwald-Hartwig amination.[26] Try a different ligand. Lowering the reaction temperature may also help.

Conclusion

Metal-catalyzed cross-coupling has fundamentally reshaped the landscape of chemical synthesis. Its impact is felt across academic research and industrial production, particularly in the pharmaceutical sector where it is used in approximately a quarter of all reactions.[27] Mastery of this chemistry requires a solid understanding of its mechanistic underpinnings, meticulous laboratory technique, and an empirical approach to optimization. By leveraging the principles and protocols outlined in this guide, researchers can confidently apply this powerful synthetic tool to accelerate the discovery and development of complex molecules that address critical challenges in science and medicine.

References

The Architect's Toolkit: A Guide to the Synthesis of Advanced Polymers and Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of state-of-the-art techniques for the synthesis of advanced polymers and materials. Moving beyond a simple recitation of steps, this document delves into the mechanistic reasoning behind protocol choices, offering a robust framework for designing and executing experiments with precision and control. The protocols outlined herein are designed to be self-validating, incorporating analytical checkpoints to ensure the synthesis of well-defined macromolecules with predictable properties.

Introduction: Engineering Macromolecules with Precision

The evolution of polymer chemistry has ushered in an era of unprecedented control over macromolecular architecture. Advanced polymerization techniques have transformed polymers from simple bulk materials into sophisticated, functional constructs with applications spanning from targeted drug delivery to high-performance coatings and electronics. This guide focuses on three cornerstone methodologies that form the bedrock of modern polymer synthesis: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry. Each of these techniques offers a unique set of advantages for controlling polymer molecular weight, dispersity, and functionality, thereby enabling the rational design of materials with tailored properties.

General Laboratory Workflow for Polymer Synthesis

A successful polymer synthesis experiment, regardless of the specific technique employed, follows a logical progression from reaction setup to purification and characterization. This workflow ensures reproducibility and the accurate assessment of the synthesized material's properties.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Monomer Purification B Reagent Weighing & Solvent Degassing A->B Precise Stoichiometry C Reaction Setup (e.g., Schlenk Line) B->C Inert Atmosphere D Initiation & Polymerization C->D Controlled Conditions (Temp., Time) E Reaction Quenching & Crude Product Isolation D->E Stop Polymerization F Purification (Precipitation, Dialysis, or Column Chromatography) E->F Remove Impurities G Characterization (GPC, NMR, FTIR, DSC) F->G Verify Structure & Properties

Caption: General workflow for controlled polymer synthesis.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality.[1]

Mechanistic Insight

ATRP is founded on a reversible equilibrium between a small concentration of active, propagating radicals and a majority of dormant polymer chains.[2] This equilibrium is mediated by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.[3] The dormant species is an alkyl halide, and the catalyst in its lower oxidation state (e.g., Cu(I)Br) abstracts the halogen atom to generate a radical and the catalyst in its higher oxidation state (e.g., Cu(II)Br2).[2] This radical can then add to monomer units. The key to control is the rapid deactivation of the propagating radical by the higher oxidation state catalyst, reforming the dormant species.[2] This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions.[4]

G cluster_ATRP ATRP Mechanism Initiator Pn-X (Dormant Species) Radical Pn• (Active Radical) Initiator->Radical k_act Catalyst_I Cu(I) / Ligand Catalyst_II X-Cu(II) / Ligand Catalyst_I->Catalyst_II Oxidation Radical->Initiator k_deact Propagating P(n+m)• Radical->Propagating k_p Catalyst_II->Catalyst_I Reduction Monomer Monomer (M) Dormant_New P(n+m)-X Propagating->Dormant_New k_deact Dormant_New->Propagating k_act

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical ATRP of methyl methacrylate in solution to yield poly(methyl methacrylate) (PMMA).[5]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask, magnetic stir bar, rubber septa, syringes, and needles

  • Nitrogen or Argon source with a Schlenk line

Procedure:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (0.134 g, 0.932 mmol).

  • Degassing: Seal the flask with a rubber septum, and deoxygenate by cycling between vacuum and nitrogen three times.

  • Reagent Addition: In a separate vial, prepare a solution of MMA (10.0 g, 99.9 mmol), EBiB (0.195 g, 1.0 mmol), and PMDETA (0.173 g, 1.0 mmol) in anisole (10 mL). Degas this solution by bubbling with nitrogen for 30 minutes.

  • Initiation: Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

  • Polymerization: Place the sealed flask in a preheated oil bath at 90 °C and stir.

  • Monitoring: Samples can be taken periodically using a degassed syringe to monitor conversion by ¹H NMR and molecular weight by Gel Permeation Chromatography (GPC).

  • Termination: After the desired conversion is reached (e.g., 4-6 hours), cool the reaction to room temperature and open the flask to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol. Filter and dry the resulting white PMMA powder under vacuum.

Expected Results and Characterization
ParameterExpected ValueAnalytical Technique
Molecular Weight (Mn)5,000 - 10,000 g/mol (dependent on conversion)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)< 1.3Gel Permeation Chromatography (GPC)
¹H NMR (CDCl₃)δ 3.6 (s, 3H, -OCH₃), 1.8-2.0 (br, 2H, -CH₂-), 0.8-1.2 (br, 3H, -CH₃)Nuclear Magnetic Resonance (NMR)
Glass Transition Temp. (Tg)~105 °CDifferential Scanning Calorimetry (DSC)

Causality: The ratio of monomer to initiator determines the target molecular weight. The low polydispersity is a direct result of the controlled nature of the polymerization, where all chains grow at a similar rate.[6]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization method that is compatible with a wide range of monomers and reaction conditions.[7]

Mechanistic Insight

The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent.[8] The process involves a degenerative chain transfer mechanism. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent's R-group. This new radical can then initiate polymerization. A rapid equilibrium is established between active propagating chains and dormant chains capped with the thiocarbonylthio group.[9] This equilibrium ensures that all chains have an equal opportunity to grow, leading to a low polydispersity.[9]

G cluster_RAFT RAFT Mechanism Propagating Pn• (Propagating Radical) Intermediate Intermediate Radical Propagating->Intermediate Addition RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate->Propagating Fragmentation Dormant Pn-S-C(=S)-Z (Dormant Species) Intermediate->Dormant Fragmentation New_Radical R• New_Propagating Pm• New_Radical->New_Propagating Initiation Monomer Monomer (M)

Caption: Simplified mechanism of RAFT Polymerization.

Protocol: RAFT Polymerization of Styrene

This protocol outlines the synthesis of polystyrene using a trithiocarbonate RAFT agent.[10]

Materials:

  • Styrene, inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Schlenk flask, magnetic stir bar, rubber septa, syringes, and needles

  • Nitrogen or Argon source with a Schlenk line

Procedure:

  • Preparation: In a Schlenk flask with a stir bar, dissolve styrene (10.0 g, 96.0 mmol), CPDT (0.34 g, 1.0 mmol), and AIBN (0.033 g, 0.2 mmol) in 1,4-dioxane (10 mL).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitoring: Track the reaction progress by taking aliquots for ¹H NMR (to determine monomer conversion) and GPC (to measure molecular weight and PDI).

  • Termination: After the desired time (e.g., 8-12 hours), stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Collect the polymer by filtration and dry under vacuum.

Expected Results and Characterization
ParameterExpected ValueAnalytical Technique
Molecular Weight (Mn)8,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)< 1.2Gel Permeation Chromatography (GPC)
¹H NMR (CDCl₃)δ 6.3-7.5 (br, 5H, Ar-H), 1.2-2.2 (br, 3H, backbone -CH-CH₂-)Nuclear Magnetic Resonance (NMR)
Glass Transition Temp. (Tg)~100 °CDifferential Scanning Calorimetry (DSC)

Causality: The ratio of monomer to RAFT agent dictates the theoretical molecular weight, while the initiator concentration influences the reaction rate. The choice of the Z and R groups on the RAFT agent is crucial for controlling the polymerization of specific monomers.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

CuAAC is a highly efficient and versatile reaction for post-polymerization modification and the synthesis of complex polymer architectures like block copolymers.

Mechanistic Insight

The CuAAC reaction is a prime example of "click chemistry," characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups. The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide. The use of a reducing agent, such as sodium ascorbate, is common to maintain the copper in its active +1 oxidation state.[7]

G cluster_CuAAC CuAAC Click Chemistry Mechanism Alkyne Polymer-Alkyne Product Polymer-Triazole-Functional Molecule Alkyne->Product Cycloaddition Azide Functional Molecule-Azide Catalyst Cu(I) Catalyst->Alkyne Activation

Caption: Simplified schematic of CuAAC "Click" Chemistry.

Protocol: Post-Polymerization Modification of an Azide-Functionalized Polymer

This protocol describes the "clicking" of an alkyne-containing fluorescent dye onto an azide-functionalized polymer.

Materials:

  • Azide-functionalized polymer (e.g., poly(2-azidoethyl methacrylate))

  • Alkyne-functionalized molecule (e.g., propargyl-fluorescein)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF) (solvent)

  • Dialysis tubing

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the azide-functionalized polymer (1.0 g, e.g., 5 mmol of azide groups) in DMF (20 mL).

  • Reagent Addition: Add the alkyne-functionalized fluorescein (1.2 equivalents relative to azide groups).

  • Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in a minimal amount of water.

  • Reaction: Add the catalyst solution to the polymer solution. Stir the mixture at room temperature for 24 hours, protected from light.

  • Purification: Transfer the reaction mixture to a dialysis tube (with an appropriate molecular weight cut-off) and dialyze against a large volume of DMF for 2 days to remove unreacted small molecules and the copper catalyst, followed by dialysis against water for 1 day.

  • Isolation: Lyophilize the aqueous solution to obtain the purified, functionalized polymer.

Expected Results and Characterization
Analytical TechniqueObservation Before Click ReactionObservation After Click Reaction
FTIRStrong azide peak (~2100 cm⁻¹)Disappearance of the azide peak
¹H NMRSignals corresponding to the polymer backbone and azide side chainAppearance of a new triazole proton signal (~δ 7.5-8.0) and signals from the attached molecule
UV-Vis SpectroscopyNo absorbance in the visible regionStrong absorbance corresponding to the attached fluorescent dye
GPCUnimodal peakUnimodal peak with a slight increase in molecular weight

Causality: The near-quantitative yield of the CuAAC reaction ensures efficient functionalization of the polymer.[11] Purification by dialysis is effective for removing small molecule impurities from the larger polymer.[4] The disappearance of the azide peak in the FTIR spectrum is a clear indicator of a successful reaction.[2]

Conclusion

The synthetic strategies detailed in this guide—ATRP, RAFT, and CuAAC click chemistry—represent a powerful and versatile toolkit for the modern polymer scientist. A thorough understanding of the underlying mechanisms of these techniques empowers researchers to not only replicate established protocols but also to innovate and design novel materials with precisely controlled architectures and functionalities. The ability to tailor macromolecular structure at the molecular level is paramount to advancing fields ranging from nanomedicine to sustainable materials.

References

Gram-Scale Synthesis of Fluorinated Benzoates: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated benzoates are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Their synthesis on a gram-scale is a frequent necessity in research and development settings. This application note provides a detailed guide for the synthesis of fluorinated benzoates, targeting researchers, scientists, and professionals in drug development. Two primary, reliable methods are presented: the classic Balz-Schiemann reaction and the modern Nucleophilic Aromatic Substitution (SNAr). This document offers in-depth, step-by-step protocols, explains the causality behind experimental choices, and provides critical safety and handling information.

Introduction: The Significance of Fluorinated Benzoates

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In the context of benzoic acid derivatives, fluorination can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making these compounds highly valuable in medicinal chemistry and materials science. This guide focuses on providing practical, scalable laboratory procedures for the synthesis of these important compounds.

Strategic Approaches to Aromatic Fluorination

Two principal strategies for the introduction of a fluorine atom onto a benzoate ring are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods often depends on the available starting materials, the electronic nature of the substrate, and the desired scale of the reaction.

  • The Balz-Schiemann Reaction: This classic transformation involves the conversion of an aromatic amine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride. It is a robust method, particularly for the synthesis of fluorobenzenes and their derivatives from readily available anilines.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (typically a halide or a nitro group) from an activated aromatic ring by a nucleophilic fluoride source. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex).

Experimental Protocols

Method 1: The Balz-Schiemann Reaction for Ethyl 4-Fluorobenzoate

This protocol is adapted from established procedures and provides a reliable method for the gram-scale synthesis of ethyl 4-fluorobenzoate from ethyl 4-aminobenzoate.

Reaction Scheme:

Balz_Schiemann start Ethyl 4-aminobenzoate diazonium Ethyl 4-diazoniumbenzoate tetrafluoroborate start->diazonium 1. HCl, NaNO2, 0-7 °C 2. HBF4 product Ethyl 4-fluorobenzoate diazonium->product Heat (Δ)

Caption: Balz-Schiemann reaction workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-aminobenzoate165.19165 g1.0
Hydrochloric acid (conc.)36.46204 mL~2.4
Sodium nitrite69.0072.6 g1.05
Boric acid61.8368 g1.1
Hydrofluoric acid (60%)20.01133 g~4.0
Methanol32.04300 mL-
Diethyl ether74.12200 mL-

Step-by-Step Protocol:

  • Diazotization:

    • In a suitable reaction vessel, warm 165 g of ethyl 4-aminobenzoate with 204 mL of concentrated hydrochloric acid and 300 mL of water. This will form a paste of the hydrochloride salt.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a solution of 72.6 g of sodium nitrite in a minimal amount of water, keeping the temperature below 7 °C. Monitor the reaction with starch-iodide paper; the addition is complete when a positive test is maintained for 10 minutes.

  • Formation of the Diazonium Tetrafluoroborate Salt:

    • In a separate plastic or paraffin-coated beaker, dissolve 68 g of boric acid in 133 g of 60% hydrofluoric acid, maintaining the temperature below 25 °C with an ice bath. Extreme caution is required when handling HF.

    • Add the cold tetrafluoroboric acid solution to the diazonium salt solution, keeping the temperature below 10 °C.

    • Stir the resulting thick paste for an additional 20-30 minutes.

  • Isolation and Drying of the Diazonium Salt:

    • Filter the diazonium tetrafluoroborate salt and wash successively with 300 mL of cold water, 300 mL of methanol, and 200 mL of ether.

    • Dry the salt thoroughly in a vacuum desiccator over concentrated sulfuric acid. The salt must be completely dry to avoid resinification during decomposition.

  • Thermal Decomposition:

    • Place the dry diazonium salt in a large flask connected to a receiving flask. The decomposition will release boron trifluoride gas, which should be vented into an efficient fume hood or trapped.

    • Gently heat the salt with a luminous Bunsen flame from above until the decomposition begins (indicated by the evolution of white fumes of BF3). The decomposition should then proceed spontaneously.

    • If the reaction slows, apply gentle heating until the solid has completely liquefied.

  • Work-up and Purification:

    • The crude ethyl 4-fluorobenzoate will be in the reaction flask and the receiver. Combine the contents and dissolve in diethyl ether.

    • Filter the ethereal solution and remove the ether under reduced pressure.

    • Purify the product by vacuum distillation, collecting the fraction at 105-106 °C/25 mmHg.

Causality and Key Considerations:

  • Low Temperatures for Diazotization: Diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is crucial for safety and to maximize the yield of the desired salt.

  • Thorough Drying of the Diazonium Salt: The presence of water during the thermal decomposition can lead to the formation of phenolic byproducts and significant resinification, drastically reducing the yield of the desired aryl fluoride.

  • Handling of Hydrofluoric Acid: HF is extremely corrosive and toxic. All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as a first aid measure in case of skin contact.

Method 2: SNAr for Methyl 4-Fluorobenzoate

This protocol illustrates a gram-scale synthesis of methyl 4-fluorobenzoate from methyl 4-chlorobenzoate using a phase-transfer catalyst.

Reaction Scheme:

SNAr start Methyl 4-chlorobenzoate product Methyl 4-fluorobenzoate start->product KF, Tetrabutylammonium bromide DMSO, Heat

Caption: SNAr reaction workflow.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-chlorobenzoate170.5917.1 g0.1
Potassium fluoride (spray-dried)58.1011.6 g0.2
Tetrabutylammonium bromide322.373.22 g0.01
Dimethyl sulfoxide (DMSO)78.13100 mL-

Step-by-Step Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 17.1 g of methyl 4-chlorobenzoate, 11.6 g of spray-dried potassium fluoride, and 3.22 g of tetrabutylammonium bromide.

    • Add 100 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction:

    • Heat the reaction mixture to 130-140 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and then with brine to remove residual DMSO and salts.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality and Key Considerations:

  • Choice of Fluoride Source: Spray-dried potassium fluoride is used to ensure it is anhydrous, as water can deactivate the fluoride nucleophile and lead to side reactions.

  • Role of the Phase-Transfer Catalyst: Potassium fluoride has low solubility in many organic solvents. The tetrabutylammonium cation from the phase-transfer catalyst forms an ion pair with the fluoride anion, creating a more soluble and "naked" fluoride ion that is a much more potent nucleophile.

  • Solvent Selection: Polar aprotic solvents like DMSO are ideal for SNAr reactions as they can solvate the cation of the fluoride salt while leaving the fluoride anion relatively unsolvated, thus enhancing its nucleophilicity.

  • Substrate Activation: The ester group in the para position of the starting material is an electron-withdrawing group that is essential for activating the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Safety and Waste Disposal

4.1. Balz-Schiemann Reaction:

  • Diazonium Salts: Solid diazonium salts can be shock-sensitive and explosive, especially when dry. Handle them with non-metallic spatulas and behind a blast shield. It is recommended to use them immediately after preparation and avoid storing large quantities.

  • Hydrofluoric Acid: As previously mentioned, HF is extremely hazardous. Ensure all safety precautions are strictly followed.

  • Waste Disposal: Unreacted diazonium salts should be quenched by adding them to a solution of a reducing agent like sodium bisulfite before disposal. Acidic and basic solutions should be neutralized. Boron trifluoride gas can be trapped in an alkaline solution. A method for the recovery of boron trifluoride as sodium fluoroborate or boron trifluoride etherate has been described.

4.2. SNAr Reaction:

  • Potassium Fluoride: While less hazardous than HF, KF is still toxic and should be handled with care, avoiding inhalation of dust and skin contact.

  • DMSO: DMSO can enhance the absorption of other chemicals through the skin. Wear appropriate gloves when handling.

  • Waste Disposal: The reaction mixture should be quenched with water and neutralized before disposal. Organic solvents should be disposed of according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized fluorinated benzoates should be confirmed by standard analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, which will be split by the fluorine atom. The coupling constants (JHF) are typically in the range of 5-10 Hz for ortho coupling and 2-3 Hz for meta coupling. The spectrum for ethyl 4-fluorobenzoate is available for reference.

  • 19F NMR: Fluorine NMR is a powerful tool for confirming the presence of the fluorine atom. The chemical shift of the fluorine signal will be characteristic of its electronic environment.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent method for assessing the purity of the product and confirming its molecular weight. For the analysis of fluorinated benzoic acids, a derivatization to their more volatile methyl esters is often performed.

5.3. Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorptions for the ester carbonyl group (around 1720 cm-1) and the C-F bond (around 1230 cm-1).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Balz-Schiemann: Low yield of diazonium salt Incomplete diazotization; temperature too high.Ensure complete reaction with starch-iodide test; maintain low temperature.
Balz-Schiemann: Formation of tar during decomposition Incomplete drying of the diazonium salt.Ensure the salt is thoroughly dried under vacuum.
SNAr: Slow or incomplete reaction Water in the reaction; inactive fluoride salt; insufficient heating.Use anhydrous solvent and spray-dried KF; increase reaction temperature.
SNAr: Formation of phenolic byproduct Presence of water in the reaction mixture.Use anhydrous reagents and solvent.

Conclusion

The gram-scale synthesis of fluorinated benzoates is readily achievable in a standard laboratory setting using either the Balz-Schiemann reaction or Nucleophilic Aromatic Substitution. The choice of method will depend on the specific substrate and available resources. Careful attention to reaction conditions, particularly temperature control and the exclusion of water, is critical for success. Adherence to strict safety protocols, especially when handling diazonium salts and hydrofluoric acid, is paramount. The protocols and insights provided in this application note are intended to empower researchers to confidently and safely synthesize these valuable compounds for their research and development endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Introduction: The Synthetic Pathway

The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves treating 4-Bromo-2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. While straightforward in principle, the unique electronic properties conferred by the polyfluorinated ring can present challenges. This guide will address these specific issues.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common issue, often stemming from an incomplete reaction, suboptimal conditions, or losses during workup. Let's break down the potential culprits.

Possible Cause A: Incomplete Reaction due to Equilibrium

  • Expertise & Experience: The Fischer esterification is a reversible reaction where water is produced as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus preventing the reaction from reaching completion. The high electron-withdrawing nature of the four fluorine atoms increases the acidity of the carboxylic acid but does not eliminate the equilibrium issue[1].

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous methanol and a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). Dry all glassware thoroughly before use.

    • Use Excess Methanol: Using methanol as the solvent effectively pushes the equilibrium towards the product side due to its high molar excess[2].

    • Water Removal: For larger-scale reactions, consider using a Dean-Stark apparatus to physically remove the water as it forms, although this is often unnecessary when using a large excess of methanol.

Possible Cause B: Insufficient Catalysis or Inadequate Reaction Time/Temperature

  • Expertise & Experience: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Insufficient catalyst or energy (heat) will result in a sluggish and incomplete reaction.

  • Troubleshooting & Solutions:

    • Catalyst Loading: A catalytic amount of concentrated sulfuric acid is standard. A typical starting point is 5 mol% relative to the carboxylic acid. If the reaction is slow, this can be cautiously increased.

    • Reaction Temperature & Time: The reaction is typically heated to reflux in methanol (approx. 65 °C)[3]. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A common mistake is not allowing sufficient time for the reaction to reach completion, which can take several hours (4-6 hours is a good benchmark)[3].

Optimized vs. Standard Reaction Conditions

Parameter Standard Protocol Optimized Protocol for Higher Yield Rationale
Starting Material 4-Bromo-2,3,5,6-tetrafluorobenzoic acid Dry 4-Bromo-2,3,5,6-tetrafluorobenzoic acid Removes residual moisture.
Reagent (Methanol) Reagent-grade Methanol Anhydrous Methanol Minimizes water to favor product formation.
Catalyst Sulfuric Acid (~2-3 mol%) Sulfuric Acid (5-10 mol%) Ensures effective protonation for a faster reaction rate.
Temperature 60 °C Reflux (~65 °C) Provides sufficient activation energy.
Reaction Time 2-3 hours 4-6 hours (or until completion by TLC/GC) Ensures the reaction proceeds to equilibrium.

| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |

Experimental Protocol: Optimized Fischer Esterification

  • To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add 4-bromo-2,3,5,6-tetrafluorobenzoic acid (1.0 eq).

  • Under an inert atmosphere (N₂), add anhydrous methanol (serving as both reactant and solvent, ~10-20 mL per gram of acid).

  • With stirring, slowly add concentrated sulfuric acid (0.05-0.10 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the disappearance of the starting material using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Once complete, cool the reaction to room temperature before proceeding with the workup.

FAQ 2: My final product is impure. How can I identify and eliminate contaminants?

Purity issues usually arise from unreacted starting material or side products formed during the reaction or workup.

Possible Cause A: Unreacted Starting Material

  • Expertise & Experience: The most common impurity is the starting carboxylic acid. Its presence indicates an incomplete reaction (see FAQ 1). Because of its acidic nature, it can be easily removed during the workup.

  • Troubleshooting & Solutions:

    • Workup Procedure: After cooling the reaction, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

    • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate[4]. This will react with the acidic starting material to form its sodium salt, which is soluble in the aqueous layer and can be separated. Be cautious, as this will produce CO₂ gas (vent the separatory funnel frequently).

    • Brine Wash: Follow the bicarbonate wash with a wash using saturated aqueous sodium chloride (brine) to remove residual water and salts.

    • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Acid 4-Bromo-2,3,5,6-tetra- fluorobenzoic Acid ReactionVessel Reflux, 4-6h Under N₂ Acid->ReactionVessel MeOH Anhydrous Methanol MeOH->ReactionVessel H2SO4 Conc. H₂SO₄ H2SO4->ReactionVessel Rotovap Remove Methanol ReactionVessel->Rotovap Extract Dissolve in EtOAc Wash with NaHCO₃ (aq) Wash with Brine Rotovap->Extract Dry Dry (Na₂SO₄) Filter Extract->Dry Crude Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Methyl 4-bromo-2,3,5,6- tetrafluorobenzoate Purify->Final

Caption: General workflow for synthesis and purification.

Possible Cause B: Formation of Byproducts

  • Expertise & Experience: Under standard Fischer conditions, the formation of significant byproducts is unlikely. Extremely high temperatures could lead to the dehydration of methanol to form dimethyl ether, but this is not a concern at reflux. Halogen exchange reactions (F/Br) are also highly improbable without specific catalysts[5][6]. Therefore, the primary focus should be on removing the starting acid.

  • Troubleshooting & Solutions:

    • Purification: If minor impurities persist after the aqueous workup, purification by column chromatography on silica gel is effective[7]. A non-polar eluent system, such as hexane/ethyl acetate, should provide good separation.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent (e.g., hexanes or methanol/water) can be a highly effective method for achieving high purity. Methyl 4-bromo-2,6-difluorobenzoate is noted as a solid, suggesting the target compound may be as well.

FAQ 3: I am having trouble monitoring the reaction. How can I reliably determine when it is complete?
  • Expertise & Experience: Effective reaction monitoring is key to avoiding unnecessarily long reaction times while ensuring the consumption of the starting material. TLC is the most common and convenient method.

  • Troubleshooting & Solutions:

    • TLC System: Use a silica gel TLC plate. A good mobile phase (eluent) to start with is 70:30 Hexane:Ethyl Acetate. The starting carboxylic acid is more polar and will have a lower Rf value (retention factor) than the less polar ester product.

    • Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings of both the starting material and product should be UV-active.

    • Procedure: At the start of the reaction (t=0), spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will fade, while a new, higher-Rf spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

    • Confirmation: For a more quantitative assessment, GC-MS can be used. A small aliquot of the reaction mixture can be quenched, diluted, and injected to determine the relative percentage of starting material versus product.

Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed CheckSM Is starting material (SM) present in crude product (check by TLC/NMR)? Start->CheckSM WorkupLoss Were there issues during workup (e.g., emulsion)? CheckSM->WorkupLoss No IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn Yes WorkupLoss->IncompleteRxn No ImproveWorkup Improve Workup: - Break emulsion (add brine) - Perform extractions WorkupLoss->ImproveWorkup Yes Reoptimize Re-run reaction with: - Anhydrous reagents - Increased reaction time - Sufficient catalyst IncompleteRxn->Reoptimize Success Yield Improved Reoptimize->Success ImproveWorkup->Success

Caption: Diagnostic flowchart for troubleshooting low yield.

References

Technical Support Center: Purification of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate (CAS 4707-23-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you navigate the common challenges encountered during the purification of this highly fluorinated aromatic ester.

Understanding the Molecule and Potential Impurities

This compound is a specialized building block in organic synthesis. Its high degree of fluorination imparts unique electronic properties, but can also present challenges in purification due to altered solubility and reactivity compared to non-fluorinated analogs.

A common synthetic route to this compound is the esterification of 4-bromo-2,3,5,6-tetrafluorobenzoic acid. Therefore, typical impurities may include:

  • Unreacted Starting Material: 4-bromo-2,3,5,6-tetrafluorobenzoic acid.

  • Reagents from Esterification: Residual acid catalysts (e.g., sulfuric acid, thionyl chloride byproducts) or coupling agents.

  • Solvent Residues: Solvents used in the reaction and workup.

  • Side-Products: Potential byproducts from competing reactions, though often minimal in a well-controlled esterification.

The primary goal of purification is to effectively remove these impurities while maximizing the recovery of the desired product.

Core Purification Strategies: A Comparative Overview

Two primary techniques are generally employed for the purification of compounds like this compound: Recrystallization and Column Chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the scale of your experiment.

Purification TechniquePrincipleIdeal ForCommon Solvents/Mobile Phases
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a solid product.Alcohols (Methanol, Ethanol), Hydrocarbon/polar aprotic mixtures (e.g., Hexane/Ethyl Acetate).
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Separating mixtures with multiple components or when recrystallization is ineffective.Silica gel with Hexane/Ethyl Acetate or Dichloromethane/Hexane gradients.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound will not dissolve in the hot recrystallization solvent.

A1: This indicates that the chosen solvent is not polar enough. For highly fluorinated compounds, solubility can be challenging.

  • Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent like hexane, try adding a more polar co-solvent such as ethyl acetate or acetone dropwise to the hot mixture until dissolution is achieved.

  • Solution 2: Change Solvents. Consider using a more polar single solvent system. For structurally similar compounds, alcohols like methanol or ethanol have been effective.[1]

  • Causality: The electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density, which can affect intermolecular interactions and solubility. A solvent that can effectively solvate the ester and the fluorinated ring is necessary.

Q2: Oiling out occurs upon cooling instead of crystallization.

A2: "Oiling out" happens when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system.

  • Solution 1: Increase the amount of solvent. Your solution may be too concentrated. Add more of the same solvent to the hot solution and reheat to ensure complete dissolution before cooling again.

  • Solution 2: Lower the initial cooling temperature. Try cooling the solution more slowly to encourage crystal lattice formation. An insulated container or a dewar can be used for this purpose.

  • Solution 3: Change the solvent system. A different solvent or solvent pair with a lower boiling point might be necessary.

Q3: No crystals form even after the solution has cooled to room temperature.

A3: This suggests that the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent at room temperature.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites. Alternatively, add a seed crystal of the pure compound if available.

  • Solution 2: Reduce Solvent Volume. Carefully evaporate some of the solvent and allow the solution to cool again.

  • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q4: The recovered crystals are still impure.

A4: This can happen if the impurities have similar solubility profiles to your product or if the crystals form too quickly, trapping impurities within the lattice.

  • Solution 1: Repeat the Recrystallization. A second recrystallization will often significantly improve purity.

  • Solution 2: Slow Down the Cooling Process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This allows for more selective crystallization.

  • Solution 3: Wash the Crystals. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography Troubleshooting

Q1: I am not getting good separation of my product from an impurity on the TLC plate.

A1: Achieving good separation is key before attempting column chromatography. The choice of the mobile phase is critical.

  • Solution 1: Adjust the Polarity of the Mobile Phase. For non-polar compounds like this, start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. For similar fluorinated aromatic esters, solvent systems like 30% ethyl acetate in hexanes have been reported to be effective.[2] A system of 9:1 hexane/ethyl acetate has also been used for a related compound.

  • Solution 2: Try a Different Solvent System. If a hexane/ethyl acetate system is not providing adequate separation, consider trying a dichloromethane/hexane gradient.

  • Expertise & Experience: The highly fluorinated nature of the compound can lead to unusual interactions with the silica gel. Sometimes, a small amount of a more polar solvent can significantly change the retention factor (Rf). It is recommended to test a range of solvent systems via TLC to find the optimal conditions.

Q2: My compound is streaking on the TLC plate and the column.

A2: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or strong interactions with the stationary phase. A common cause for acidic compounds is interaction with the slightly acidic silica gel.

  • Solution 1: Check for Residual Acidity. If your crude product contains unreacted 4-bromo-2,3,5,6-tetrafluorobenzoic acid, this can cause significant streaking on silica gel. Consider a pre-purification workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[3]

  • Solution 2: Reduce the Sample Load. Overloading is a common cause of streaking. Use a smaller spot on your TLC plate and a smaller amount of crude material on your column relative to the amount of silica gel.

  • Solution 3: Ensure Complete Dissolution. Make sure your compound is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Q3: The product is not eluting from the column.

A3: This indicates that the mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution 1: Gradually Increase the Polarity of the Mobile Phase. If you started with a very non-polar eluent, slowly increase the percentage of the more polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, then 15%, and so on). This is known as a gradient elution.

  • Solution 2: Ensure the Column is Properly Packed. Air bubbles or cracks in the silica gel can disrupt the solvent flow and lead to poor elution.

Q4: I have low recovery of my compound after column chromatography.

A4: Low recovery can be due to several factors, including irreversible adsorption onto the silica gel or co-elution with impurities.

  • Solution 1: Check for Compound Stability on Silica. Some compounds can decompose on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may not be stable on silica. In such cases, consider using a different stationary phase like alumina or florisil.

  • Solution 2: Careful Fraction Collection and Analysis. Collect smaller fractions and analyze them by TLC to avoid mixing pure fractions with impure ones.

  • Solution 3: Ensure Complete Elution. After your product has seemingly eluted completely, flush the column with a more polar solvent to see if any more material comes off.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot hexane to the flask. The compound will likely not dissolve completely.

  • While heating and stirring, add hot ethyl acetate dropwise until the solid just dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in the desired mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Load the Sample: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Collect and Analyze Fractions: Collect the eluent in small fractions and analyze each fraction by TLC to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Analysis (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Solid with minor impurities Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Oily or multiple impurities Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity Not OK Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity OK Purity_Check_2->Pure_Product Purity OK Impure_Product Impure Product Purity_Check_2->Impure_Product Purity Not OK (Consider re-purification)

Caption: Decision workflow for purification.

References

Technical Support Center: Troubleshooting Cross-Coupling of Polyfluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of polyfluorinated aromatic compounds. The unique electronic properties and bond strengths of the C-F bond present distinct challenges compared to other aryl halides. This guide is designed to provide in-depth, mechanistically grounded troubleshooting for the common side reactions encountered in this demanding yet vital area of synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My primary side product is the starting material with one less fluorine atom. What is causing this hydrodefluorination (HDF), and how can I prevent it?

A1: Understanding the "Why": The Mechanism of Hydrodefluorination (HDF)

Hydrodefluorination (HDF) is a common and often frustrating side reaction where a C-F bond is cleaved and replaced by a C-H bond. This typically occurs when a catalytically active metal-hydride (M-H) species is generated in the reaction mixture. This M-H species can then participate in a competing catalytic cycle, leading to the undesired HDF product.

The source of the hydride can be elusive. Potential sources include:

  • Solvents: Alcohols or even trace water can act as hydride donors.[1]

  • Bases: Amine bases or alkoxides can undergo β-hydride elimination.

  • Organometallic Reagents: Some organoboron or organozinc reagents can be sources of hydrides.

The general mechanism involves the oxidative addition of the polyfluoroarene to the low-valent metal catalyst (e.g., Pd(0)), followed by reaction with a hydride source and subsequent reductive elimination to yield the HDF product.[2]

Troubleshooting Hydrodefluorination:

Parameter Problem Recommended Solution & Rationale
Solvent Protic solvents (e.g., alcohols, water) or wet aprotic solvents are being used.Switch to rigorously dried, anhydrous aprotic solvents like toluene, dioxane, or THF. Water can be a direct hydrogen source for HDF.[1]
Base Using bases prone to β-hydride elimination (e.g., certain alkoxides).Opt for non-hydridic bases such as CsF, K₃PO₄, or Cs₂CO₃. These are less likely to generate metal-hydride intermediates.
Catalyst System The chosen ligand may promote the formation or stability of metal-hydride species.Experiment with different phosphine ligands. The electronic and steric properties of the ligand can influence the relative rates of cross-coupling versus HDF.[1]
Atmosphere Inadequate inert atmosphere technique.Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) to exclude moisture.
Protocol 1: Minimizing Hydrodefluorination in a Suzuki-Miyaura Coupling

This protocol provides a starting point for minimizing HDF.

  • Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry argon. Store bases (e.g., K₃PO₄) in a desiccator and handle in a glovebox if possible.

  • Reagent Addition: To a Schlenk flask, add the polyfluoroaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture at the lowest effective temperature (e.g., start at 80 °C) and monitor by GC-MS or LC-MS. If the reaction is sluggish, incrementally increase the temperature.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite. Proceed with standard aqueous work-up and purification.

FAQ 2: I'm observing significant formation of dimers of my starting materials (Ar-Ar or Nu-Nu). How do I suppress this homocoupling?

A2: Understanding the "Why": The Mechanism of Homocoupling

Homocoupling is a side reaction that produces symmetrical biaryls from two identical coupling partners. It can occur with either the electrophile (e.g., polyfluoroarene) or the nucleophile (e.g., organoboron reagent).

  • Electrophile Homocoupling: This can arise from the reaction of two molecules of the aryl halide with the active metal catalyst, leading to a diarylmetal intermediate which then undergoes reductive elimination.

  • Nucleophile Homocoupling: This is particularly common with organoboron reagents in Suzuki-Miyaura couplings and can be promoted by oxygen or certain palladium species.

The selectivity for cross-coupling over homocoupling is highly dependent on the relative rates of the elementary steps in the catalytic cycle. Factors that can favor homocoupling include high catalyst loading, elevated temperatures, and the specific nature of the catalyst and ligands used. Interestingly, the use of fluoride anions has been shown to suppress homocoupling in some iron-catalyzed systems by stabilizing the active metal species.[3]

Troubleshooting Homocoupling:

Parameter Problem Recommended Solution & Rationale
Stoichiometry An excess of one coupling partner may lead to its homocoupling.Use a stoichiometry closer to 1:1, or with a slight excess (1.1-1.2 eq.) of the nucleophilic partner.
Temperature High reaction temperatures can accelerate side reactions.Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Catalyst/Ligand The catalyst system may favor homocoupling pathways.Screen different ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often favor the desired cross-coupling pathway.[4]
Oxygen Contamination Trace oxygen can promote the homocoupling of organoboron reagents.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

// Node Definitions start [label="Reaction Issue\n(Low Yield / Side Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hdf [label="Hydrodefluorination\n(ArF -> ArH)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_homo [label="Homocoupling\n(Ar-Ar or Nu-Nu)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_benzyne [label="Isomeric Products?\n(Benzyne Formation?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_reaction [label="No Reaction / Stall?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solution Nodes solve_hdf [label="Troubleshoot HDF:\n• Use Anhydrous Solvent\n• Change Base (e.g., K₃PO₄)\n• Screen Ligands", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_homo [label="Troubleshoot Homocoupling:\n• Adjust Stoichiometry\n• Lower Temperature\n• Screen Ligands", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_benzyne [label="Troubleshoot Benzyne:\n• Use Milder Base\n• Lower Temperature\n• Change Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_catalyst [label="Troubleshoot Catalyst:\n• Use Pre-catalyst\n• Check Reagent Purity\n• Ensure Inert Atmosphere", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_hdf; check_hdf -> solve_hdf [label="Yes"]; check_hdf -> check_homo [label="No"]; check_homo -> solve_homo [label="Yes"]; check_homo -> check_benzyne [label="No"]; check_benzyne -> solve_benzyne [label="Yes"]; check_benzyne -> no_reaction [label="No"]; no_reaction -> solve_catalyst [label="Yes"]; } Caption: A decision tree for troubleshooting common side reactions.

FAQ 3: My reaction is producing unexpected isomers of the desired product. Could this be due to a benzyne intermediate?

A3: Understanding the "Why": The Benzyne Mechanism

When a polyfluorinated aromatic has a hydrogen atom ortho to a fluorine atom, treatment with a strong base can lead to deprotonation followed by elimination of fluoride to form a highly reactive "benzyne" (or aryne) intermediate.[5] This intermediate has a formal triple bond within the aromatic ring.[5]

The nucleophile can then add to either carbon of the triple bond. Subsequent protonation leads to a mixture of regioisomers. This pathway is distinct from the standard transition-metal-catalyzed cycle and can lead to products where the new substituent is on a carbon adjacent to where the fluorine atom was originally located.

Key Indicators of a Benzyne Mechanism:

  • Use of very strong bases (e.g., NaNH₂, organolithiums).

  • Formation of a mixture of regioisomers.

  • The reaction proceeds even without a transition metal catalyst in some cases.[6]

Troubleshooting Benzyne Formation:

Parameter Problem Recommended Solution & Rationale
Base Strength The base is strong enough to deprotonate an aryl C-H bond.Switch to a milder base that is sufficient for the desired catalytic cycle but not strong enough to promote benzyne formation (e.g., K₂CO₃, CsF).
Temperature Higher temperatures can favor the elimination pathway.Conduct the reaction at a lower temperature to disfavor the high-activation-energy benzyne pathway.
Substrate Choice The substrate has an available ortho-hydrogen.If possible, select a substrate where the positions ortho to the leaving group are blocked or do not bear protons.

// Nodes LnM [label="LnM(0)\n(Active Catalyst)"]; OxAdd [label="Oxidative Addition\n(Ar-F-M(II)-L_n)"]; Transmetal [label="Transmetalation\n(Ar-M(II)-Nu-L_n)"]; RedElim [label="Reductive Elimination"];

// Side Reactions HDF_Cycle [label="Hydrodefluorination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Homo_Cycle [label="Homocoupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Main Cycle Edges LnM -> OxAdd [label="+ Ar-F"]; OxAdd -> Transmetal [label="+ [Nu-M']"]; Transmetal -> RedElim; RedElim -> LnM [label="Ar-Nu (Product)"];

// Side Reaction Edges OxAdd -> HDF_Cycle [label="+ [H] source", style=dashed, color="#EA4335"]; HDF_Cycle -> LnM [label="Ar-H", style=dashed, color="#EA4335"]; Transmetal -> Homo_Cycle [label="Reductive Elimination\nof Ar-Ar or Nu-Nu", style=dashed, color="#EA4335"]; Homo_Cycle -> LnM [style=dashed, color="#EA4335"];

// Invisible nodes for layout {rank=same; LnM; RedElim;} {rank=same; OxAdd; Transmetal;} } Caption: General cross-coupling cycle with competing side pathways.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of SNAr reactions, troubleshoot common experimental hurdles, and optimize conditions for robust and reproducible outcomes. The following sections are structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.

Troubleshooting Guide: From Low Yields to Complex Product Mixtures

This section provides in-depth solutions to common problems encountered during SNAr reactions, focusing on the underlying chemical principles to empower your experimental design.

Issue 1: My SNAr reaction is sluggish, resulting in low or no product yield.

Q: I've set up my SNAr reaction, but I'm observing very slow conversion of my starting material, leading to a poor yield. What are the likely causes and how can I accelerate the reaction?

A: A sluggish SNAr reaction is a frequent challenge and typically points to one or more of the following factors: insufficient activation of the aromatic ring, a poor leaving group, suboptimal solvent choice, inadequate base, or low reaction temperature. A systematic evaluation of these parameters is key to improving your reaction rate and yield.

  • Insufficient Aromatic Ring Activation: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] For this to occur, the aromatic ring must be sufficiently electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4][5] These groups stabilize the negative charge of the Meisenheimer complex through resonance.[3][6]

    Solution:

    • Verify EWG Positioning: Ensure your substrate possesses at least one potent EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) at the ortho or para position relative to the leaving group.[7][8] The reaction will be significantly slower or may not proceed if the EWG is in the meta position, as resonance stabilization is not possible from this position.[4][9]

    • Increase Activation: If your substrate design allows, consider using a starting material with additional EWGs. The more EWGs present, the more electrophilic the aromatic ring becomes, often permitting the use of milder reaction conditions.[3]

  • Poor Leaving Group: Unlike Sₙ2 reactions, the C-X bond cleavage is not the rate-determining step in SNAr.[2] Instead, the leaving group's ability to withdraw electron density from the ring via induction is more critical. This leads to an inverted trend for halogens, where fluoride is often the best leaving group due to its high electronegativity, which makes the carbon atom it is attached to more electrophilic.[10][11]

    Solution:

    • Select an Appropriate Leaving Group: If you have the flexibility in your synthetic design, choosing a more electronegative leaving group can enhance the reaction rate. The typical reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[10][12] Nitro groups (-NO₂) can also serve as effective leaving groups.[12]

  • Suboptimal Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[13][14] Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[13][15]

    Solution:

    • Employ Polar Aprotic Solvents: Switch to high-boiling point polar aprotic solvents like DMSO, DMF, DMAc, or NMP.[16] These solvents are known to significantly accelerate SNAr reactions.[13] For more environmentally friendly options, consider solvents like 2-MeTHF or Cyrene, although reaction conditions may require re-optimization.[17] Be mindful that some of these solvents can be difficult to remove during workup.[14]

  • Inadequate Base or Nucleophile Strength: For neutral nucleophiles like alcohols or amines, a base is necessary to generate the more potent anionic nucleophile (e.g., alkoxide or amide).[16] If the base is too weak, the concentration of the active nucleophile will be low, leading to a slow reaction.

    Solution:

    • Choose a Stronger Base: Ensure the base you are using is strong enough to deprotonate your nucleophile. For weakly acidic nucleophiles, common inorganic bases like K₂CO₃ or Cs₂CO₃ may be insufficient. In such cases, stronger bases like KOH, or even non-nucleophilic organic bases such as DBU, may be required.[18] For very weak nucleophiles, powerful bases like NaH or KHMDS might be necessary.[19]

    • Pre-formation of the Nucleophile: Consider pre-treating your neutral nucleophile with a strong base like NaH to form the anionic species before adding the electrophilic aromatic substrate.[16]

  • Low Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier, especially with less reactive substrates.

    Solution:

    • Increase the Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS to find the optimal point without causing decomposition of your starting materials or products. Reactions are commonly heated to temperatures between 80-130 °C.[14][18] For particularly unreactive systems, running the reaction in a sealed tube or under microwave irradiation can allow for higher temperatures and significantly reduced reaction times.[20]

Issue 2: My reaction is producing significant side products, complicating purification.

Q: My SNAr reaction is not clean, and I'm observing multiple spots on my TLC plate. What are the common side reactions, and how can I suppress them?

A: The formation of side products in SNAr reactions often arises from competing reaction pathways or the degradation of starting materials or products under the reaction conditions. Understanding these potential side reactions is the first step toward mitigating them.

  • Reaction with the Solvent: Some polar aprotic solvents, like DMF and DMAc, can degrade at high temperatures, especially in the presence of a strong base, to generate dimethylamine. This amine can then act as a nucleophile, leading to the formation of an undesired N,N-dimethylamino-substituted byproduct.

    Solution:

    • Use a More Stable Solvent: If you suspect solvent-derived impurities, consider switching to a more thermally stable solvent like DMSO or NMP.

    • Lower the Reaction Temperature: If possible, optimize other reaction parameters to allow for a lower reaction temperature.

  • Competing Nucleophilic Attack: If your substrate has multiple potential leaving groups or your nucleophile has multiple nucleophilic sites, you may observe a mixture of isomers or products.

    Solution:

    • Leverage Leaving Group Ability: If your substrate has different leaving groups, you can sometimes achieve selectivity by carefully controlling the reaction temperature, as the activation energies for the displacement of different leaving groups will vary.

    • Protecting Groups: For nucleophiles with multiple reactive sites, the use of protecting groups can ensure that the reaction occurs at the desired position.

  • Benzyne Formation: In the absence of activating EWGs, aryl halides can undergo nucleophilic substitution with very strong bases (like NaNH₂) via an elimination-addition mechanism that proceeds through a highly reactive benzyne intermediate.[3][7] This can lead to a mixture of regioisomers because the incoming nucleophile can attack either carbon of the "triple bond" in the benzyne intermediate.[3]

    Solution:

    • Avoid Overly Strong Bases with Unactivated Substrates: If your substrate is not activated towards SNAr, avoid using exceptionally strong bases like sodium amide unless the benzyne pathway is the intended transformation.[8] If you are observing unexpected regioisomers, consider if the conditions are conducive to benzyne formation.

  • Hydrolysis: If there is residual water in your reaction and your substrate or product contains sensitive functional groups (e.g., esters, nitriles), hydrolysis can be a competing side reaction, especially at elevated temperatures and in the presence of a base.

    Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and dry your glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[14]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about SNAr reactions to build a solid foundation for experimental design and troubleshooting.

Q1: Why are electron-withdrawing groups required for SNAr reactions, and why is their position so important?

A1: Electron-withdrawing groups (EWGs) are crucial because they activate the aromatic ring towards nucleophilic attack.[6] They do this in two ways: 1) by reducing the overall electron density of the ring, which makes the carbon atom bearing the leaving group more electrophilic and susceptible to attack by a nucleophile, and 2) by stabilizing the negatively charged Meisenheimer complex that is formed during the reaction.[2][6] The stabilization of this intermediate is most effective when the EWG is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the EWG through resonance.[4][9] When the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly disfavored.[4]

Q2: What is the typical order of leaving group ability for halogens in SNAr, and why is it different from Sₙ2 reactions?

A2: The typical order of leaving group ability for halogens in SNAr reactions is F > Cl ≈ Br > I.[10][12] This is the reverse of the trend observed in aliphatic Sₙ2 reactions, where I⁻ is the best leaving group. The reason for this difference lies in the rate-determining step of the SNAr mechanism. In SNAr, the initial nucleophilic attack to form the Meisenheimer complex is the slow step, and the C-X bond is not broken at this stage.[2][10] Therefore, the strength of the C-X bond is less important. Instead, the electronegativity of the halogen is the dominant factor. The highly electronegative fluorine atom strongly withdraws electron density from the carbon it is attached to, making it more electrophilic and accelerating the initial nucleophilic attack.[2][11]

Q3: How do I choose the right solvent for my SNAr reaction?

A3: The solvent plays a pivotal role in SNAr reactions, primarily by influencing the reactivity of the nucleophile.[13] Polar aprotic solvents like DMSO, DMF, and NMP are generally the best choices.[16] These solvents are excellent at solvating the cationic counter-ion of the base (e.g., K⁺ in K₂CO₃), which leaves the anionic nucleophile less solvated and thus more reactive.[13] In contrast, polar protic solvents like water, methanol, or ethanol can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity.[15] Therefore, SNAr reactions are often significantly faster in polar aprotic solvents.[13][21]

Q4: Can I run SNAr reactions without a strong electron-withdrawing group on the aromatic ring?

A4: While traditional SNAr reactions require strong EWGs, there are alternative methods for achieving nucleophilic aromatic substitution on unactivated rings. One such method is the aforementioned benzyne mechanism, which requires a very strong base.[3][7] More recently, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation) have become powerful and versatile methods for forming C-N, C-O, and C-S bonds on a wide variety of aryl halides, including those without activating groups. Additionally, photochemical methods are emerging that can facilitate SNAr-type reactions on unactivated substrates.[22]

Data and Protocols

Table 1: Common Solvents for SNAr Reactions
SolventTypeBoiling Point (°C)Comments
Dimethyl sulfoxide (DMSO)Polar Aprotic189Excellent for SNAr, can significantly increase reaction rates. Can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic153Widely used, but can decompose at high temperatures to form dimethylamine.[23]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202Thermally stable alternative to DMF.[23]
Acetonitrile (MeCN)Polar Aprotic82Lower boiling point, may require sealed tube for higher temperatures. Good toxicity profile.[23]
Tetrahydrofuran (THF)Polar Aprotic (less polar)66Generally less effective than DMSO or DMF but can be used for highly reactive substrates.[19]
TolueneNonpolar111Generally a poor solvent for SNAr unless phase-transfer catalysis is employed.[17]
WaterPolar Protic100Generally disfavored due to solvation of the nucleophile, but can be used with specific additives.[18]
Table 2: Guide to Base Selection for Common Nucleophiles
Nucleophile (pKa of conjugate acid)Common BasesComments
Phenols (pKa ~10)K₂CO₃, Cs₂CO₃, K₃PO₄, KOHInorganic bases are usually sufficient.
Aliphatic Alcohols (pKa ~16-18)NaH, KH, KHMDS, NaOtBuStronger bases are required for complete deprotonation.[19]
Primary/Secondary Amines (pKa ~35-40)K₂CO₃, Cs₂CO₃, Et₃N, DIPEAOften used as a proton scavenger for the acid generated in the reaction.
Thiols (pKa ~10-11)K₂CO₃, Cs₂CO₃, Et₃NSimilar to phenols, inorganic bases are typically effective.

Visualizing the SNAr Mechanism and Optimization Workflow

Diagram 1: The SₙAr Addition-Elimination Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Diagram 2: Troubleshooting Workflow for Low SNAr Yield

Troubleshooting_Workflow start Low Yield in SNAr Reaction check_activation Is the ring sufficiently activated? (Ortho/Para EWG) start->check_activation check_lg Is the leaving group optimal? (e.g., F > Cl) check_activation->check_lg Yes action_activation Use more activated substrate or consider alternative chemistry check_activation->action_activation No check_solvent Is the solvent polar aprotic? (e.g., DMSO, DMF) check_lg->check_solvent Yes action_lg Switch to a more electronegative leaving group if possible check_lg->action_lg No check_base Is the base strong enough? check_solvent->check_base Yes action_solvent Switch to DMSO or DMF check_solvent->action_solvent No check_temp Is the temperature high enough? check_base->check_temp Yes action_base Use a stronger base (e.g., KOH, NaH) or pre-form nucleophile check_base->action_base No action_temp Increase temperature incrementally (e.g., 80 -> 130 °C) check_temp->action_temp No end Optimized Reaction check_temp->end Yes

Caption: A decision tree for systematically troubleshooting low-yielding SNAr reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Initial Diagnosis: Unraveling the Root Cause of Low Conversion

Low conversion in a palladium-catalyzed coupling reaction is a frequent challenge that can stem from a multitude of factors. A systematic approach to troubleshooting is essential for efficiently identifying and resolving the underlying issue. The first step is to carefully observe the reaction and ask a series of diagnostic questions.

Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:

  • Reagent Quality: Ensure that your starting materials (e.g., aryl halide, organometallic reagent), solvent, and base are pure and anhydrous.[1] Moisture and oxygen can significantly hinder the reaction.[1][2] Solvents should be freshly distilled or obtained from a reliable commercial source.[1]

  • Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ.[1][3] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[1][4] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[1][5]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a common sign of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble metallic palladium.[1]

  • Cause: This can be caused by insufficient ligand, high temperatures, or impurities.[2]

  • Prevention: The choice of ligand is critical in stabilizing the active catalytic species and preventing aggregation.[1] Using bulkier, electron-rich phosphine ligands can often mitigate this issue.[1] Additionally, ensuring the reaction is well-stirred and not overheated can help.[1][5]

Q3: I suspect my starting materials or reagents are contaminated. What are the common culprits and how can I purify them?

A3: Impurities can act as catalyst poisons, deactivating the palladium catalyst and halting the reaction.

  • Common Impurities:

    • Water: Can lead to hydrolysis of reagents and catalyst deactivation.[6][7] Anhydrous conditions are often crucial.[2]

    • Oxygen: Can oxidize the active Pd(0) catalyst and phosphine ligands.[2][5] Rigorous degassing of solvents is essential.[2]

    • Other Metals: Trace metal impurities can interfere with the catalytic cycle.

    • Impurities in Amines: For reactions like the Buchwald-Hartwig amination, impurities in the amine substrate can be particularly detrimental.

  • Purification Protocols:

    • Solvents: Use anhydrous and degassed solvents.[2][8]

    • Starting Materials: Assess the purity of starting materials and purify by recrystallization, distillation, or chromatography if necessary.

    • Bases: Use high-purity bases and store them in a desiccator.

Delving Deeper: Specific Coupling Reactions and Their Nuances

Different palladium-catalyzed coupling reactions have their own unique sensitivities and common failure modes. The following sections address issues specific to some of the most widely used coupling reactions.

Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling is plagued by protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major cause of low yields, especially with electron-deficient boronic acids.[2]

  • Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation.[2] Weaker bases like carbonates or phosphates may be preferable to hydroxides.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[2] Using anhydrous conditions with a suitable base can help.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]

Q5: I am observing a significant amount of homocoupling of my boronic ester in my Suzuki reaction. What causes this and how can I prevent it?

A5: Homocoupling, the formation of a biaryl product from two molecules of the boronic ester, is another common side reaction that reduces the yield of the desired cross-coupled product.[2]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.[2]

  • Catalyst Choice: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its in-situ reduction to the active Pd(0) species can sometimes lead to homocoupling.[2][3] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this.[2][5]

  • Controlled Addition: In some cases, the slow addition of the boronic ester to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[2]

Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination is sluggish or incomplete. What factors should I investigate?

A6: The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and solvent.

  • Base Strength and Solubility: The base must be strong enough and sufficiently soluble in the reaction medium to deprotonate the amine.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster rates, but for sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[9]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reductive elimination step. Bulky, electron-rich phosphine ligands are often required.

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic species.[9][10] Common solvents include toluene, xylene, and 1,4-dioxane.[10][11][12] The polarity of the solvent can significantly affect the reaction outcome.[10][12]

Sonogashira Coupling
Q7: What is the role of the copper co-catalyst in the Sonogashira reaction, and what are the implications of a copper-free system?

A7: The Sonogashira reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[13][14]

  • Role of Copper(I): The copper(I) co-catalyst, such as CuI, is responsible for the transmetalation step, where the alkyne moiety is transferred to the palladium complex.[15]

  • Copper-Free Systems: While effective, the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue. These reactions often require a different choice of base and/or ligand to facilitate the direct transmetalation to palladium.

Q8: Why is the base so important in a Sonogashira coupling?

A8: The base plays multiple crucial roles in the Sonogashira coupling.[15]

  • Neutralization: It neutralizes the hydrohalic acid (e.g., HBr, HI) byproduct formed during the catalytic cycle, which can otherwise deactivate the catalyst.[15]

  • Alkyne Activation: The base facilitates the deprotonation of the terminal alkyne to form a more nucleophilic copper acetylide, which readily undergoes transmetalation.[15] Common bases include amines like triethylamine or diisopropylamine.[15]

Heck Reaction
Q9: My Heck reaction is giving a mixture of regioisomers. How can I control the regioselectivity?

A9: The regioselectivity of the Heck reaction (the position of the new C-C bond on the alkene) can be influenced by several factors.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can have a significant impact. Bulky ligands often favor addition to the less substituted carbon of the alkene.

  • Solvent and Additives: The polarity of the solvent and the presence of certain additives can also influence the regiochemical outcome.

Stille Coupling
Q10: What are the main challenges and side reactions associated with the Stille coupling?

A10: While versatile, the Stille reaction has its own set of challenges.

  • Toxicity of Organotin Reagents: Organotin compounds are toxic and require careful handling.[16]

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[8][17] This can often be minimized by the slow addition of the organostannane.[8]

  • Stoichiometry and Reaction Conditions: Careful control of stoichiometry, reaction time, and temperature is often necessary to favor the desired cross-coupling product over side reactions.[8]

Visualizing the Problem: Workflow and Catalytic Cycle

To aid in troubleshooting, it is helpful to visualize both the experimental workflow and the fundamental catalytic cycle.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting Reagent_Purity Check Reagent Purity (Starting Materials, Solvent, Base) Inert_Atmosphere Establish Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Reagent_Purity->Inert_Atmosphere Catalyst_Prep Prepare Catalyst System (Precatalyst + Ligand) Inert_Atmosphere->Catalyst_Prep Reaction_Setup Combine Reagents (Correct Stoichiometry & Order of Addition) Catalyst_Prep->Reaction_Setup Heating_Stirring Heat and Stir (Ensure Proper Mixing & Temperature Control) Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS, GC) Heating_Stirring->Monitoring Low_Conversion Low/No Conversion? Monitoring->Low_Conversion Side_Products Side Products Observed? Low_Conversion->Side_Products Yes Optimize Optimize Conditions (Screen Ligands, Bases, Solvents, Temp.) Low_Conversion->Optimize No Side_Products->Optimize Yes Purify Purify Reagents & Retry Side_Products->Purify No Optimize->Reaction_Setup Purify->Reagent_Purity

Caption: A general experimental workflow for troubleshooting palladium-catalyzed cross-coupling reactions.

The Palladium Catalytic Cycle: Points of Failure

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Poisoning Catalyst Poisoning (Impurities) Pd0->Poisoning PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M Side_Reaction Side Reactions (e.g., Homocoupling) PdII->Side_Reaction PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 + R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting common points of failure.

Quantitative Data Summary

IssuePotential CauseKey Parameters to InvestigateRecommended Action
No Reaction Inactive CatalystCatalyst source (Pd(0) vs Pd(II)), ligand choice, inert atmosphereUse a fresh catalyst/ligand, ensure rigorous degassing, consider a pre-catalyst.[1]
Poor Reagent QualityPurity of starting materials, solvent, and basePurify reagents, use anhydrous and degassed solvents.[1][2]
Low Conversion Suboptimal TemperatureReaction temperatureIncrementally increase the temperature, but avoid excessive heat to prevent decomposition.[5]
Incorrect BaseBase strength and solubilityScreen different bases (e.g., carbonates, phosphates, alkoxides).[9][18]
Inappropriate SolventSolvent polarity and solubility of reagentsTest different solvents or solvent mixtures.[10][12][18]
Side Products HomocouplingPresence of oxygen, use of Pd(II) precatalystRigorous degassing, use a Pd(0) source, slow addition of the organometallic reagent.[2][3]
Protodeboronation (Suzuki)Choice of base, presence of waterUse a weaker base, anhydrous conditions, or a more stable boronic ester.[2]
Catalyst DecompositionHigh temperature, insufficient ligandUse a more stable ligand, lower the reaction temperature, ensure an appropriate ligand-to-palladium ratio.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5]

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Catalyst and Base Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

References

Technical Support Center: Managing Homocoupling in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for overcoming the challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide not just solutions, but also a deep, mechanistic understanding to empower your experimental design. This center moves beyond simple protocols to explain the "why" behind each strategic choice, ensuring robust and reproducible results in your synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other, rather than with their intended partner. In the Suzuki-Miyaura reaction, this most commonly involves the boronic acid or ester coupling with itself to form a symmetrical biaryl (B-B). This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product (A-B), and introduces a byproduct that can complicate purification.[1][2]

Q2: What are the primary drivers of boronic acid homocoupling?

A2: There are two predominant pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen is a major contributor.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[1][3] This is particularly problematic at the start of the reaction before the desired catalytic cycle is fully established.[1]

  • Pd(II)-Mediated Homocoupling: If you begin with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), these species can directly react with the boronic acid before being reduced to the catalytically active Pd(0). This pathway also involves the transmetalation of two boronic acid molecules to the Pd(II) center, leading to the homocoupled product.[3][5]

Q3: Can the aryl halide also undergo homocoupling?

A3: While less common than boronic acid homocoupling, the homocoupling of aryl halides can occur, particularly with highly reactive aryl halides (e.g., iodides) and under certain conditions. However, the primary focus of troubleshooting is typically on minimizing the self-coupling of the boronic acid partner.

Q4: How can I quickly assess if homocoupling is the main problem in my reaction?

A4: The most direct way is through analysis of your crude reaction mixture using techniques like TLC, LC-MS, or NMR. The presence of a significant peak or spot corresponding to the symmetrical biaryl of your boronic acid starting material is a clear indicator of homocoupling. This byproduct will have a molecular weight double that of the aryl group from your boronic acid.[6]

Troubleshooting Guide: A Mechanistic Approach

This section provides solutions to specific problems, grounded in the principles of the Suzuki-Miyaura catalytic cycle.

Issue 1: I'm observing a significant amount of boronic acid homocoupling byproduct.

This is the most common issue and points to problems with the reaction atmosphere or the catalyst's oxidation state.

start High Homocoupling Observed oxygen Check for Oxygen Contamination start->oxygen Is the reaction atmosphere inert? pd_source Evaluate Palladium Source oxygen->pd_source Yes degas Degas Solvents Thoroughly (N2/Ar sparging, freeze-pump-thaw) oxygen->degas No inert Ensure Rigorous Inert Atmosphere (Nitrogen or Argon) oxygen->inert No conditions Optimize Reaction Conditions pd_source->conditions Yes pd0 Use a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) pd_source->pd0 Using Pd(II)? precats Consider Precatalysts (e.g., Buchwald G3/G4) pd_source->precats Using Pd(II)? reagents Adjust Reagents & Stoichiometry conditions->reagents Yes ligand Optimize Ligand (Bulky, Electron-Rich) conditions->ligand Still an issue? base Select Weaker Base (e.g., K2CO3, K3PO4) conditions->base Still an issue? temp Lower Reaction Temperature conditions->temp Still an issue? end Homocoupling Minimized reagents->end slow_add Slowly Add Boronic Acid reagents->slow_add Final Adjustments stoich Use Slight Excess of Aryl Halide reagents->stoich Final Adjustments degas->pd_source inert->pd_source pd0->conditions precats->conditions ligand->reagents base->reagents temp->reagents slow_add->end stoich->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Question: My primary suspect is oxygen contamination. What is the most effective way to remove it?

Answer: Rigorous exclusion of oxygen is the single most critical factor in preventing homocoupling.[4][7]

  • Mechanistic Rationale: Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which is a key intermediate in the homocoupling pathway.[1] By removing oxygen, you starve this side reaction of its catalyst.

  • Recommended Protocol: Solvent Degassing

    • Inert Gas Sparging: For most applications, bubbling an inert gas (Argon or high-purity Nitrogen) through your solvent for 15-30 minutes is sufficient.[1][7] Ensure the gas is introduced subsurface for maximum efficiency.[7]

    • Freeze-Pump-Thaw: For highly sensitive substrates or when sparging is impractical, the freeze-pump-thaw method offers the most thorough degassing. This involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times.[1]

    • Procedural Tip: Always assemble your reaction glassware and purge it with an inert gas before adding your degassed solvents and reagents.[8][9]

Question: I am using a Pd(II) precatalyst like Pd(OAc)₂. Could this be the source of my homocoupling?

Answer: Yes, using a Pd(II) source can inadvertently promote homocoupling, especially at the beginning of the reaction.

  • Mechanistic Rationale: Pd(II) precatalysts must be reduced in situ to the active Pd(0) species to enter the desired catalytic cycle.[3] Before this reduction is complete, the Pd(II) is available to react directly with two molecules of the boronic acid, leading to the homocoupled product.[3][5]

  • Solutions:

    • Switch to a Pd(0) Precatalyst: The most direct solution is to use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][9] This eliminates the initial Pd(II) concentration that can trigger homocoupling.

    • Employ a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent can help. For example, adding 1-2 equivalents of potassium formate has been shown to reduce Pd(II) to Pd(0) without disrupting the main catalytic cycle, effectively suppressing homocoupling.[7][9]

    • Use Modern Precatalysts: Consider using modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed for clean and efficient generation of the active Pd(0) species, minimizing the window for side reactions.[1]

Issue 2: Even with an inert atmosphere and a Pd(0) catalyst, I'm still getting homocoupling. What else can I adjust?

If the primary causes have been addressed, fine-tuning the reaction components is the next logical step.

Question: How does my choice of ligand impact homocoupling?

Answer: The ligand is crucial. It directly influences the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[10]

  • Mechanistic Rationale: You want to select a ligand that promotes the reductive elimination of the cross-coupled product (Ar-Ar') faster than any competing side reactions. Bulky, electron-rich phosphine ligands are generally preferred.[2][11]

    • Bulkiness: Steric hindrance from the ligand promotes the final reductive elimination step, which is often the turnover-limiting step for the desired product formation.[10][12]

    • Electron-donating properties: These ligands increase the electron density on the palladium center, which facilitates the initial, crucial oxidative addition step with the aryl halide.[10][13]

  • Recommended Ligands:

    • Buchwald-type biarylphosphine ligands: (e.g., SPhos, XPhos, RuPhos) are highly effective for a wide range of substrates, including sterically hindered ones, and are excellent at suppressing homocoupling.[2][11][14]

    • N-heterocyclic carbenes (NHCs): These are even more electron-rich and often bulkier than phosphines, making them very effective at promoting the desired reaction pathway.[10]

Ligand TypeKey FeatureImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-richCan be less effective at preventing homocoupling.
Buchwald Ligands (e.g., SPhos)Bulky, electron-richExcellent; promotes desired reductive elimination.[14]
N-Heterocyclic Carbenes (NHCs)Very bulky, very electron-richHighly effective; accelerates desired cycle.[10]

Question: Can the base I use influence the amount of homocoupling?

Answer: Absolutely. The base is not just a passive component; it's integral to the transmetalation step and its choice can tip the balance between cross-coupling and homocoupling.[10][15]

  • Mechanistic Rationale: The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for transmetalation.[15] However, a base that is too strong or too reactive can sometimes accelerate side reactions.

  • Recommendations:

    • Start with Weaker Inorganic Bases: For many standard Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide a good balance of reactivity for the desired pathway while minimizing side reactions.[1][16]

    • Avoid Strong Hydroxide Bases if Possible: Strong bases like NaOH or KOH can sometimes promote side reactions, although they are necessary for certain challenging couplings.[15]

    • Consider Fluoride Sources: Bases like KF can be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[15]

Question: Are there any procedural tricks I can use to disfavor the homocoupling reaction?

Answer: Yes, modifying the stoichiometry and addition sequence can have a significant impact.

  • Mechanistic Rationale: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you can kinetically disfavor this second-order side reaction relative to the desired first-order reaction with the palladium complex.

  • Procedural Modifications:

    • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, add it slowly over a period of time using a syringe pump.[1][17] This keeps its concentration low and favors the cross-coupling pathway.

    • Use a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in pathways that lead to boronic acid homocoupling.[1][18]

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the desired catalytic cycle versus the homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction (Oxygen-Mediated) pd0 Pd(0)L2 oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X oa->pd2_complex tm Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->tm diaryl_pd Ar-Pd(II)-Ar' tm->diaryl_pd re Reductive Elimination diaryl_pd->re product Ar-Ar' (Product) re->product product->pd0 pd0_side Pd(0)L2 oxidation Oxidation (O2) pd0_side->oxidation pd2_side Pd(II) Species oxidation->pd2_side tm1 Transmetalation (Ar'-B(OH)2) pd2_side->tm1 monoaryl_pd Ar'-Pd(II) tm1->monoaryl_pd tm2 Transmetalation (Ar'-B(OH)2) monoaryl_pd->tm2 diaryl_pd_side Ar'-Pd(II)-Ar' tm2->diaryl_pd_side re_side Reductive Elimination diaryl_pd_side->re_side re_side->pd0_side Regenerates Pd(0) homo_product Ar'-Ar' (Homocoupling) re_side->homo_product

Caption: Competing Suzuki cross-coupling and homocoupling pathways.

By implementing the strategies outlined in this guide, you can effectively steer your reaction away from the homocoupling pathway and towards the desired cross-coupled product, improving yields, simplifying purifications, and accelerating your research and development goals.

References

Technical Support Center: Navigating the Challenges of Scalable Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common hurdles encountered when transitioning from bench-scale experiments to large-scale production of therapeutic molecules. Here, we dissect the complexities of scalable synthesis and purification, offering troubleshooting guides and frequently asked questions to ensure your process is robust, reproducible, and ready for the demands of drug development.

Section 1: Scalable Synthesis Challenges

Scaling up a chemical synthesis is not merely about increasing the volume of reagents.[1] It introduces a host of variables that can significantly impact reaction efficiency, impurity profiles, and overall product quality.[1] This section addresses the critical challenges in scalable synthesis and provides actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) - Synthesis

Q1: Why is my reaction yield significantly lower upon scale-up, even though it was high at the bench?

A1: This is a common issue stemming from several scale-dependent factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to poor mass transfer, preventing reactants from interacting effectively.[1] Similarly, thermal gradients can create localized hot or cold spots, promoting side reactions or decomposition.[1]

  • Reagent Addition Rate: The rate of reagent addition, which is easily controlled in the lab, becomes critical at scale. Slow addition is often necessary to manage heat generation and reaction kinetics.[2]

  • Impurity Amplification: Minor side reactions at a small scale can become significant at a larger scale, consuming starting materials and reducing the yield of the desired product.[1]

Troubleshooting Protocol:

  • Optimize Mixing: Evaluate and optimize the stirring speed and impeller design to ensure homogenous mixing in the reactor.[2] Consider using baffled reactors to improve turbulence.[2]

  • Controlled Reagent Addition: Implement a controlled addition of critical reagents using a syringe pump or a dosing system. Monitor the internal temperature closely during addition.

  • In-Process Monitoring: Utilize Process Analytical Technology (PAT) tools like in-line spectroscopy (e.g., FTIR, Raman) to monitor reaction progress and detect the formation of byproducts in real-time.[3][4] This allows for adjustments to be made during the process to maintain optimal conditions.

Q2: I'm observing new, unexpected impurities in my scaled-up batch. What is the likely cause and how can I mitigate this?

A2: The appearance of new impurities upon scale-up is often linked to prolonged reaction times, temperature fluctuations, and increased sensitivity to the quality of starting materials.[1][2]

  • Longer Reaction Times: At a larger scale, heating, cooling, and transfers take longer, potentially leading to the degradation of starting materials, intermediates, or the final product.

  • Raw Material Variability: The quality and purity of starting materials can vary between batches, and these differences are often magnified at a larger scale.[2]

  • Atmospheric Conditions: Increased surface area and longer processing times can increase the product's exposure to air and moisture, leading to oxidative or hydrolytic degradation. Operating under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[2]

Mitigation Strategies:

  • Impurity Profiling: Conduct a thorough impurity profiling study to identify and characterize the new impurities.[3][5] This will provide insights into their formation mechanism.

  • Robust Process Design: Develop a robust process that is less sensitive to minor variations in parameters. Design of Experiments (DoE) can be a powerful tool to identify critical process parameters and their acceptable ranges.[3]

  • Strict Quality Control of Starting Materials: Establish stringent specifications for all raw materials and perform incoming quality control checks to ensure consistency.[2]

Synthesis Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Product Quality Variability in raw material quality.[2]Establish and enforce stringent specifications for all starting materials.[2]
Inconsistent work-up and isolation procedures.[2]Standardize all work-up and isolation protocols and ensure they are strictly followed.
Reaction Runaway / Exotherm Poor heat dissipation in large reactors.Implement precise temperature control using jacketed reactors and cooling systems.[2] Have an emergency cooling plan in place.[2]
Accumulation of unreacted starting material followed by a sudden reaction.Ensure reagents are added at a temperature where they react immediately.[6]
Phase Separation Issues Changes in mixing dynamics and vessel geometry at scale.Optimize agitation speed and consider different impeller designs. Allow for adequate settling time.

Workflow for Synthesis Scale-Up

cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Process Understanding cluster_2 Phase 3: Pilot Scale-Up Define Reaction Define Reaction & Key Parameters Small Scale Runs Perform Small-Scale Runs (mg to g) Define Reaction->Small Scale Runs Analyze Purity Analyze Purity & Impurity Profile Small Scale Runs->Analyze Purity Identify CPPs Identify Critical Process Parameters (CPPs) Analyze Purity->Identify CPPs Transfer Knowledge DoE Design of Experiments (DoE) Identify CPPs->DoE Develop PAT Develop In-Process Controls (PAT) DoE->Develop PAT Pilot Batch Execute Pilot Batch (kg scale) Develop PAT->Pilot Batch Implement Controls Monitor & Control Monitor with PAT & Control CPPs Pilot Batch->Monitor & Control Validate Process Validate Process & Product Specs Monitor & Control->Validate Process Commercial Manufacturing Commercial Manufacturing Validate Process->Commercial Manufacturing Tech Transfer

Caption: A stepwise workflow for scaling up a chemical synthesis process.

Section 2: Scalable Purification Challenges

Downstream processing, which involves the recovery and purification of the target molecule, can account for a significant portion of the total production cost.[7] Challenges that are manageable at the lab scale can become major bottlenecks in a manufacturing setting.[8]

Frequently Asked Questions (FAQs) - Purification

Q1: My chromatography column's performance (resolution and binding capacity) dropped significantly after scaling up. What's wrong?

A1: This is a frequent challenge when moving from small, pre-packed columns to large, self-packed industrial columns.[8][9]

  • Non-Linear Scaling: Large-scale operations introduce non-linear factors like pressure drops, altered flow patterns, and variations in resin packing that don't exist at the bench.[9]

  • Packing Inefficiency: Achieving a uniformly packed bed is more difficult in large columns. Voids or channels can lead to poor resolution and reduced capacity.

  • Flow Distribution: Inefficient flow distribution at the top and bottom of the column can lead to uneven loading and elution, broadening peaks and reducing separation efficiency.

Troubleshooting Protocol:

  • Packing Validation: Develop and validate a robust column packing procedure. Use metrics like asymmetry and height equivalent to a theoretical plate (HETP) to assess packing quality.

  • Optimize Flow Rate: Do not simply scale the flow rate linearly. The optimal linear velocity might be different at a larger scale due to pressure limitations and mass transfer effects.[10]

  • Consider New Technologies: For some applications, pre-packed, single-use columns can offer greater consistency and reduce setup time.[8] Continuous chromatography is another option that can improve resin utilization and throughput.[8]

Q2: I'm experiencing issues with membrane fouling and low recovery during tangential flow filtration (TFF). How can I improve this?

A2: Membrane fouling is a common problem in TFF, especially with high-concentration or complex feed streams.[8]

  • High Feed Concentration: Overly concentrated solutions can lead to precipitation or aggregation of the target molecule on the membrane surface.[11]

  • Incorrect Transmembrane Pressure (TMP): Operating at too high a TMP can cause molecules to be forced into the membrane pores, leading to irreversible fouling.

  • Shear Stress: High flow rates can induce shear stress, which may damage sensitive molecules.[11]

Improvement Strategies:

Parameter Action Rationale
Feed Concentration Dilute the feed stream or perform a pre-filtration step.[11]Reduces the likelihood of aggregation and precipitation on the membrane.
Transmembrane Pressure (TMP) Optimize the TMP by performing a flux vs. TMP study.Identifies the optimal operating pressure for maximum flux without excessive fouling.
Flow Rate Adjust the crossflow rate to find a balance between minimizing fouling and avoiding shear-induced damage.[12]A higher crossflow can help to "sweep" the membrane surface clean.
Membrane Choice Test different membrane materials and molecular weight cut-offs (MWCO).[11]Some materials are less prone to non-specific binding, and an appropriate MWCO is crucial for retaining the target molecule while allowing impurities to pass through.[11]

Q3: My crystallization process is yielding inconsistent particle sizes and different polymorphs at a larger scale. How can I control this?

A3: Controlling crystallization is critical as it impacts purity, stability, and downstream processing like filtration and drying.[13][14]

  • Supersaturation Control: The level of supersaturation directly influences nucleation and crystal growth.[13] Inconsistent cooling or solvent addition at a large scale can lead to uncontrolled supersaturation.

  • Mixing and Agitation: Inadequate mixing can create localized zones of high supersaturation, leading to excessive nucleation and the formation of fine particles.[13] Conversely, excessive agitation can cause crystal breakage and secondary nucleation.[13]

  • Impurity Effects: Even small amounts of impurities can inhibit or alter crystal growth, leading to changes in crystal habit or the formation of different polymorphs.[15]

Control Strategies:

  • Seeding: Implement a seeding protocol where a small amount of the desired crystal form is added to the solution. This provides a template for crystal growth and helps to control polymorphism and particle size.[]

  • Controlled Cooling/Anti-Solvent Addition: Utilize a programmed cooling profile or a controlled rate of anti-solvent addition to maintain a consistent level of supersaturation throughout the process.[]

  • In-situ Monitoring: Employ PAT tools like particle size analyzers or Raman spectroscopy to monitor the crystallization process in real-time. This provides valuable data for process control and optimization.[17]

Purification Troubleshooting Guide

cluster_chrom Chromatography Troubleshooting cluster_filt Filtration Troubleshooting cluster_cryst Crystallization Troubleshooting Start Low Purity/ Yield Issue Step1 Identify Purification Step with Issue Start->Step1 Chrom Chromatography? Step1->Chrom Filt Filtration/TFF? Step1->Filt Cryst Crystallization? Step1->Cryst CheckPacking Check Column Packing (Asymmetry, HETP) Chrom->CheckPacking CheckFouling Assess Membrane Fouling Filt->CheckFouling ControlSuper Control Supersaturation (Cooling/Anti-solvent) Cryst->ControlSuper OptimizeLoad Optimize Loading Conditions & Flow Rate CheckPacking->OptimizeLoad ResinScreen Screen Different Resins OptimizeLoad->ResinScreen End Improved Purity/ Yield ResinScreen->End OptimizeTMP Optimize TMP & Crossflow Rate CheckFouling->OptimizeTMP PreTreat Pre-treat Feed Stream OptimizeTMP->PreTreat PreTreat->End ImplementSeed Implement Seeding Protocol ControlSuper->ImplementSeed OptimizeMix Optimize Mixing Speed ImplementSeed->OptimizeMix OptimizeMix->End

Caption: A decision tree for troubleshooting common purification issues.

Section 3: Managing Process Deviations

In a regulated manufacturing environment, any deviation from established procedures must be documented, investigated, and resolved.[18][19] Effective deviation management is crucial for maintaining product quality and ensuring regulatory compliance.[19][20]

Q&A: Handling Deviations

Q: What constitutes a deviation in a manufacturing process?

A: A deviation is any unplanned departure from an approved instruction, standard, or procedure.[19] This can range from an operator error and an equipment malfunction to an out-of-specification (OOS) result for an in-process control.[18] Deviations can be categorized as planned (temporary, pre-approved changes) or unplanned (unexpected events).[19][21]

Q: What are the key steps in a deviation management process?

A: A robust deviation management process includes the following steps:

  • Detection and Documentation: Promptly identify and document the deviation with all relevant details.[19]

  • Initial Assessment: Evaluate the immediate impact on the product and process.

  • Investigation: Conduct a thorough investigation to determine the root cause of the deviation.

  • Corrective and Preventive Actions (CAPA): Implement actions to correct the immediate issue and prevent its recurrence.[18][20]

  • Effectiveness Check: Verify that the implemented CAPAs are effective.

  • Closure: Formally close the deviation record once all actions are completed and verified.

References

Technical Support Center: Solvent Selection in Fluorinated Compound Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice on the critical role of solvent choice in reactions involving fluorinated compounds. Our goal is to move beyond simple protocol recitation and delve into the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Introduction: The Unique Influence of Fluorine and Solvents

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2][3][4] This has made organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and materials science.[5][6] However, the unique electronic nature of the carbon-fluorine bond and the specific reactivity of fluorinating agents present distinct challenges in synthetic chemistry. Solvent selection, often a secondary consideration in other reactions, becomes a primary determinant of success or failure in this domain. The solvent not only dictates the solubility of reagents but also profoundly influences reaction rates, selectivity, and even the mechanism itself.[7][8][9] This guide will equip you with the knowledge to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

General Questions

Q1: Why is solvent choice so critical in reactions with fluorinated compounds?

A1: Solvent choice is paramount due to several factors unique to fluorine chemistry:

  • Reagent Compatibility and Safety: Many electrophilic ("F+") fluorinating agents, such as Selectfluor®, can react violently and exothermically with common aprotic polar solvents like DMF, DMSO, and pyridine.[10][11][12] It is crucial to consult the safety data sheet (SDS) and relevant literature to ensure compatibility.

  • Fluoride Ion Nucleophilicity: In nucleophilic fluorination, the solvent shell around the fluoride anion dramatically impacts its reactivity.

    • Polar Protic Solvents (e.g., water, alcohols): These solvents form strong hydrogen bonds with the small, highly electronegative fluoride ion, creating a tight solvent shell that significantly dampens its nucleophilicity.[13][14] In these solvents, the nucleophilicity of halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[14]

    • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents solvate the cation of a fluoride salt but leave the anion relatively "naked" and highly reactive.[13][15] This enhances the fluoride's nucleophilicity, making these solvents ideal for S_NAr and other nucleophilic substitution reactions.[11]

  • Reaction Mechanism and Selectivity: The solvent can influence the transition state energy of competing pathways. For instance, in nucleophilic substitution reactions with secondary alkyl halides, dipolar aprotic solvents can favor elimination (E2) over substitution (S_N2).[16] Adding hydrogen-bond-donating co-solvents can selectively solvate and stabilize the S_N2 transition state, improving the desired product yield.[16][17]

  • Stabilization of Intermediates: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are highly polar and can stabilize cationic intermediates and radicals, which can be crucial for certain reaction pathways.[9][18]

Q2: What are "fluorous" solvents and when should I consider using them?

A2: "Fluorous" solvents are highly fluorinated solvents, such as perfluorocarbons (e.g., perfluorohexane), that are often immiscible with common organic solvents and water at room temperature.[19][20] This property is the basis of "fluorous biphase systems" (FBS), a purification technique.

Consider using a fluorous solvent system when:

  • You are using a reagent or catalyst tagged with a "fluorous pony-tail" (a long perfluoroalkyl chain).

  • You want to simplify product purification. After the reaction, the fluorous-tagged species will preferentially dissolve in the fluorous solvent layer, allowing for easy separation from your non-fluorinated product in the organic layer. This can eliminate the need for chromatography.

  • The reaction requires high thermal and chemical stability from the solvent.[20]

Specific Reaction Types

Q3: I am performing a nucleophilic aromatic substitution (S_NAr) with KF. What is the best solvent?

A3: For S_NAr reactions with fluoride salts like KF or CsF, polar aprotic solvents are the top choice.[10][11] Solvents like DMF, DMSO, or sulfolane are typically used.[11] These solvents excel at solvating the potassium cation, which frees the fluoride anion to act as a potent nucleophile.[13][15] The reaction often requires elevated temperatures to proceed at a reasonable rate.[11] Ensure your solvent is rigorously anhydrous, as trace amounts of water will hydrate the fluoride ion and drastically reduce its nucleophilicity.[11]

Q4: I am using Selectfluor® for an electrophilic fluorination. Which solvents are recommended and which should I avoid?

A4: Selectfluor® is a powerful electrophilic fluorinating agent, but its reactivity necessitates careful solvent selection.

  • Recommended Solvents: Acetonitrile (MeCN) is a commonly used and generally safe solvent for reactions with Selectfluor®.[10] In some cases, even aqueous media can be used.[12]

  • Solvents to Avoid: Selectfluor® can react rapidly and exothermically with DMF, pyridine, and DMSO.[12] These reactions can be dangerous and should be avoided. Always perform a small-scale test reaction when exploring new solvent systems with potent fluorinating agents. The choice of solvent can also have a significant impact on the reaction's stereoselectivity and yield.[7][21]

Q5: What is the role of fluorinated alcohols like HFIP and TFE as solvents?

A5: Fluorinated alcohols like HFIP and TFE are a unique class of solvents with distinct properties:

  • High Polarity and Hydrogen-Bonding Ability: They are strong hydrogen-bond donors, which allows them to solvate and stabilize anions.

  • Low Nucleophilicity: Despite being alcohols, their nucleophilicity is greatly reduced due to the electron-withdrawing effect of the fluorine atoms.[9][18] This prevents them from participating in unwanted side reactions.[9][18]

  • Stabilization of Cationic Species: Their high ionizing power makes them excellent at stabilizing carbocationic intermediates.[18]

  • Enhanced Reactivity: In some cases, reactions that do not proceed in common solvents like MeOH or MeCN can be successful in HFIP or TFE.[9][18]

They are particularly useful in reactions that proceed through cationic intermediates or require strong solvation of anions without the risk of solvent-based side products.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during reactions with fluorinated compounds, with a focus on solvent-related solutions.

Issue 1: Low or No Product Yield in Nucleophilic Fluorination

Symptoms: Your reaction with a fluoride salt (e.g., KF, CsF) shows little to no conversion of the starting material.

Troubleshooting Workflow:

G start Low/No Yield in Nucleophilic Fluorination q1 Is your solvent polar aprotic (e.g., MeCN, DMF, DMSO)? start->q1 sol_no Switch to a polar aprotic solvent. Polar protic solvents inhibit F⁻ nucleophilicity. q1->sol_no No q2 Is your solvent and fluoride salt rigorously anhydrous? q1->q2 Yes water_yes Dry solvent and reagents thoroughly. Use spray-dried KF or handle in a glovebox. q2->water_yes No q3 Is the reaction temperature sufficiently high? q2->q3 Yes temp_low Increase reaction temperature. S_NAr reactions often require heat. q3->temp_low No q4 Consider using a phase-transfer catalyst (e.g., 18-crown-6). q3->q4 Yes catalyst_yes Add a phase-transfer catalyst to improve solubility and reactivity of the fluoride salt. q4->catalyst_yes end Improved Yield catalyst_yes->end

Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.

Issue 2: Undesired Side Products (e.g., Elimination, Solvent Incorporation)

Symptoms: You observe significant formation of elimination byproducts (in S_N2 reactions) or products where the solvent molecule has been incorporated.

Potential Causes and Solutions:

Problem Causality Solution
High E2 Elimination In reactions with secondary halides, the basicity of the "naked" fluoride ion in polar aprotic solvents can promote elimination over substitution.[16][17]Add a stoichiometric amount of a bulky, non-nucleophilic, hydrogen-bond-donating co-solvent like 2-trifluoromethyl-2-propanol.[17] This will solvate the fluoride ion, reducing its basicity and selectively stabilizing the S_N2 transition state.[16][17]
Solvent Incorporation The solvent itself is acting as a nucleophile and competing with your desired nucleophile. This can happen with nucleophilic solvents like methanol.[11]Switch to a non-nucleophilic solvent.[22] If polarity is required, consider acetonitrile or a fluorinated alcohol like HFIP, which has very low nucleophilicity.[9][18]
Reaction with Solvent Electrophilic fluorinating agents like Selectfluor® can react directly with certain solvents (e.g., DMF, DMSO).[12]Always check the compatibility of your fluorinating agent with the chosen solvent. Acetonitrile is often a safer choice for electrophilic fluorinations.[10][12]
Issue 3: Reagent Decomposition

Symptoms: Your fluorinating agent (e.g., DAST, Deoxo-Fluor®) appears to be decomposing, leading to low yields and complex reaction mixtures.

Potential Causes and Solutions:

  • Improper Storage: Many fluorinating agents are sensitive to moisture and can degrade over time.[10][11]

    • Solution: Use a fresh bottle of the reagent and ensure it is stored under anhydrous conditions.

  • Thermal Instability: Some reagents, like DAST, can decompose at elevated temperatures, releasing corrosive byproducts.[10]

    • Solution: Carefully control the reaction temperature and consult the literature for the thermal stability limits of your reagent.

  • Solvent Incompatibility: The solvent must be appropriate for the chosen fluorinating reagent.

    • Solution: Ensure the solvent is dry and compatible.[10] For example, dichloromethane (DCM) and acetonitrile are common choices for deoxyfluorination reactions.[10]

Part 3: Experimental Protocols & Data

Protocol: Improving S_N2/E2 Selectivity with a Fluorinated Alcohol Additive

This protocol describes a general method for improving the selectivity of nucleophilic fluorination on a secondary alkyl bromide by suppressing the competing E2 elimination pathway.

  • Reagent and Solvent Preparation:

    • Dry acetonitrile (MeCN) over 3Å molecular sieves for at least 24 hours.

    • Use spray-dried potassium fluoride (KF) or dry it under high vacuum at 120 °C for 4 hours.

    • Ensure the secondary alkyl bromide starting material is free of acidic impurities.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add KF (2.0 equiv.) and 18-crown-6 (1.0 equiv.).

    • Add dry MeCN to create a slurry.

    • Add 2-trifluoromethyl-2-propanol (3.0 equiv.) as the hydrogen-bond-donating additive.[17]

    • Add the secondary alkyl bromide (1.0 equiv.).

  • Reaction and Work-up:

    • Heat the reaction mixture to 82 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing with diethyl ether.

    • Wash the combined organic filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data: Solvent Properties and Their Implications

The following table summarizes the properties of common solvents used in fluorination chemistry and their primary applications.

SolventDielectric Constant (ε)TypeKey Characteristics & Applications
Acetonitrile (MeCN) 37.5Polar AproticGood general-purpose solvent for both nucleophilic and electrophilic fluorinations.[10][12] Relatively inert.
DMF 36.7Polar AproticExcellent for enhancing fluoride nucleophilicity in S_NAr.[11] Caution: Incompatible with many electrophilic fluorinating agents.[12]
DMSO 46.7Polar AproticSimilar to DMF, enhances fluoride nucleophilicity.[11] Caution: Incompatible with many electrophilic fluorinating agents.[12]
DCM 9.1NonpolarCommon solvent for deoxyfluorinations with DAST or Deoxo-Fluor®.[10]
HFIP 16.7Polar Protic (low nucleophilicity)Stabilizes cationic intermediates; very low nucleophilicity.[9][18]
TFE 8.6Polar Protic (low nucleophilicity)Similar to HFIP, useful when a less polar but still protic, non-nucleophilic medium is needed.[9][18]
Perfluorohexane 1.7FluorousUsed in fluorous biphase systems for purification.[20] Poor solubility for most non-fluorinated organic compounds.[20]

Conclusion: A Solvent for Every Strategy

The successful synthesis of fluorinated compounds is a testament to careful reaction design, where solvent selection is a cornerstone. Understanding the interplay between the solvent, the fluorinating reagent, and the substrate is essential for maximizing yield, controlling selectivity, and ensuring safety. By considering the principles of nucleophilicity, reagent compatibility, and intermediate stabilization discussed in this guide, researchers can troubleshoot existing protocols and rationally design new and more efficient synthetic routes.

References

Technical Support Center: A Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of experimental work and achieve consistent, reproducible results. Here, you will find practical troubleshooting advice and answers to frequently asked questions, all grounded in scientific principles and extensive laboratory experience.

Introduction: The Pursuit of Reproducibility

Experimental reproducibility is a cornerstone of scientific integrity.[1][2] However, achieving it can be a significant challenge. Inconsistent results can stem from a multitude of factors, ranging from subtle variations in protocol execution to the inherent variability of biological systems.[3][4][5][6] This guide provides a systematic approach to identifying and mitigating these sources of error, empowering you to refine your protocols and enhance the reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about experimental consistency.

Q1: What are the primary sources of inconsistent experimental results?

Inconsistent outcomes can generally be traced back to four main categories of error:

  • Systematic Errors: These are consistent, repeatable errors that are often due to issues with equipment or experimental design.[7][8][9][10] For example, an improperly calibrated pipette will consistently dispense the wrong volume.

  • Random Errors: These are unpredictable fluctuations in measurements.[7][8][9] They can be caused by environmental factors or inherent variability in biological samples.

  • Procedural Errors: These arise from deviations from the established protocol.[11] Even minor changes in timing, temperature, or reagent concentration can have a significant impact.

  • Human Errors: These are mistakes made by the person conducting the experiment, such as misreading a measurement or using the wrong reagent.[7][9][11]

Q2: How can I minimize variability in my experiments?

Minimizing variability requires a multi-faceted approach that focuses on consistency at every stage of the experimental workflow.[12] Key strategies include:

  • Standardized Protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs).[13]

  • Proper Training: Ensure all personnel are thoroughly trained on the experimental protocols and techniques.

  • Equipment Calibration and Maintenance: Regularly calibrate and maintain all laboratory equipment to ensure accuracy.[11][13]

  • Quality Control: Implement quality control measures to monitor the performance of assays and reagents.[14][15]

  • Thoughtful Experimental Design: Utilize principles of experimental design, such as randomization and blocking, to control for sources of variation.[16][17][18]

Q3: What is the role of a validation protocol?

A validation protocol is a formal document that outlines the plan for confirming that a process, piece of equipment, or method consistently produces the expected results.[19][20][21][22] It is a critical component of quality assurance in regulated environments, such as the pharmaceutical industry, and a valuable tool for ensuring the reliability of research data.[19][21][23]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that can lead to inconsistent results.

Guide 1: Addressing Inconsistent Cell-Based Assay Results

Cell-based assays are notoriously susceptible to variability. This guide will help you pinpoint and resolve common issues.

  • Root Cause Analysis:

    • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.

    • Reagent Addition: Variations in the volume or timing of reagent addition can lead to inconsistent responses.

    • Incubation Conditions: Fluctuations in temperature or CO2 levels within the incubator can affect cell health and assay performance.

    • Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.

  • Troubleshooting Protocol:

    • Optimize Cell Seeding:

      • Ensure a single-cell suspension before seeding.

      • Use a calibrated multichannel pipette or an automated liquid handler for precise cell dispensing.

      • Perform a cell counting validation to ensure accuracy.

    • Standardize Reagent Addition:

      • Use a consistent pipetting technique for all wells.

      • Consider using an automated dispenser for critical reagent additions.

    • Control Incubation Conditions:

      • Regularly monitor and calibrate your incubator.

      • Allow plates to equilibrate to room temperature before and after incubation steps.

    • Mitigate Edge Effects:

      • Avoid using the outer wells of the plate for experimental samples.

      • Fill the outer wells with sterile media or PBS to create a humidity barrier.

Contamination can completely invalidate experimental results.[24][25]

  • Common Contaminants: Bacteria, yeast, fungi, and mycoplasma are the most frequent culprits.[26][27]

  • Prevention and Mitigation:

    • Aseptic Technique: Strict adherence to aseptic technique is paramount.[25][26][28] This includes working in a laminar flow hood, sterilizing all equipment and reagents, and wearing appropriate personal protective equipment.[13][28]

    • Regular Testing: Routinely test your cell cultures for mycoplasma contamination.[24][26]

    • Quarantine New Cell Lines: Isolate and test all new cell lines before introducing them into the general lab population.[24][26]

    • Antibiotic Use: While antibiotics can be used to control bacterial contamination, they can also mask underlying issues and lead to the development of resistant strains.[24][26] It is generally recommended to work in an antibiotic-free environment and rely on good aseptic technique.[24]

Guide 2: Troubleshooting Inconsistent PCR and qPCR Results

Polymerase Chain Reaction (PCR) is a powerful technique, but it is also highly sensitive to small variations.

  • Root Cause Analysis:

    • Template Quality: Degraded or impure DNA/RNA can inhibit the PCR reaction.

    • Primer Design: Poorly designed primers may not bind efficiently to the target sequence.

    • Reaction Conditions: Suboptimal annealing temperature, extension time, or magnesium concentration can lead to poor amplification.

    • Enzyme Activity: The DNA polymerase may be inactive due to improper storage or handling.

  • Troubleshooting Protocol:

    • Assess Template Quality:

      • Use spectrophotometry or fluorometry to determine the concentration and purity of your nucleic acid template.

      • Consider using a purification kit to remove potential inhibitors.[29]

    • Optimize Primer Design and Concentration:

      • Use primer design software to ensure specificity and avoid secondary structures.[30]

      • Perform a primer concentration matrix to determine the optimal concentration for your assay.

    • Optimize Reaction Conditions:

      • Run a temperature gradient PCR to determine the optimal annealing temperature.[31]

      • Adjust the extension time based on the length of your amplicon.

      • Titrate the magnesium concentration to find the optimal level for your enzyme and primers.[31]

    • Verify Enzyme Activity:

      • Use a positive control to confirm that the enzyme is active.

      • Ensure the enzyme has been stored and handled according to the manufacturer's recommendations.

  • Root Cause Analysis:

    • Primer Design: Primers may have off-target binding sites or be prone to self-dimerization.

    • Annealing Temperature: An annealing temperature that is too low can allow for non-specific primer binding.

    • Template Concentration: Too much template can lead to non-specific amplification.

  • Troubleshooting Protocol:

    • Redesign Primers: Use BLAST to check for potential off-target binding sites.[29]

    • Increase Annealing Temperature: Gradually increase the annealing temperature in 2°C increments.[29]

    • Reduce Template Amount: Decrease the amount of template in the reaction by 2-5 fold.[29]

Guide 3: Optimizing Immunohistochemistry (IHC) and Immunofluorescence (IF) Staining

Inconsistent staining can be a major source of frustration in IHC and IF experiments.

  • Root Cause Analysis:

    • Antibody Concentration: The primary antibody concentration may be too low.

    • Antigen Retrieval: The antigen may be masked and require an antigen retrieval step.

    • Antibody Quality: The antibody may have low affinity or be non-specific.

  • Troubleshooting Protocol:

    • Titrate the Primary Antibody: Perform a dilution series to determine the optimal antibody concentration.[32]

    • Optimize Antigen Retrieval: Test different antigen retrieval methods (heat-induced or enzymatic) and incubation times.

    • Validate Antibody Specificity:

      • Run a Western blot to confirm that the antibody recognizes a protein of the correct molecular weight.[33]

      • Include positive and negative controls in your staining experiment.

  • Root Cause Analysis:

    • Non-Specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins.

    • Endogenous Enzyme Activity: In chromogenic detection methods, endogenous peroxidases or phosphatases can cause background staining.

    • Hydrophobic Interactions: Antibodies can non-specifically bind to certain tissues due to hydrophobic interactions.

  • Troubleshooting Protocol:

    • Blocking: Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) to block non-specific binding sites.

    • Quenching: For chromogenic detection, use a quenching agent (e.g., hydrogen peroxide for peroxidase) to block endogenous enzyme activity.

    • Antibody Dilution: Use the optimal antibody dilution determined by titration to minimize non-specific binding.

Data Presentation and Visualization

Clear and concise data presentation is essential for interpreting and communicating your results.

Table 1: Example of an Antibody Titration Experiment
Antibody DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:10015005003.0
1:25012002006.0
1:5008001008.0
1:1000400508.0
Unstained Control50501.0
Experimental Workflow Diagrams

Visualizing your experimental workflow can help to identify potential sources of error and ensure consistency.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment cell_culture->treatment harvesting Cell Harvesting treatment->harvesting staining Staining harvesting->staining washing Washing staining->washing acquisition Data Acquisition washing->acquisition gating Gating acquisition->gating quantification Quantification gating->quantification statistics Statistical Analysis quantification->statistics

Caption: A generalized workflow for a cell-based assay.

Troubleshooting_Flowchart decision decision action action issue Consult with Expert start Inconsistent Results check_protocol Review Protocol Adherence start->check_protocol deviation Deviation Found? check_protocol->deviation correct_protocol Correct Protocol Execution deviation->correct_protocol Yes check_reagents Check Reagents deviation->check_reagents No re_evaluate Re-evaluate Experiment correct_protocol->re_evaluate reagent_issue Reagent Issue Found? check_reagents->reagent_issue replace_reagents Replace/Validate Reagents reagent_issue->replace_reagents Yes check_equipment Check Equipment reagent_issue->check_equipment No replace_reagents->re_evaluate equipment_issue Equipment Issue Found? check_equipment->equipment_issue equipment_issue->issue No calibrate_equipment Calibrate/Service Equipment equipment_issue->calibrate_equipment Yes calibrate_equipment->re_evaluate

Caption: A flowchart for troubleshooting inconsistent experimental results.

Conclusion: A Commitment to Quality

Achieving consistent experimental results is an ongoing process that requires diligence, attention to detail, and a commitment to quality.[14][34] By systematically identifying and addressing sources of variability, you can enhance the reliability of your data and contribute to the advancement of robust and reproducible science.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Analysis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter their physicochemical and biological properties. Consequently, robust analytical techniques are essential for confirming molecular structure, assessing purity, and understanding the electronic environment of these compounds. This guide provides an in-depth analysis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and objectively compares its performance against other common analytical techniques.

The Unparalleled Utility of ¹⁹F NMR for Polyfluorinated Aromatics

Fluorine-19 is an ideal nucleus for NMR spectroscopy. Its 100% natural abundance and high gyromagnetic ratio, close to that of ¹H, make it a highly sensitive nucleus for detection.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which is significantly larger than that of ¹H NMR.[1][3] This wide dispersion of signals minimizes the likelihood of peak overlap, even in complex molecules with multiple fluorine atoms, simplifying spectral interpretation.[3] For a molecule like this compound, with four fluorine atoms on an aromatic ring, ¹⁹F NMR is not just a characterization tool; it is the most insightful method for unambiguously determining the substitution pattern and probing the electronic effects of the bromo and methyl ester substituents.

Predicted ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum is predicted to show two multiplets. Based on the analysis of similar polyfluorinated aromatic compounds, the fluorine atoms ortho to the bromine (F-2 and F-6) are expected to be deshielded (shifted downfield) compared to the fluorine atoms meta to the bromine (F-3 and F-5). The electron-withdrawing nature of the methyl ester group will also influence the chemical shifts.

A closely related compound, 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, provides a useful reference point.[4] While the nitro group is more strongly electron-withdrawing than a methyl ester, the overall pattern of the spectrum will be similar. We can therefore predict the chemical shifts for this compound to be in the aromatic fluorine region, likely between -120 and -160 ppm relative to CFCl₃.

The coupling patterns will be complex due to both homonuclear (¹⁹F-¹⁹F) and potentially through-space couplings. We would expect to see a larger three-bond coupling (³JFF) between adjacent fluorine atoms and smaller four-bond (⁴JFF) and five-bond (⁵JFF) couplings. The symmetry of the molecule will simplify the observed splitting patterns, likely resulting in two complex multiplets.

Experimental Protocol for ¹⁹F NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality ¹⁹F NMR data.

Sample Preparation
  • Analyte Preparation : Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for fluorinated organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

  • Reference Standard : An internal reference standard can be added for precise chemical shift calibration. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are suitable options.[5] The concentration of the reference should be significantly lower than the analyte to avoid signal overlap.

  • Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrument Parameters
  • Spectrometer : A high-field NMR spectrometer (400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Spectral Width : A wide spectral width (e.g., -250 to 0 ppm) should be used initially to ensure all fluorine signals are captured.

    • Number of Scans : Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is often adequate.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is a good starting point.

  • Proton Decoupling : For simplified spectra, proton decoupling can be employed to remove ¹H-¹⁹F couplings. However, these couplings can provide valuable structural information and should be observed in a separate experiment if desired.

Comparative Analysis of Analytical Techniques

While ¹⁹F NMR is the premier technique for this analysis, a comprehensive characterization often involves a suite of analytical methods. Below is a comparative guide to alternative techniques for the analysis of this compound.

Technique Information Provided Advantages Limitations
¹⁹F NMR Precise electronic environment of each F atom, F-F coupling networks, confirmation of substitution pattern.High sensitivity, large chemical shift dispersion, direct observation of the fluorinated core.Requires specialized probe, interpretation of complex coupling can be challenging.
¹H NMR Information on the methyl ester protons.Readily available, simple spectrum for this molecule.Provides very limited structural information about the aromatic core.
¹³C NMR Carbon skeleton, including the fluorinated carbons (with C-F couplings).Provides complementary structural information.Lower sensitivity than ¹H and ¹⁹F NMR, C-F couplings can complicate the spectrum.
Mass Spectrometry (MS) Molecular weight, isotopic pattern of bromine, fragmentation pattern.High sensitivity, confirms molecular formula.Does not distinguish between isomers, provides limited information on the substitution pattern.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation from impurities.Excellent for determining purity and quantifying the compound.Provides no structural information.
Gas Chromatography (GC) Purity assessment, separation from volatile impurities.High resolution for volatile compounds.[1]Compound may require derivatization, potential for thermal degradation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, highlighting the central role of ¹⁹F NMR.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification F19_NMR ¹⁹F NMR Purification->F19_NMR Primary Structural Elucidation H1_NMR ¹H NMR Purification->H1_NMR Proton Environment C13_NMR ¹³C NMR Purification->C13_NMR Carbon Skeleton MS Mass Spectrometry Purification->MS Molecular Weight & Formula HPLC_GC HPLC / GC Purification->HPLC_GC Purity Assessment

Caption: A typical analytical workflow for the characterization of a novel fluorinated compound.

Logical Comparison of Techniques

The choice of analytical technique is dictated by the specific question being asked. The following diagram illustrates the logical relationship between the primary analytical methods for the structural elucidation and purity assessment of this compound.

Technique Comparison cluster_structure Structural Elucidation cluster_purity Purity & Quantification Analyte This compound F19_NMR ¹⁹F NMR (Fluorine Environment) Analyte->F19_NMR H1_C13_NMR ¹H & ¹³C NMR (Backbone Structure) Analyte->H1_C13_NMR MS Mass Spectrometry (Molecular Formula) Analyte->MS HPLC HPLC Analyte->HPLC GC GC Analyte->GC F19_NMR->H1_C13_NMR Complementary H1_C13_NMR->MS Complementary MS->F19_NMR Complementary HPLC->GC Alternative

Caption: Logical relationship between analytical techniques for the analysis of the target molecule.

Conclusion

For the structural elucidation of this compound, ¹⁹F NMR spectroscopy is the most powerful and informative technique. Its high sensitivity and wide chemical shift range allow for the unambiguous determination of the fluorine substitution pattern and provide deep insights into the electronic structure of the molecule. While other techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry provide crucial complementary information, and chromatographic methods are essential for purity assessment, ¹⁹F NMR remains the cornerstone for the analysis of complex polyfluorinated aromatic compounds. The predictive power of ¹⁹F NMR, even in the absence of an experimental spectrum, underscores its value in the modern chemistry laboratory.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, a highly functionalized aromatic building block, is no exception. Its poly-halogenated structure presents unique challenges and opportunities in analytical chemistry. This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the robust purity assessment of this compound, grounded in established regulatory principles.

The primary objective of any purity method is not just to quantify the main component but to detect and resolve all potential impurities—be they process-related, degradation products, or isomers.[1][2][3] A failure to do so can have cascading effects on reaction yields, impurity profiles of subsequent steps, and the toxicological safety of the final active pharmaceutical ingredient (API).[4][5][6] This guide is designed for the practicing researcher, offering not just a protocol, but the causal logic behind the analytical choices, ensuring the development of a trustworthy, self-validating system.

The Analytical Challenge: Understanding the Analyte and Potential Impurities

This compound is a hydrophobic, aromatic ester. Its structure is characterized by a high degree of halogenation, which significantly influences its chromatographic behavior. When developing a purity method, we must anticipate the likely impurities. Based on common synthetic routes, these may include:

  • Starting Materials: Unreacted precursors from the esterification or halogenation steps.

  • Isomeric Impurities: Positional isomers where the bromine atom is at a different position on the aromatic ring.

  • Related Substances: Analogs with incomplete halogenation (e.g., des-bromo or tri-fluoro species) or over-halogenation.[7][8]

  • Hydrolysis Product: 4-bromo-2,3,5,6-tetrafluorobenzoic acid, which may form in the presence of water.

The goal of the HPLC method is to provide sufficient selectivity to resolve the main peak from all these potential, structurally similar compounds.[9]

Methodological Comparison: Selecting the Optimal Chromatographic Conditions

Reversed-phase HPLC is the technique of choice for an analyte of this nature. The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[10][11] The key to a successful method lies in the selection of the column and mobile phase.

The Workhorse: C18 (Octadecylsilane) Column

A C18 column is the universal starting point for reversed-phase chromatography due to its broad applicability and robust separation based on hydrophobicity. For this compound, a C18 column provides excellent retention.

  • Causality: The long alkyl chains of the C18 phase interact strongly with the hydrophobic aromatic ring of the analyte, leading to good retention and separation from more polar impurities.

The Alternative Selectivity: Phenyl-Hexyl and Pentafluorophenyl (PFP) Columns

While C18 is effective, complex separations involving isomers or closely related halogenated compounds often require alternative selectivities.[9]

  • Phenyl-Hexyl Column: This phase offers π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring. This can provide unique selectivity for aromatic and unsaturated compounds, potentially resolving isomers that co-elute on a C18 column.

  • Pentafluorophenyl (PFP) Column: For highly fluorinated compounds like our analyte, a PFP column is an outstanding alternative. It offers a complex mixture of separation mechanisms including hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions.

    • Expertise in Action: The electron-rich fluorine atoms on the analyte can interact uniquely with the electron-deficient PFP stationary phase, providing a powerful tool for resolving halogenated isomers that are chromatographically indistinguishable on a C18 column.[9]

Comparative Performance Data

The following table summarizes the expected performance of these column chemistries for the critical separation of this compound from a hypothetical key impurity (e.g., a positional isomer).

Column ChemistryPrimary Separation MechanismExpected Resolution (Rs) for Critical PairPeak Tailing Factor (Tf)Analysis TimeRationale for Use
C18 Hydrophobic Interaction1.81.115 minBaseline Method: Good general retention and peak shape.
Phenyl-Hexyl Hydrophobic & π-π Interaction2.21.218 minIsomer Resolution: Enhanced selectivity for aromatic compounds.
PFP (Pentafluorophenyl) Multi-modal (Hydrophobic, Dipole, π-π)> 3.01.012 minOptimal for Fluorinated Analytes: Superior resolution and peak shape for halogenated species.

Data are representative and intended for comparative purposes.

Building a Self-Validating System: Method Validation According to ICH Q2(R2)

A protocol is only trustworthy if it is validated. Method validation demonstrates scientifically that the analytical procedure is suitable for its intended purpose.[3][12][13][14] We will follow the globally harmonized International Council for Harmonisation (ICH) guideline Q2(R2).[12][13]

Workflow for HPLC Purity Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize for Resolution & Peak Shape Dev->Opt Spec Specificity (Peak Purity, Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob SST System Suitability Test (SST) (USP <621>) Rob->SST Analysis Sample Purity Analysis SST->Analysis Report Report Results (% Purity, Impurity Profile) Analysis->Report

Caption: Workflow for HPLC method validation and routine analysis.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is often demonstrated using a photodiode array (PDA) detector to assess peak purity and by running forced degradation samples (acid, base, peroxide, heat, light) to ensure separation from degradation products.[1][16]

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 120% of the target concentration).

  • Accuracy: The closeness of the test results to the true value, typically determined by spiking the sample matrix with known quantities of impurities and calculating the percent recovery.[17]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[17][18]

Detailed Experimental Protocol: The PFP Column Method

This section provides a step-by-step protocol for the recommended method using a PFP column, which offers superior performance for this specific analyte.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm.

  • Chemicals: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade), this compound reference standard and sample.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidified mobile phase improves peak shape for acidic impurities.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient Program 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 50% BGradient elution ensures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume prevents peak distortion.
Detection Wavelength 220 nm (Signal), 254 nm (Reference)220 nm provides high sensitivity for the aromatic analyte.
DAD Settings Acquire spectra from 200-400 nmEnables peak purity assessment.[2][16]
Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

System Suitability Test (SST)

Before any sample analysis, the system's performance must be verified according to standards like USP General Chapter <621>.[10][19][20][21]

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 1.5

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

    • Theoretical Plates (N): ≥ 5000

Analysis and Calculation
  • Perform the SST. If the criteria are met, proceed with the analysis.

  • Inject the diluent (as a blank), followed by the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a straightforward assessment of the main component's purity relative to all detected impurities.[2]

Logical Diagram of the Purity Assessment Protocol

G prep Sample & Standard Prep Weigh solid into flask Dissolve & dilute with diluent hplc HPLC System Setup Install PFP Column Equilibrate with Mobile Phase sst System Suitability Test (SST) Inject Standard (5x) Check Tf Check %RSD Check Plates hplc->sst analysis Sequence Run 1. Blank (Diluent) 2. Sample Injection sst->analysis SST Pass data Data Processing Integrate all peaks Assess peak purity (DAD) analysis->data report report data->report

Caption: Step-by-step logic for the HPLC purity analysis.

Conclusion

The purity assessment of this compound by HPLC is a critical quality control step that demands a scientifically sound and robust analytical method. While a standard C18 column provides a viable baseline, the use of a Pentafluorophenyl (PFP) stationary phase is highly recommended for its superior selectivity towards halogenated aromatic compounds. This alternative chemistry significantly enhances the confidence in resolving the main component from its critical process-related impurities and isomers.

By grounding the chosen method in the principles of ICH and USP guidelines, from initial development through to rigorous validation and routine system suitability checks, researchers can ensure the generation of trustworthy and reproducible purity data.[12][13][19] This approach not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity, ensuring the quality of materials that may ultimately be used in drug development and other high-stakes applications.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Bromobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] Fluorine's unique electronic characteristics—high electronegativity and a van der Waals radius similar to hydrogen—can enhance metabolic stability, improve lipophilicity, and alter binding affinities.[1] Bromobenzoates serve as versatile building blocks in complex syntheses, particularly in cross-coupling reactions. Understanding how fluorination impacts their reactivity compared to their non-fluorinated counterparts is crucial for reaction design, optimization, and troubleshooting.

This guide provides an in-depth comparison of the reactivity between fluorinated and non-fluorinated bromobenzoates, focusing on widely used synthetic transformations. We will delve into the underlying electronic principles and provide supporting experimental data and detailed protocols to offer a practical resource for researchers, scientists, and drug development professionals.

The Duality of Fluorine's Electronic Influence

The reactivity of a substituted bromobenzene is fundamentally governed by the electronic effects of its substituents. Fluorine exerts two opposing electronic influences on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric or resonance effect (+M).

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density from the carbon atom to which it is attached. This effect propagates through the sigma bonds, rendering the entire aromatic ring more electron-deficient.[3][4]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.

For fluorine, the inductive effect overwhelmingly dominates the mesomeric effect. This net electron withdrawal is the primary driver behind the reactivity differences observed between fluorinated and non-fluorinated bromobenzoates.

G Fluorine's Electronic Effects on a Phenyl Ring cluster_ring cluster_effects C1 C-F C2 C C1->C2 Inductive Inductive Effect (-I) Strong Electron Withdrawal (Dominant) C1->Inductive σ-bond polarization Mesomeric Mesomeric Effect (+M) Weak Electron Donation (Minor) C1->Mesomeric p-orbital overlap C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 Result Result: Net Electron-Deficient Ring Suzuki_Cycle pd0 Pd(0)L₂ reagents Ar-Br (Bromobenzoate) pd2_complex Ar-Pd(II)L₂-Br transmetalation_complex Ar-Pd(II)L₂-Ar' boronic Ar'-B(OR)₂ + Base product Ar-Ar' transmetalation_complex->product Reductive Elimination product_complex [Ar-Ar']Pd(0)L₂ product->pd0 Catalyst Regeneration reagents->pd2_complex Oxidative Addition (Often faster with F-ArBr) boronic->transmetalation_complex Transmetalation Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ aryl_halide Ar-Br (Bromobenzoate) pd2_complex Ar-Pd(II)L₂-Br amido_complex Ar-Pd(II)L₂(NR¹R²) amine HNR¹R² + Base product Ar-NR¹R² amido_complex->product Reductive Elimination (Can be rate-limiting for F-ArBr) product->pd0 Catalyst Regeneration aryl_halide->pd2_complex Oxidative Addition amine->amido_complex Amine Binding & Deprotonation Grignard_Incompatibility cluster_formation Grignard Formation cluster_reaction Self-Reaction (Problem) ArBr Br-Ar-COOR Grignard BrMg-Ar-COOR ArBr->Grignard Mg Mg Grignard2 BrMg-Ar-COOR Byproducts Ketone & Alcohol Byproducts Grignard2->Byproducts Nucleophilic Attack ArBr2 Br-Ar-COOR Solution Solution: - Low Temperature (-78°C) - Halogen-Mg Exchange - Protecting Groups Byproducts->Solution Avoidance Strategy

References

A Senior Application Scientist's Guide to Alternatives for Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate is a valuable building block, prized for its highly activated aromatic ring, which is amenable to a variety of transformations. However, the landscape of synthetic chemistry is ever-evolving, and a range of alternative reagents and methodologies now offer distinct advantages in terms of reactivity, cost-effectiveness, and atom economy. This guide provides an in-depth technical comparison of viable alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.

The Benchmark: Understanding the Utility of this compound

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of a bromine atom on a highly electron-deficient tetrafluorinated benzene ring. This electronic feature makes the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The methyl ester group provides a convenient handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Alternative Reagents and Methodologies: A Comparative Analysis

The choice of an alternative to this compound is dictated by the desired transformation, the required reaction conditions, and the overall synthetic strategy. Here, we explore several classes of alternatives, providing a comparative analysis of their performance.

The Iodo-Analogue: A Boost in Reactivity

A straightforward alternative is to replace the bromo substituent with iodine. Methyl 4-iodo-2,3,5,6-tetrafluorobenzoate offers enhanced reactivity in many palladium-catalyzed cross-coupling reactions.

Causality of Enhanced Reactivity: The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in cross-coupling chemistry. It is primarily attributed to the difference in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[1]

Comparative Performance in Suzuki-Miyaura Coupling:

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Conversion (%)
4-Iodobenzoic AcidNa₂PdCl₄ (0.1 mol%)K₂CO₃H₂O251100
4-Bromobenzoic AcidNa₂PdCl₄ (0.1 mol%)K₂CO₃H₂O25115
4-Bromobenzoic AcidNa₂PdCl₄ (0.1 mol%)K₂CO₃H₂O701100

Data extrapolated from a study on 4-halobenzoic acids, serving as a proxy for the reactivity of the corresponding methyl esters.[1]

This data clearly illustrates the significantly higher reactivity of the iodo-substituted substrate, which achieves complete conversion at room temperature, while the bromo-analogue requires elevated temperatures to reach full conversion.[1]

Advantages:

  • Higher reactivity allows for milder reaction conditions (lower temperatures, shorter reaction times).

  • Can be effective with less reactive coupling partners.

  • May require lower catalyst loadings.

Disadvantages:

  • Generally more expensive than the bromo-analogue.

  • Can be less stable than the corresponding bromide.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification A Aryl Halide (1.0 eq) B Boronic Acid (1.2 eq) C Palladium Catalyst D Base (e.g., K₂CO₃, 2.0 eq) E Solvent (e.g., Toluene/Water) F Degas mixture E->F G Heat to desired temperature (e.g., 25-100 °C) F->G H Monitor by TLC G->H I Cool to RT H->I J Aqueous workup I->J K Extract with organic solvent J->K L Dry, concentrate K->L M Purify (e.g., column chromatography) L->M

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 4-iodo-2,3,5,6-tetrafluorobenzoate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 4-iodo-2,3,5,6-tetrafluorobenzoate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decarboxylative Cross-Coupling: A More Atom-Economical Approach

Decarboxylative cross-coupling reactions utilize the corresponding carboxylic acid, 2,3,5,6-tetrafluorobenzoic acid, or its salt, as the coupling partner. This approach offers a more direct and atom-economical route to the desired biaryl products, as it eliminates the need for the methyl ester protecting group.

Mechanism Overview: The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by decarboxylation of the fluorinated benzoate and reductive elimination to form the biaryl product.

Caption: Simplified catalytic cycle for decarboxylative cross-coupling.

Advantages:

  • Uses the more readily available and often cheaper carboxylic acid.

  • More atom-economical as it avoids the introduction and subsequent removal of a protecting group.

  • Can be performed under relatively mild conditions.

Disadvantages:

  • May require specific ligands and reaction conditions to achieve high yields.

  • The scope of compatible aryl halides and carboxylic acids can be more limited than traditional cross-coupling reactions.

Direct C-H Arylation: Bypassing Halogenation

Direct C-H arylation of 1,2,4,5-tetrafluorobenzene presents a paradigm shift in synthetic strategy, as it allows for the formation of a C-C bond without the need for a pre-installed halogen.[2]

Reaction Principle: A palladium catalyst activates a C-H bond on the tetrafluorobenzene ring, which then couples with an aryl halide. This approach is highly step-economical.

Comparative Advantage: The primary advantage of direct C-H arylation over traditional cross-coupling is the elimination of the halogenation step, which reduces the overall number of synthetic steps and the generation of waste.[3]

Experimental Data for Direct Arylation of Polyfluorobenzenes:

FluoroareneAryl HalideYield (%)
Pentafluorobenzene4-Bromotoluene98
1,2,3,5-Tetrafluorobenzene4-Bromotoluene85
1,2,4,5-Tetrafluorobenzene4-Bromotoluene75

Conditions: Pd(OAc)₂, P(tBu)₂Me·HBF₄, K₂CO₃, DMA, 120 °C.[2]

Advantages:

  • Highly step-economical and reduces waste.

  • Avoids the synthesis of halogenated starting materials.

Disadvantages:

  • Regioselectivity can be an issue with less symmetrical fluoroarenes.

  • May require higher temperatures and specific catalyst systems.

  • The scope of compatible coupling partners may be limited.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

The highly electron-deficient nature of the tetrafluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group, such as the bromide in this compound.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of four electron-withdrawing fluorine atoms significantly stabilizes this intermediate, facilitating the reaction.

G A Tetrafluoroaromatic + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C Product + Leaving Group B->C Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Advantages:

  • Metal-free reaction conditions.

  • Often proceeds with high regioselectivity.

  • A wide range of nucleophiles can be employed (e.g., amines, alkoxides, thiols).[4]

Disadvantages:

  • Requires a good leaving group (halogens are effective).

  • The aromatic ring must be sufficiently activated by electron-withdrawing groups.

  • Can require harsh conditions (high temperatures, strong bases) for less reactive substrates.

Experimental Protocol: SNAr with a Thiol Nucleophile

Materials:

  • This compound (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • K₂CO₃ (2.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃ in DMAc.

  • Add thiophenol to the mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

While this compound remains a valuable and widely used reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.

  • For enhanced reactivity in cross-coupling reactions, the iodo-analogue is a superior choice, albeit at a higher cost.

  • For a more atom-economical and direct approach , decarboxylative cross-coupling of the corresponding carboxylic acid is a powerful strategy.

  • To minimize synthetic steps and embrace green chemistry principles, direct C-H arylation offers an elegant solution, though regioselectivity must be carefully considered.

  • For metal-free transformations , nucleophilic aromatic substitution provides a classic yet effective pathway for the introduction of a wide range of functional groups.

The selection of the optimal reagent and methodology will always be a balance of factors including cost, reactivity, scalability, and the specific goals of the synthesis. By considering the alternatives presented in this guide, researchers can design more efficient, cost-effective, and innovative synthetic routes to their target molecules.

References

A Senior Application Scientist's Guide to Analytical Standards for Polyfluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of polyfluorinated benzoic acid derivatives is paramount. These compounds, characterized by a benzene ring substituted with one or more fluorine atoms and a carboxylic acid group, are of growing interest due to their unique physicochemical properties and potential applications. This guide provides an in-depth comparison of the analytical standards and methodologies essential for their robust analysis, grounded in scientific principles and practical expertise.

The Critical Role of High-Quality Analytical Standards

The foundation of any quantitative analysis is the quality of the reference standards. For polyfluorinated benzoic acid derivatives, the choice of standard directly impacts the accuracy, precision, and reliability of the analytical data. The primary considerations when selecting an analytical standard are its purity, stability, and the availability of isotopically labeled analogues.

Purity: Certified Reference Materials (CRMs) are the gold standard for analytical chemistry.[1][2][3][4] These standards are supplied with a certificate of analysis that provides a comprehensive characterization of the material, including its purity, the uncertainty of the certified value, and traceability to national or international standards.[1][2][3][4][5] High-purity standards are essential for the accurate calibration of analytical instruments and for ensuring the validity of the generated data.[6]

Stability: Polyfluorinated benzoic acid derivatives are generally stable compounds. However, their stability in solution can be influenced by the solvent and storage conditions. It is crucial to store analytical standards in appropriate solvents, typically methanol or isopropanol, and at recommended temperatures, usually refrigerated, to minimize degradation.[7] All reference standard solutions should be shipped in flame-sealed, pre-scored amber glass ampoules to protect them from light and prevent solvent evaporation.[7] Upon opening, the solution should be transferred to an amber glass container with a glass stopper for storage.[7]

Isotopically Labeled Standards: The use of isotopically labeled internal standards is highly recommended for accurate quantification, especially when dealing with complex matrices. These standards, in which one or more atoms are replaced with their heavy isotopes (e.g., ¹³C), behave chemically and physically almost identically to the native analyte. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results. Wellington Laboratories is a well-recognized provider of a wide array of native and mass-labeled perfluorinated compounds, including various perfluoroalkylcarboxylic acids (PFCAs).[6][8][9]

Table 1: Comparison of Commercially Available Analytical Standard Grades

Standard GradePurityCertificationTraceabilityRecommended Use
Certified Reference Material (CRM) Typically >99%ISO 17034, ISO/IEC 17025To SI units via a national metrology instituteHigh-accuracy quantitative analysis, method validation, proficiency testing
Pharmaceutical Secondary Standard High, specified on CoATraceable to USP, EP, or other pharmacopeiaTo primary pharmacopeial standardsQuality control in pharmaceutical manufacturing
Analytical Standard Generally >98%Certificate of Analysis providedTo in-house primary standardsRoutine quantitative and qualitative analysis

Navigating the Analytical Workflow: From Sample to Signal

The accurate analysis of polyfluorinated benzoic acid derivatives requires a meticulously planned workflow, from sample preparation to instrumental analysis. Each step presents its own set of challenges and requires careful consideration to ensure data integrity.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Matrix Isolation Clean-up Clean-up Extraction->Clean-up Interference Removal Separation Separation Clean-up->Separation Prepared Extract Detection Detection Separation->Detection Analyte Resolution Quantification Quantification Detection->Quantification Signal Measurement Reporting Reporting Quantification->Reporting Final Concentration

Caption: High-level analytical workflow for polyfluorinated benzoic acid derivatives.

Sample Preparation: The Art of Extraction and Clean-up

The goal of sample preparation is to extract the target analytes from the sample matrix and remove any interfering compounds that could compromise the analysis. For polyfluorinated benzoic acid derivatives, solid-phase extraction (SPE) is the most widely used and effective technique.[10][11][12][13][14]

Choosing the Right SPE Sorbent: The choice of SPE sorbent is critical and depends on the specific properties of the analytes and the sample matrix. For acidic compounds like polyfluorinated benzoic acids, a weak anion exchange (WAX) sorbent is often the preferred choice. However, C18 and hydrophilic-lipophilic-balanced (HLB) sorbents have also been successfully employed.[10][11][12][13]

  • Weak Anion Exchange (WAX): These sorbents contain a positively charged functional group that interacts with the negatively charged carboxylate group of the benzoic acid derivatives at an appropriate pH. This allows for strong retention of the analytes while allowing neutral and basic interferences to be washed away.

  • Reversed-Phase (C18): C18 sorbents rely on hydrophobic interactions between the nonpolar stationary phase and the fluorinated carbon chain of the analytes. This is a common choice for extracting a broad range of organic compounds from aqueous matrices.[10][11] A study on the extraction of 19 fluorobenzoic acids from saline water demonstrated the effectiveness of C18 SPE, achieving quantitative retention and elution for most of the analytes.[10][11]

  • Hydrophilic-Lipophilic-Balanced (HLB): These sorbents offer a combination of reversed-phase and polar interactions, making them suitable for a wide range of compounds with varying polarities. One study successfully used an HLB sorbent for the extraction of 21 fluorobenzoic acids from water samples prior to GC-MS analysis.[12][13][14]

Table 2: Comparison of SPE Sorbents for Polyfluorinated Benzoic Acid Derivatives

Sorbent TypePrimary Retention MechanismAdvantagesDisadvantages
Weak Anion Exchange (WAX) Ion ExchangeHigh selectivity for acidic compounds.Requires careful pH control.
Reversed-Phase (C18) Hydrophobic InteractionBroad applicability, effective for desalting.[10][11]May have lower selectivity for polar isomers.
Hydrophilic-Lipophilic-Balanced (HLB) Mixed-Mode (Hydrophobic & Polar)Good retention for a wide range of polarities.[12][13][14]May require more complex elution schemes.

Experimental Protocol: Solid-Phase Extraction of Polyfluorinated Benzoic Acids from Water

This protocol is a generalized procedure and should be optimized for specific analytes and matrices.

  • Conditioning: Condition the SPE cartridge (e.g., WAX, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 250 mL) to a pH of approximately 3 with formic acid. Load the sample onto the conditioned cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the retained analytes with 5 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of methanol) for instrumental analysis.

Instrumental Analysis: Achieving Separation and Sensitive Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of polyfluorinated benzoic acid derivatives.[10][11]

Chromatographic Separation: The separation of different polyfluorinated benzoic acid isomers can be challenging. A reversed-phase HPLC column with a pentafluorophenyl (PFP) stationary phase is often a good choice. The PFP phase provides unique selectivity for fluorinated compounds through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can aid in the resolution of closely related isomers.

cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Mobile Phase A (Aqueous) Mobile Phase A (Aqueous) HPLC Pump HPLC Pump Mobile Phase A (Aqueous)->HPLC Pump Injector Injector HPLC Pump->Injector Mobile Phase B (Organic) Mobile Phase B (Organic) Mobile Phase B (Organic)->HPLC Pump HPLC Column HPLC Column Injector->HPLC Column MS Interface MS Interface HPLC Column->MS Interface Ion Source Ion Source MS Interface->Ion Source Quadrupole 1 (Q1) Quadrupole 1 (Q1) Ion Source->Quadrupole 1 (Q1) Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Detector Detector Quadrupole 3 (Q3)->Detector Data System Data System Detector->Data System

Caption: Schematic of an LC-MS/MS system for the analysis of polyfluorinated benzoic acid derivatives.

Mass Spectrometric Detection: Tandem mass spectrometry provides high sensitivity and selectivity for the detection of polyfluorinated benzoic acid derivatives. The analysis is typically performed in negative ion mode using electrospray ionization (ESI). The most common fragmentation pathway for these compounds involves the loss of the carboxylic acid group as CO₂. The resulting fragment ions can then be used for quantification and confirmation.

For example, in the analysis of benzoic acid itself, the molecular ion ([M-H]⁻) is observed at m/z 121. Upon fragmentation, it readily loses CO₂ to produce a fragment ion at m/z 77, corresponding to the phenyl anion. This characteristic fragmentation pattern is a key feature in the identification and quantification of benzoic acid and its derivatives.

Conclusion

The reliable analysis of polyfluorinated benzoic acid derivatives is a multi-faceted process that demands a deep understanding of the available analytical standards and methodologies. By carefully selecting high-purity certified reference materials, optimizing sample preparation techniques, and employing advanced instrumental analysis, researchers can ensure the generation of accurate and defensible data. This guide provides a framework for developing and implementing robust analytical methods for these important compounds, empowering scientists to advance their research and development efforts with confidence.

References

X-ray crystallography of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate Derivatives

Introduction: Decoding Molecular Architecture with Precision

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystalline solid.[1][2] It provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's physical and chemical properties.[2][3] This guide focuses on the application of SC-XRD to this compound and its derivatives. These highly halogenated compounds are of significant interest in medicinal chemistry and materials science, where subtle changes in molecular structure can dramatically influence crystal packing, solubility, and biological activity.

The strategic placement of fluorine and bromine atoms on the benzoate ring introduces a complex interplay of intermolecular forces, including halogen bonding, π–π stacking, and C–H···F interactions.[4][5][6] Understanding these interactions is critical for rational drug design and the engineering of crystalline materials with desired properties. This guide offers a comparative framework, supported by experimental protocols and data, to analyze the crystallographic features of this class of compounds, providing researchers with the insights needed to correlate structure with function.

Part 1: From Synthesis to Single Crystal – A Methodological Blueprint

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit or disrupt the crystallization process.[7]

General Synthesis of this compound

The synthesis typically involves the esterification of the corresponding carboxylic acid. A common and effective method is the reaction of 4-bromo-2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride or a strong acid.

Experimental Protocol: Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,3,5,6-tetrafluorobenzoic acid in an excess of dry methanol at 0 °C.

  • Catalyst Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. This reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood. A typical molar ratio is 1:2 for the acid to thionyl chloride.[8]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude methyl ester. Further purification can be achieved via column chromatography on silica gel.[9]

Cultivating X-ray Quality Crystals

Obtaining single crystals suitable for diffraction—typically 0.1-0.3 mm in size, transparent, and free of defects—is often the most challenging step.[3][10] The key is to allow crystals to form slowly from a supersaturated solution.[7][10]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to the formation of many small crystals, while low solubility can prevent crystallization altogether.[11] A mixture of solvents, such as dichloromethane and hexane, can also be effective.[5]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating can be used to dissolve the solid completely.

  • Filtration: Filter the solution while warm through a syringe filter or a cotton plug into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[11]

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This slows the rate of solvent evaporation.[10]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7]

Alternative Crystallization Techniques

  • Vapor Diffusion: A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the concentration in the drop to induce crystallization.[12][13]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[11][14]

Part 2: The X-ray Diffraction Workflow

Once suitable crystals are obtained, the process of data collection and structure determination can begin. This workflow transforms a diffraction pattern into a detailed 3D molecular model.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Compound Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Single Crystals Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Diffraction Images Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Reflection File Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Validation & Final Model Structure_Refinement->Validation Refined Structure Final_Output Final_Output Validation->Final_Output Crystallographic Information File (CIF)

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and oil to hold it in place.[1][15]

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[16] The instrument directs a focused beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2][3]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This yields a reflection file containing the Miller indices (h,k,l) and intensity for each reflection. Software like XDS or DIALS is commonly used for this step.[17]

  • Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map. This reveals the positions of the heavier atoms. Popular software includes SHELXT.[17][18]

  • Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions, displacement parameters, and other structural parameters are then refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model. SHELXL is a standard program for this process.[18][19]

  • Validation: The final model is validated to ensure its chemical and geometric sensibility. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.

Part 3: Comparative Crystallographic Analysis

The true power of crystallography lies in comparative studies, where subtle changes in molecular design are correlated with significant changes in solid-state structure.[20][21] While a complete series of this compound derivatives is not available in the literature, we can draw comparisons from closely related structures to understand the governing principles.

We will compare the parent compound, Methyl 4-bromobenzoate[22], with fluorinated analogues to illustrate the impact of fluorine substitution. The introduction of fluorine atoms drastically alters the electronic properties and steric profile of the benzene ring, influencing intermolecular interactions.[4][23]

Table 1: Comparative Crystallographic Data of Bromobenzoate Derivatives
ParameterMethyl 4-bromobenzoate (Analogue A)1-(4-bromo-2,3,5,6-tetrafluorophenyl)... (Analogue B)4'-bromo-2,3,5,6-tetrafluorobiphenyl... (Analogue C)
Formula C₈H₇BrO₂C₁₅H₁₂BrF₄N₂⁺ · Br⁻C₁₃H₄BrF₄N
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2₁/cP2₁2₁2₁
Key Interactions Short Br···O halogen bonds (3.047 Å)C-H···Br hydrogen bonding, C-Br···Br halogen bonding, π–π stackingC-H···F contacts, Aryl–perfluoroaryl stacking
Molecular Geometry Molecule is nearly planarPhenyl and imidazolium rings are twistedTwo phenyl rings are twisted by 40.6°
Reference Bolte & Wissler, 2006[22]Althagbi et al., 2018[6]Pocha et al., 2017[24]
Discussion of Structural Insights
  • Impact of Fluorination on Packing: The crystal packing of Methyl 4-bromobenzoate is characterized by chains stabilized by short Br···O halogen bonds.[22] Upon tetrafluorination of the phenyl ring (as seen in Analogue B and C), the dominant interactions shift. The electron-withdrawing nature of fluorine atoms creates a quadrupole moment on the aromatic ring, favoring aryl–perfluoroaryl π–π stacking interactions.[24] Furthermore, C–H···F hydrogen bonds become significant contributors to the crystal lattice stability.[4][5]

  • Halogen and Hydrogen Bonding: In the non-fluorinated analogue, a strong Br···O interaction dictates the packing motif.[22] In the fluorinated derivatives, this interaction may be complemented or replaced by a wider variety of weak interactions. Analogue B, for instance, exhibits C-H···Br hydrogen bonding and C-Br···Br halogen bonding, demonstrating the versatile role of the bromine atom in directing supramolecular assembly.[6]

  • Conformational Flexibility: The dihedral angle between the phenyl ring and the ester group is a key conformational parameter. Steric hindrance from ortho-fluorine atoms can cause this group to twist out of the plane of the ring, which can, in turn, affect how the molecules pack in the crystal lattice. In Analogue C, the two phenyl rings are significantly twisted relative to each other, a common feature in biphenyl systems that influences the overall molecular shape and packing efficiency.[24]

logical_relationships cluster_properties Molecular Properties cluster_interactions Intermolecular Interactions substituent Molecular Modification (e.g., Addition of Fluorine) electronics Altered Electronics (Quadrupole Moment) substituent->electronics sterics Altered Sterics (Conformational Changes) substituent->sterics interactions Changes in Interaction Hierarchy (π-stacking, C-H···F, Halogen Bonds) electronics->interactions sterics->interactions packing Resulting Crystal Packing (Supramolecular Architecture) interactions->packing properties Macroscopic Properties (Solubility, Melting Point, etc.) packing->properties

Part 4: Alternative & Complementary Structural Techniques

While SC-XRD is the gold standard for solid-state structure determination, a comprehensive analysis often benefits from complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structure of a molecule in solution. Comparing NMR data with crystallographic results can reveal conformational changes that occur upon crystallization. For example, a molecule that is flexible in solution may adopt a single, rigid conformation in the solid state.[25]

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze bulk crystalline materials. It is an excellent tool for confirming the phase purity of a synthesized batch and can be used to identify if different crystal forms (polymorphs) are present.

  • Computational Modeling: Quantum chemical calculations can be used to compute the energies of different intermolecular interactions observed in the crystal structure. This provides a quantitative understanding of the forces that stabilize the crystal lattice, complementing the geometric description provided by XRD.[4][23]

Conclusion

The X-ray crystallographic analysis of this compound and its derivatives provides critical insights into the principles of solid-state assembly. The introduction of fluorine atoms significantly modifies the landscape of intermolecular interactions, shifting the balance from traditional halogen bonds to a complex interplay of π–π stacking, C–H···F forces, and other weak interactions. This guide has outlined the essential experimental workflow, from synthesis and crystal growth to data analysis, and provided a framework for the comparative analysis of these fascinating structures. By integrating crystallographic data with other analytical and computational techniques, researchers can develop a deep and predictive understanding of how molecular-level changes dictate macroscopic material properties.

References

A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, particularly those engaged in the intricate art of pharmaceutical and materials synthesis, the palladium-catalyzed formation of carbon-carbon (C-C) bonds is an indispensable tool.[1] The transformative power of reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings lies in their ability to construct complex molecular architectures with remarkable precision and efficiency.[2][3] However, the success of these transformations is not merely a matter of mixing reagents; it hinges critically on the rational selection of the palladium catalyst system.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, comparative analysis of common palladium catalysts for C-C bond formation. We will move beyond a simple recitation of protocols to explore the fundamental principles that govern catalyst performance, providing the insights necessary to troubleshoot, optimize, and innovate.

The Heart of the Matter: The Palladium Catalytic Cycle

At its core, most palladium-catalyzed C-C cross-coupling reactions proceed through a common catalytic cycle, elegantly simple in concept yet exquisitely sensitive to the nuances of the catalyst system. Understanding this cycle is paramount to comprehending why one catalyst excels where another fails.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or pseudohalide), inserting itself into the carbon-halogen bond and changing its oxidation state to Pd(II). The rate of this step is significantly influenced by the electron density of the palladium center and the nature of the organic halide.[4]

  • Transmetalation (for Suzuki and Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. The choice of base is often critical in this step to activate the organometallic reagent.[5]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle. This final step is often accelerated by sterically bulky ligands.[6]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition + R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation + R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive Elimination - R-R' Reductive Elimination->Pd(0)L_n

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand (L) is arguably the most critical factor in tuning the catalyst's performance. Ligands modulate the steric and electronic properties of the palladium center, directly impacting the rates of the individual steps in the catalytic cycle.

The Ligand's Role: A Deeper Dive into Steric and Electronic Effects

The performance of a palladium catalyst is intricately tied to the properties of its phosphine or N-heterocyclic carbene (NHC) ligands. These properties can be broadly categorized as steric and electronic.

Electronic Effects are quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand.[7] Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the oxidative addition step. Conversely, electron-withdrawing ligands can facilitate reductive elimination.

Steric Effects are often described by the Tolman Cone Angle (θ), which measures the solid angle occupied by the ligand at the metal center.[8] Bulky ligands tend to promote the formation of monoligated, highly reactive Pd(0) species and can accelerate the reductive elimination step.[3]

Phosphine LigandTolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (θ, °)
P(t-Bu)₃2056.1182
PCy₃2056.4170
PPh₃2068.9145
P(OPh)₃2085.3128

Data sourced from various references. Exact values may vary slightly depending on the measurement method.[1][7][8]

Understanding this interplay between steric and electronic effects is key to rational catalyst selection. For instance, coupling an electron-rich aryl chloride (a challenging substrate for oxidative addition) might benefit from a bulky, electron-rich ligand that promotes the formation of a highly reactive, monoligated Pd(0) species.

Comparative Study 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron reagent with an organic halide or triflate, is a workhorse in C-C bond formation due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[2]

Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemPrecursor/LigandKey AdvantagesTypical Substrates
First Generation Pd(PPh₃)₄Readily available, well-established.Aryl iodides and bromides.
Buchwald Ligands Pd(OAc)₂ / XPhos or SPhosHigh activity for challenging substrates, including aryl chlorides and sterically hindered partners.[9]Aryl chlorides, bromides, and triflates; heteroaryl halides.[10]
NHC Ligands Pd(NHC) complexesHigh thermal stability, often high turnover numbers.A broad range of aryl and heteroaryl halides.
Heterogeneous Pd/CEase of separation and recycling.Generally limited to more reactive aryl iodides and bromides.
Performance Data for Suzuki-Miyaura Coupling

The following data is a compilation from various literature sources and should be considered representative. Direct comparison is challenging due to variations in reaction conditions.

Aryl HalideBoronic AcidCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(PPh₃)₄2K₂CO₃Toluene/H₂O10095[1]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhos0.5K₃PO₄Dioxane10098[9]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhos1.0K₃PO₄TolueneRT98[11]
4-IodoanisolePhenylboronic acidPd/C1.0K₂CO₃EtOH/H₂O8092[12]

Expert Insight: For routine couplings of aryl bromides and iodides, Pd(PPh₃)₄ remains a cost-effective and reliable choice. However, for more challenging substrates like aryl chlorides or sterically demanding coupling partners, the use of bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos is often essential to achieve high yields.[9][11] The choice of base is also critical, with stronger, non-aqueous bases like K₃PO₄ often being superior for less reactive substrates.[5]

Standardized Protocol for Comparative Catalyst Evaluation in Suzuki-Miyaura Coupling

To objectively compare the performance of different catalyst systems, a standardized experimental protocol is crucial.

1. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate glovebox, prepare stock solutions of the palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands in an appropriate anhydrous solvent (e.g., dioxane).

2. Catalyst Addition:

  • Add the desired volume of the palladium precursor and ligand stock solutions to the Schlenk tube to achieve the target catalyst loading (e.g., 1 mol% Pd, 1.2 mol% ligand).

3. Reaction Execution:

  • Add the reaction solvent (e.g., 5 mL of anhydrous, degassed dioxane).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress at regular intervals by taking aliquots and analyzing them by GC-MS or LC-MS.

4. Data Analysis:

  • Determine the reaction yield at different time points to compare the initial rates and final conversions for each catalyst system.

  • Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst.

Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Weigh Aryl Halide, Boronic Acid, Base Assembly Assemble Reaction in Schlenk Tube Reagents->Assembly Catalyst_Prep Prepare Catalyst Stock Solutions Catalyst_Prep->Assembly Heating Heat and Stir Under Inert Atmosphere Assembly->Heating Monitoring Monitor Progress (GC/LC-MS) Heating->Monitoring Workup Quench and Extract Product Monitoring->Workup Quantification Determine Yield, TON, TOF Workup->Quantification Comparison Compare Catalyst Performance Quantification->Comparison

Caption: A typical experimental workflow for comparing ligand performance.

Comparative Study 2: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes.[13] Unlike the Suzuki coupling, it does not require the pre-formation of an organometallic reagent, making it an atom-economical choice.

Catalyst Systems for Mizoroki-Heck Reaction
Catalyst SystemPrecursor/LigandKey AdvantagesTypical Substrates
Classic Heck Pd(OAc)₂ / PPh₃Well-established, versatile for many applications.Aryl iodides and bromides with electron-deficient olefins.
Bulky Phosphines Pd(OAc)₂ / P(t-Bu)₃High activity, allows for the use of less reactive aryl chlorides.Aryl chlorides and electron-rich olefins.
NHC Ligands Pd-NHC complexesHigh thermal stability, good performance with a range of substrates.Aryl bromides and chlorides.
Palladacycles Herrmann's or Jeffery's catalystOften highly active at low catalyst loadings.A broad range of aryl halides and olefins.
Performance Data for Mizoroki-Heck Reaction

The following data is a compilation from various literature sources and should be considered representative.

Aryl HalideOlefinCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂ / PPh₃1Et₃NDMF10095[13]
4-Chlorotoluenen-Butyl acrylatePd(OAc)₂ / P(t-Bu)₃1K₂CO₃Dioxane12092[14]
4-BromoanisoleStyrenePd-PEPPSI-IPr0.1K₂CO₃t-AmylOH11098[15]
4-IodoanisoleMethyl acrylateHerrmann's Catalyst0.01NaOAcNMP14099[4]

Expert Insight: The choice of ligand in the Heck reaction is crucial for controlling both reactivity and regioselectivity. For electron-deficient olefins like acrylates, traditional phosphine ligands such as PPh₃ often suffice. However, for less reactive olefins or the use of aryl chlorides, bulky, electron-rich phosphines or NHC ligands are generally required to achieve good results.[14] The base also plays a key role, with organic amines like triethylamine being common, while inorganic bases like potassium carbonate are often used for more challenging couplings.

Comparative Study 3: The Sonogashira Coupling

The Sonogashira reaction provides a direct route to substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[16] This reaction is fundamental in the synthesis of conjugated systems found in materials science and medicinal chemistry.

Catalyst Systems for Sonogashira Coupling
Catalyst SystemPrecursor/LigandCo-catalystKey AdvantagesTypical Substrates
Classic Sonogashira PdCl₂(PPh₃)₂CuIWell-established, reliable for many substrates.Aryl iodides and bromides.
Copper-Free Pd(OAc)₂ / P(t-Bu)₃NoneAvoids homocoupling of the alkyne (Glaser coupling).Aryl bromides and chlorides.
NHC Ligands Pd-NHC complexesOften CuIHigh stability and activity.A broad range of aryl halides.
Mixed Ligand Systems PdCl₂(NHC)(PPh₃)Often CuICan offer synergistic effects, enhancing catalytic performance.Aryl bromides.
Performance Data for Sonogashira Coupling

The following data is a compilation from various literature sources and should be considered representative.

Aryl HalideAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT98[17]
4-BromotoluenePhenylacetylenePd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃Dioxane8095[18]
4-ChloroanisolePhenylacetylenePd-PEPPSI-IPrCuIK₂CO₃Toluene10092[18]
4-IodoanisolePhenylacetylenePdCl₂(IMes)(PPh₃)CuIK₂CO₃DMF10099[19]

Expert Insight: The classic Sonogashira protocol using a palladium-phosphine complex and a copper(I) co-catalyst is highly effective for a wide range of substrates. However, the copper co-catalyst can lead to the undesirable homocoupling of the alkyne. Copper-free conditions, often employing bulky, electron-rich phosphine ligands, have been developed to circumvent this issue.[16] For challenging substrates, such as aryl chlorides, NHC-ligated palladium catalysts have shown great promise.[18]

Conclusion: A Framework for Rational Catalyst Selection

The selection of an optimal palladium catalyst for C-C bond formation is a multifaceted decision that requires a deep understanding of the interplay between the substrate, catalyst, and reaction conditions. This guide has provided a comparative framework for three of the most important C-C coupling reactions, highlighting the key features of different catalyst systems and the underlying principles that govern their performance.

As a senior application scientist, my advice is to approach catalyst selection systematically. For well-established transformations, traditional catalysts may be sufficient and more cost-effective. For challenging substrates or when seeking to improve reaction efficiency and sustainability, the exploration of modern, highly active catalyst systems based on bulky, electron-rich phosphines or N-heterocyclic carbenes is warranted. High-throughput screening kits can be an invaluable tool for rapidly identifying promising catalyst systems for novel transformations.

Ultimately, a thorough understanding of the mechanistic principles outlined in this guide, combined with careful experimental design and analysis, will empower researchers to not only select the best catalyst for the job but also to push the boundaries of what is possible in the art of C-C bond formation.

References

A Senior Application Scientist's Guide to Validating Synthesized Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D NMR (¹H and ¹³C) provides a foundational overview, its spectra can become a labyrinth of overlapping signals for anything beyond the simplest of molecules. This guide provides an in-depth, practical comparison of the core 2D NMR techniques that allow researchers to move from spectral ambiguity to structural certainty. We will explore not just the "what" but the "why" behind experimental choices, ensuring a robust and self-validating approach to structure elucidation.

Beyond the Single Dimension: Why 2D NMR is Essential

One-dimensional NMR spectra plot signal intensity against a single frequency axis.[1] For complex derivatives, this often leads to significant peak overlap, making it impossible to definitively assign signals or confirm the connectivity of molecular fragments. Two-dimensional NMR overcomes this by spreading signals across two frequency axes, resolving overlapping peaks and, most importantly, revealing correlations between different nuclei within the molecule.[1][2] This allows us to piece together the molecular puzzle, bond by bond.

The 2D NMR Toolkit: A Comparative Overview

A suite of 2D NMR experiments is required for complete structural validation. Each experiment provides a unique piece of the puzzle, and their combined data offers a powerful, cross-validating system. The four core experiments for small molecule analysis are COSY, HSQC, HMBC, and NOESY.

Experiment Full Name Type of Correlation Information Gained
COSY CO rrelation S pectroscopY ¹H—¹H through 2-3 bondsIdentifies protons that are spin-coupled (J-coupled), revealing adjacent protons and building proton spin systems.[2][3][4]
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C through 1 bondDirectly correlates a proton to the carbon it is attached to, providing unambiguous C-H assignments.[2][5][6][7]
HMBC H eteronuclear M ultiple B ond C orrelation¹H—¹³C through 2-4 bondsCorrelates protons to carbons over multiple bonds, connecting molecular fragments and identifying quaternary carbons.[5][8][9][10]
NOESY N uclear O verhauser E ffect S pectroscopY ¹H—¹H through space (<5 Å)Identifies protons that are close in 3D space, regardless of bonding, which is critical for determining stereochemistry and conformation.[11][12][13][14]

The Logic of Structure Assembly: A Workflow-Driven Approach

The process of structure elucidation is systematic. Each experiment builds upon the information provided by the last, creating a logical and self-verifying workflow.

G cluster_start Initial Data cluster_2d 2D NMR Data Acquisition cluster_analysis Data Analysis & Assembly cluster_end Final Validation start Synthesized Compound nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d cosy COSY (H-H Connectivity) nmr_1d->cosy hsqc HSQC (Direct C-H) nmr_1d->hsqc hmbc HMBC (Long-Range C-H) nmr_1d->hmbc noesy NOESY (Through-Space) nmr_1d->noesy fragments Identify Spin Systems (Acyclic & Aromatic) cosy->fragments assign Assign C-H Pairs hsqc->assign connect Connect Fragments via Quaternary Carbons hmbc->connect stereo Determine Stereochemistry noesy->stereo assign->connect structure Proposed Structure connect->structure stereo->structure validate Final Validated Structure structure->validate Cross-check all correlations

Caption: A logical workflow for structure elucidation using a suite of 2D NMR experiments.

Experimental Protocols & Data Interpretation

Universal Sample Preparation
  • Objective: To prepare a high-quality, homogeneous sample for optimal spectral resolution.

  • Protocol:

    • Solvent Selection: Dissolve 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and have residual solvent peaks that do not obscure key signals.

    • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.

    • Degassing (for NOESY): For NOESY experiments, which are sensitive to paramagnetic oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes or perform several freeze-pump-thaw cycles.

COSY: Mapping the Proton Network
  • Causality: The COSY experiment uses two 90° proton pulses.[15] Magnetization is transferred between protons that are J-coupled, typically through two or three bonds.[2][4] This creates "cross-peaks" in the 2D spectrum at the chemical shifts of the coupled protons.

  • Interpretation:

    • The 1D ¹H NMR spectrum appears on the diagonal.

    • Symmetrical off-diagonal cross-peaks connect protons that are coupled.[4] By "walking" along the cross-peaks, one can trace out entire spin systems, such as an ethyl group or a substituted aromatic ring.[3][16]

HSQC: Assigning Directly Bonded C-H Pairs
  • Causality: The HSQC experiment is designed to detect correlations between protons and heteronuclei (like ¹³C) that are separated by a single bond.[2] It transfers magnetization from the more sensitive proton nucleus to the less sensitive carbon nucleus and then back, resulting in high sensitivity.[7]

  • Interpretation:

    • The ¹H spectrum is on one axis, and the ¹³C spectrum is on the other.

    • Each peak in the 2D spectrum represents a direct C-H bond, with coordinates corresponding to the chemical shifts of the attached proton and carbon.[17]

    • An "edited" HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[5]

HMBC: Assembling the Molecular Skeleton
  • Causality: The HMBC experiment is optimized to detect longer-range couplings between protons and carbons, typically over two and three bonds (²J_CH and ³J_CH).[5][18] One-bond correlations are actively suppressed.[5] This is crucial for connecting spin systems that are separated by non-protonated atoms, like quaternary carbons or heteroatoms.

  • Interpretation:

    • Like HSQC, the spectrum has ¹H and ¹³C axes.

    • Cross-peaks show correlations between protons and carbons separated by multiple bonds.[9] For example, the protons of a methyl group will show a correlation to the carbonyl carbon three bonds away, confirming the presence of an acetyl group. This is invaluable for piecing together molecular fragments.[10]

NOESY: Probing 3D Space
  • Causality: Unlike the other techniques that rely on through-bond J-coupling, NOESY detects correlations through space via the Nuclear Overhauser Effect (NOE).[11][13] This effect occurs when two protons are physically close to each other (typically < 5 Å), regardless of whether they are bonded.[14]

  • Interpretation:

    • The spectrum appears similar to a COSY, with a ¹H diagonal and off-diagonal cross-peaks.

    • A NOESY cross-peak between two protons indicates they are near each other in the molecule's 3D conformation. This is the definitive experiment for determining relative stereochemistry, such as distinguishing between cis and trans isomers on a ring or double bond.[11][12]

Case Study: Structure Validation of "Compound-Y"

Let's consider a hypothetical synthesized derivative with the molecular formula C₁₁H₁₂O₃. The initial 1D NMR data suggests the presence of a disubstituted benzene ring, a methoxy group, and an ethyl ester, but their relative positions are unknown.

G cluster_data Interpreted Data cluster_logic Logical Deduction cluster_conclusion Conclusion cosy COSY shows H-A is coupled to H-B ded2 H-A & H-B coupling means they are adjacent on the ring. cosy->ded2 hsqc HSQC links all protons to their carbons hmbc HMBC shows key correlations: - H-A to Carbonyl (C=O) - Methoxy-H to C-X - H-B to C-X ded1 H-A to C=O correlation places the ester next to H-A. hmbc->ded1 ded3 Both Methoxy-H and H-B show HMBC to C-X, placing the methoxy group at position X. hmbc->ded3 noesy NOESY shows H-A is spatially close to Methoxy-H ded4 NOESY between H-A and Methoxy-H confirms they are on the same side, validating the ortho arrangement. noesy->ded4 final Structure Confirmed: Ester and Methoxy groups are ortho to each other. ded1->final ded2->final ded3->final ded4->final

Caption: The deductive process of combining 2D NMR data to solve a structural problem.

Hypothetical Data Summary for Compound-Y:

Proton Signal¹H Shift (ppm)Key COSY CorrelationKey HMBC Correlations (to Carbons at δ)Key NOESY Correlation
H-A (Ar-H)7.8 (d)6.9 ppm (H-B)166 (C=O), 125 (C-q), 112 (C-B)3.9 ppm (OCH₃)
H-B (Ar-H)6.9 (d)7.8 ppm (H-A)160 (C-X), 134 (C-q), 130 (C-A)-
-OCH₃3.9 (s)-160 (C-X)7.8 ppm (H-A)
-OCH₂CH₃4.3 (q)1.4 ppm166 (C=O)-
-OCH₂CH₃1.4 (t)4.3 ppm61 (C-O)-
  • COSY confirms that the two aromatic protons (H-A and H-B) are adjacent, defining an ortho relationship.

  • HSQC (data not shown for brevity) would confirm the direct attachment of each proton to its respective carbon.

  • HMBC is the key: The correlation from H-A to the carbonyl carbon (166 ppm) places the ester group next to H-A. The correlation from the methoxy protons (3.9 ppm) to the aromatic carbon at 160 ppm (C-X) definitively places the methoxy group on that carbon.

  • NOESY provides the final, unambiguous confirmation. The spatial correlation between the aromatic proton H-A and the methoxy protons proves that the ester and methoxy groups are positioned ortho to each other.

Conclusion: The Power of an Integrated Approach

Validating the structure of a synthesized derivative is not about a single experiment but about building a self-consistent and irrefutable body of evidence. By systematically acquiring and interpreting a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—researchers can assemble a molecule's structure with the highest degree of confidence. This integrated approach transforms NMR spectroscopy from a simple characterization tool into a powerful engine for structural discovery, ensuring the integrity and validity of downstream research and development.

References

A Comparative Guide to the Efficacy of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing pharmacological profiles. Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth efficacy comparison of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, a key building block in the synthesis of complex APIs, against its non-fluorinated and lesser-fluorinated counterparts.

This analysis is centered around the synthesis of a key biaryl intermediate of Venetoclax , a BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.[3] The core of this synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a crucial carbon-carbon bond. The choice of the brominated aromatic component in this reaction is critical to the overall efficiency and yield of the synthesis.

Comparative Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[4] The reaction's efficiency is heavily influenced by the electronic properties of the coupling partners. In the context of synthesizing a Venetoclax intermediate, we will compare the performance of three different brominated benzoic acid esters in a Suzuki coupling with a generic arylboronic acid.

The alternatives to this compound that will be considered are:

  • Methyl 4-bromobenzoate: The non-fluorinated analogue.

  • Methyl 4-bromo-2-fluorobenzoate: A mono-fluorinated analogue.

The following table summarizes the hypothetical, yet scientifically plausible, experimental data from a comparative study of these three reagents in a Suzuki-Miyaura coupling reaction.

ParameterMethyl 4-bromobenzoateMethyl 4-bromo-2-fluorobenzoateThis compound
Reaction Time 12 hours8 hours4 hours
Reaction Temperature 100 °C80 °C60 °C
Yield 75%85%95%
Purity (crude) 90%95%>99%
Catalyst Loading 2 mol%1.5 mol%1 mol%
Causality Behind Experimental Observations

The enhanced performance of the tetrafluorinated substrate can be attributed to several factors:

  • Increased Reactivity: The four electron-withdrawing fluorine atoms on the aromatic ring make the carbon-bromine bond more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This increased reactivity allows for milder reaction conditions (lower temperature and shorter reaction time) and reduced catalyst loading.

  • Reduced Side Reactions: The high reactivity of the C-Br bond in the tetrafluorinated compound leads to a cleaner reaction with fewer side products. This is reflected in the higher purity of the crude product, which simplifies the downstream purification process.

  • Enhanced Stability of Intermediates: The fluorine atoms can also stabilize the palladium intermediates formed during the catalytic cycle, further contributing to the efficiency of the reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative Suzuki-Miyaura coupling reactions.

General Materials and Methods
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Base: Potassium Carbonate (K2CO3)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Arylboronic Acid: A generic arylboronic acid is used for this comparative study.

Protocol 1: Suzuki-Miyaura Coupling with Methyl 4-bromobenzoate
  • To a flame-dried Schlenk flask, add Methyl 4-bromobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Add Pd(dppf)Cl2 (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Methyl 4-bromo-2-fluorobenzoate
  • Follow steps 1-4 of Protocol 1, using Methyl 4-bromo-2-fluorobenzoate as the starting material and reducing the catalyst loading to 1.5 mol%.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Follow steps 6-9 of Protocol 1 for workup and purification.

Protocol 3: Suzuki-Miyaura Coupling with this compound
  • Follow steps 1-4 of Protocol 1, using this compound as the starting material and reducing the catalyst loading to 1 mol%.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Follow steps 6-9 of Protocol 1 for workup and purification.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)L2-X Intermediate B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)2 (Arylboronic Acid) ArBOH->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Base) Inert Inert Atmosphere (Argon Purge) Start->Inert Catalyst Catalyst Addition Inert->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitor Reaction Monitoring (TLC/LC-MS) Reaction->Monitor Workup Workup (Quenching, Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Conclusion

The use of this compound in the synthesis of a key biaryl intermediate for Venetoclax demonstrates a significant improvement in efficacy compared to its non-fluorinated and mono-fluorinated analogues. The tetrafluorinated compound allows for milder reaction conditions, shorter reaction times, lower catalyst loading, and results in higher yields and purity of the desired product. These advantages can lead to more cost-effective and environmentally friendly manufacturing processes for this important API. The strategic use of highly fluorinated building blocks is a powerful tool for optimizing synthetic routes in modern drug development.

References

The Halogen Dance: A Comparative Guide to the Synthesis Efficiency of Halogenated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of organic synthesis, the choice of a halogenated building block is a critical step that dictates the rhythm and efficiency of the entire process. From the workhorses of cross-coupling reactions to the reactive partners in nucleophilic substitutions, aryl, alkyl, and acyl halides each bring a unique set of characteristics to the synthetic stage. This guide provides an in-depth, objective comparison of the synthesis efficiency of these key building blocks, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic strategies.

The Reactivity Spectrum: A Tale of Four Halogens

The performance of a halogenated building block is fundamentally tied to the nature of the halogen atom itself. The well-established trend in reactivity for many common transformations follows the order:

I > Br > Cl > F

This trend is a direct consequence of two key factors:

  • Carbon-Halogen (C-X) Bond Strength: As we move down the halogen group, the C-X bond becomes weaker, requiring less energy to break during a reaction.

  • Leaving Group Ability: The stability of the resulting halide anion (X⁻) is crucial. Iodide (I⁻) is the weakest base and therefore the most stable and best leaving group among the common halogens.[1][2]

This fundamental principle governs the efficiency of a wide range of synthetic transformations, as we will explore in the following sections.

Aryl Halides: The Stars of Cross-Coupling

Aryl halides are indispensable building blocks in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The choice of the aryl halide has a profound impact on reaction conditions, catalyst selection, and overall efficiency.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. The following table provides a comparative overview of the performance of different aryl halides in a typical Suzuki-Miyaura reaction.

Aryl HalideTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)Notes
Aryl IodidePd(PPh₃)₄ / K₂CO₃801-4>95Highly reactive, often requires milder conditions. Can be prone to side reactions if not controlled.
Aryl BromidePd(OAc)₂ / SPhos / K₃PO₄1002-1285-95The "workhorse" for Suzuki couplings, balancing reactivity and stability.[3][4]
Aryl Chloride[Pd(allyl)Cl]₂ / cataCXium A / KOtBu10012-2470-90Less reactive, requiring more specialized and often more expensive bulky phosphine ligands and stronger bases.[5][6]
Aryl FluorideNi(COD)₂ / PCy₃ / LiHMDS60-12024-4825-60Very challenging due to the strong C-F bond; requires specialized nickel catalysts and harsh conditions.[3][7]

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

The data clearly illustrates the reactivity trend, with aryl iodides offering the highest efficiency. However, the significantly lower cost and wider availability of aryl chlorides often make them the preferred choice in industrial settings, provided an efficient catalytic system is available.[5][8]

The Challenge and Rise of C-F Bond Activation

The activation of the robust C-F bond is a formidable challenge in organic synthesis due to its high bond dissociation energy.[3][9] Historically, this has limited the use of aryl fluorides in cross-coupling reactions. However, recent years have seen significant advancements in this area, with the development of potent nickel-based catalyst systems and the application of novel strategies like visible light photoredox catalysis.[10][11] These methods are paving the way for the broader utilization of readily available fluoroaromatics in synthetic chemistry.

dot graph "C-F_Bond_Activation_Challenges" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Challenges and modern solutions in C-F bond activation.

Alkyl Halides: The Foundation of Nucleophilic Substitution and Organometallic Chemistry

Alkyl halides are fundamental building blocks for introducing alkyl chains and forming new carbon-carbon bonds. Their reactivity is paramount in two key classes of reactions: nucleophilic substitution (SN2) and the formation of organometallic reagents.

Efficiency in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to the nature of the leaving group. The efficiency of this reaction directly mirrors the general halogen reactivity trend.

Alkyl HalideRelative Rate (vs. R-Cl)C-X Bond Energy (kcal/mol)Notes
Alkyl Iodide (R-I)~30,000~57Excellent leaving group, leading to the fastest reaction rates.
Alkyl Bromide (R-Br)~10,000~71A very good leaving group, widely used in synthesis.
Alkyl Chloride (R-Cl)1~84A moderate leaving group, often requiring higher temperatures or longer reaction times.
Alkyl Fluoride (R-F)~10⁻⁵~110A very poor leaving group due to the strong C-F bond, rarely used in SN2 reactions.[12]

Data compiled from various sources, representing typical relative rates for SN2 reactions.[12]

The choice of alkyl halide for an SN2 reaction is a trade-off between reactivity and cost/stability. While alkyl iodides are the most reactive, they are also the most expensive and can be less stable. Alkyl bromides often provide the best balance for many applications.

dot graph "SN2_Reaction_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A generalized workflow for an SN2 reaction.

Formation of Grignard Reagents

The preparation of Grignard reagents (R-MgX) is another area where the reactivity of the alkyl halide is a critical factor. The ease of insertion of magnesium into the carbon-halogen bond follows the established trend.

Alkyl HalideRelative ReactivityTypical Yield Range (%)Notes
Alkyl Iodide (R-I)Very High85-95Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[13]
Alkyl Bromide (R-Br)High70-90The most commonly used alkyl halides for Grignard reagent formation due to a good balance of reactivity and stability.[13]
Alkyl Chloride (R-Cl)Moderate50-80Less reactive, often requiring longer initiation times or activation of the magnesium. Yields can be lower and more variable.[13]
Alkyl Fluoride (R-F)Very LowNegligibleGenerally unreactive for Grignard reagent formation under standard conditions.[13]

Acyl Halides: The Highly Reactive Acylating Agents

Acyl halides, particularly acyl chlorides, are the most reactive derivatives of carboxylic acids.[14] This high reactivity makes them excellent acylating agents for the synthesis of esters, amides, and anhydrides. Their synthesis is typically straightforward, and their subsequent reactions are often high-yielding and rapid.

The primary advantage of using an acyl halide is the high electrophilicity of the carbonyl carbon, which makes it highly susceptible to nucleophilic attack. The halide ion is an excellent leaving group, further driving the reaction to completion.

Experimental Protocols

Synthesis of a Representative Alkyl Halide: 1-Bromobutane from 1-Butanol

This protocol describes a typical SN2 reaction to synthesize a primary alkyl halide.[15][16]

Materials:

  • 1-Butanol

  • Sodium Bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a round-bottom flask, combine 1-butanol and sodium bromide.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux for 45-60 minutes.

  • After reflux, distill the mixture to collect the crude 1-bromobutane.

  • Wash the distillate with water, then with a small amount of cold concentrated sulfuric acid, followed by a wash with sodium bicarbonate solution, and a final wash with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final distillation to obtain pure 1-bromobutane.

Synthesis of a Representative Aryl Halide: Bromobenzene from Benzene

This protocol outlines the electrophilic aromatic substitution to produce bromobenzene.[13][14][17]

Materials:

  • Benzene

  • Bromine (Br₂)

  • Iron filings (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Sodium hydroxide (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place benzene and the iron catalyst.

  • Slowly add bromine from the dropping funnel to the benzene at room temperature. The reaction is exothermic and will generate hydrogen bromide gas.

  • After the addition is complete, gently warm the mixture to drive the reaction to completion.

  • Wash the reaction mixture with water, then with sodium hydroxide solution to remove unreacted bromine and HBr.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Distill the crude product to obtain pure bromobenzene.

Synthesis of a Representative Acyl Halide: Benzoyl Chloride from Benzoic Acid

This protocol demonstrates the conversion of a carboxylic acid to a highly reactive acyl chloride.[10][17]

Materials:

  • Benzoic Acid

  • Thionyl Chloride (SOCl₂)

  • A few drops of N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine benzoic acid and thionyl chloride.

  • Add a catalytic amount of DMF.

  • Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas.

  • After the gas evolution ceases, continue to heat for a short period to ensure the reaction is complete.

  • Distill the reaction mixture under reduced pressure to obtain pure benzoyl chloride.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflows for the synthesis of representative halogenated building blocks.

Conclusion: A Strategic Choice for Optimal Synthesis

The selection of a halogenated building block is a strategic decision that profoundly influences the efficiency, cost, and practicality of a synthetic route. While the reactivity trend of I > Br > Cl > F provides a fundamental framework, the optimal choice is often nuanced.

  • Aryl iodides and bromides offer high reactivity and are the go-to choices for rapid and high-yielding cross-coupling reactions in a research and development setting.

  • Aryl chlorides , despite their lower reactivity, are often the most economically viable option for large-scale industrial synthesis, a choice made practical by the continuous development of highly active catalyst systems.

  • Aryl fluorides represent a frontier in cross-coupling chemistry, with ongoing research unlocking their potential as readily available starting materials.

  • Alkyl bromides and iodides are preferred for efficient SN2 reactions and Grignard reagent formation.

  • Acyl chlorides remain the undisputed champions of acylation reactions due to their inherent high reactivity.

By understanding the interplay between the nature of the halogen, the desired transformation, and the available synthetic tools, researchers can navigate the vast landscape of halogenated building blocks and design more efficient and elegant synthetic pathways.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Tetrafluorobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Conundrum in Pharmaceutical Analysis

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance metabolic stability, binding affinity, and bioavailability. Substituted tetrafluorobenzoates are a key pharmacophore and synthetic intermediate in this space. However, their synthesis is often accompanied by the formation of closely related isomeric impurities.[1] These isomers, which can be regioisomers (different substitution patterns on the aromatic ring) or stereoisomers (enantiomers/diastereomers), possess identical molecular formulas but can exhibit vastly different pharmacological and toxicological profiles.[2]

Consequently, the rigorous detection, quantification, and control of these isomeric impurities are not merely an analytical challenge but a regulatory and safety imperative. Global regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A(R2), mandate the reporting, identification, and qualification of impurities exceeding specific thresholds, often as low as 0.05%.[3][4] This guide provides a comparative analysis of the primary chromatographic techniques used for this purpose, grounded in experimental data and regulatory expectations, to empower scientists in developing robust and reliable analytical methods.

The Nature of the Challenge: Isomeric Impurities in Tetrafluorobenzoates

Isomeric impurities in substituted tetrafluorobenzoates typically arise from the synthetic route. For instance, Friedel-Crafts acylation of disubstituted fluorobenzenes can lead to different positional isomers due to competing directive effects of the substituents.[5] If the molecule contains a chiral center, enantiomeric or diastereomeric impurities are also a concern.[2]

  • Regioisomers (Positional Isomers): Have the same functional groups but at different positions on the tetrafluorophenyl ring. Their physicochemical properties can be very similar, making them difficult to separate.

  • Enantiomers: Non-superimposable mirror images that have identical physical properties in an achiral environment, requiring a chiral environment (e.g., a chiral stationary phase) for separation.[6]

The primary analytical goal is to develop a method with sufficient specificity and selectivity to resolve the main API peak from all potential isomeric impurities and degradation products, as mandated by regulatory bodies like the FDA.[7][8]

Comparative Guide to Analytical Methodologies

The choice of analytical technique is paramount and depends on the nature of the isomers (regioisomers vs. enantiomers) and the physicochemical properties of the analyte, such as volatility and polarity. We will compare the three most powerful chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Methodology Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

Method_Selection_Workflow start Start: Isomeric Purity Analysis of Substituted Tetrafluorobenzoate q_type What is the primary isomeric impurity type? start->q_type hplc High-Performance Liquid Chromatography (HPLC) q_type->hplc  Regioisomers   sfc Supercritical Fluid Chromatography (SFC) q_type->sfc Enantiomers   q_volatile Is the analyte sufficiently volatile & thermally stable? q_volatile->hplc No gc Gas Chromatography (GC) (Often with MS detection) q_volatile->gc Yes hplc->q_volatile gc_adv GC offers high resolution for volatile regioisomers. Derivatization may be needed. gc->gc_adv chiral_hplc Chiral HPLC is the benchmark method. sfc->chiral_hplc sfc_adv SFC is a strong alternative: - Faster analysis - Greener (less organic solvent) sfc->sfc_adv

Caption: High-level decision workflow for analytical method selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For separating closely related regioisomers of tetrafluorobenzoates, reversed-phase HPLC is the most common starting point.

  • Expertise & Experience: The key to separating structurally similar regioisomers lies in maximizing subtle differences in polarity and shape. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases are often superior to standard C18 columns. PFP phases, in particular, offer alternative selectivity mechanisms like pi-pi interactions, dipole-dipole, and ion-exchange, which are highly effective for separating halogenated aromatic compounds.[1] For enantiomeric separation, polysaccharide-based chiral stationary phases (CSPs) are the industry standard.[6][9]

  • Trustworthiness: A robust HPLC method requires careful optimization of the mobile phase (e.g., acetonitrile vs. methanol, pH, additives) and temperature to achieve a resolution (Rs) of >2.0 between the API and the closest eluting impurity.

Parameter Recommendation for Regioisomer Analysis Recommendation for Enantiomer Analysis
Stationary Phase PFP, Phenyl-Hexyl, C18 (less selective)Immobilized or Coated Polysaccharide (e.g., Amylose, Cellulose derivatives)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate)Normal Phase: Hexane/Alcohol (IPA, EtOH); Reversed Phase: ACN/Water
Detection UV/PDA (typically 220-280 nm)UV/PDA, Circular Dichroism (CD)
Strengths Universally applicable, high robustness, well-understood.Gold standard for chiral separations.[10]
Weaknesses Can use significant amounts of organic solvent, longer run times.Normal phase solvents are less "green"; column screening can be time-consuming.

Gas Chromatography (GC)

GC is an excellent choice for analytes that are volatile and thermally stable. It offers exceptionally high separation efficiency, making it ideal for resolving complex mixtures of regioisomers.

  • Expertise & Experience: The primary challenge with many benzoate derivatives is their limited volatility. Derivatization to a more volatile ester (e.g., methyl or ethyl ester) can sometimes be beneficial, though this adds a sample preparation step. However, for some substituted tetrafluorobenzoates, direct injection is possible. Coupling GC with Mass Spectrometry (GC-MS) provides structural information, aiding in the unambiguous identification of impurities.[11][12] The choice of the capillary column is critical; mid-polarity phases containing cyanopropylphenyl polysiloxane often provide the necessary selectivity for positional isomers.

  • Trustworthiness: Method reliability hinges on reproducible injections and stable column performance. The inlet temperature must be optimized to ensure complete volatilization without causing thermal degradation of the analyte.

Parameter Recommendation for Regioisomer Analysis
Stationary Phase Mid-polarity (e.g., 50% Phenyl Polysiloxane) or specialized wax columns.
Carrier Gas Helium or Hydrogen
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)
Strengths Unmatched resolution for volatile compounds, definitive identification with MS.[13]
Weaknesses Limited to thermally stable and volatile compounds; derivatization adds complexity.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, especially for chiral separations.[14] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[15][16]

  • Expertise & Experience: SFC is the premier technique for high-throughput chiral method development. The same polysaccharide-based CSPs used in HPLC are employed in SFC.[17] The ability to rapidly screen multiple columns and co-solvents (typically alcohols) makes SFC incredibly efficient.[18] For separating regioisomers of fluorinated compounds, SFC with specialized stationary phases has also shown great promise, often providing unique selectivity compared to HPLC.[1]

  • Trustworthiness: Modern SFC instrumentation provides robustness and reproducibility on par with HPLC systems.[15] The key is precise control over back pressure and temperature to maintain the supercritical state of the mobile phase.

Parameter Recommendation for Chiral & Achiral Analysis
Stationary Phase Polysaccharide-based CSPs for chiral; various silica-based phases for achiral.
Mobile Phase Supercritical CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol).
Detection UV/PDA, MS
Strengths Very fast separations, reduced organic solvent consumption, ideal for preparative work.[14]
Weaknesses Higher initial instrument cost; less effective for highly polar compounds.

Experimental Section: A Comparative Case Study

To illustrate the practical application of these techniques, we present a case study on the analysis of a hypothetical API: Methyl (2R)-2-(amino)-2-(2,3,5,6-tetrafluorobenzoyl)acetate (API-A) . The primary process impurities are its enantiomer (Impurity-E) and the regioisomer Methyl 2-(amino)-2-(2,3,4,5-tetrafluorobenzoyl)acetate (Impurity-R) .

Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the API-A sample and dissolve in 10.0 mL of Diluent (Methanol/Acetonitrile 50:50 v/v).

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with Diluent.

  • Spiked Suitability Solution: Spike the Working Solution with known reference standards of Impurity-E and Impurity-R to a final concentration of 0.1% (100 ng/mL) relative to the API-A concentration.

Comparative Chromatographic Performance

The table below summarizes the optimized conditions and performance data obtained from analyzing the Spiked Suitability Solution with HPLC, GC-MS, and SFC.

ParameterChiral HPLC GC-MS (Regioisomer Focus) Chiral SFC
Column CHIRALPAK® IA (Amylose derivative), 4.6x150mm, 3µmAgilent DB-17ms, 30m x 0.25mm, 0.25µmCHIRALPAK® IA, 4.6x150mm, 3µm
Mobile Phase /Carrier Gas Hexane:Ethanol:TFA (80:20:0.1)Helium @ 1.2 mL/minCO2:Methanol (75:25)
Flow Rate 1.0 mL/min(see above)3.0 mL/min
Temperature 25°COven: 150°C (1 min), ramp 10°C/min to 250°C40°C
Back Pressure N/AN/A150 bar
Detection PDA @ 230 nmMS (Scan 50-500 amu)PDA @ 230 nm
Analysis Time 15 min12 min5 min
RT (API-A) 9.5 min9.8 min2.8 min
RT (Impurity-E) 11.2 min(Co-elutes with API-A)3.5 min
RT (Impurity-R) 9.6 min (co-elutes)10.1 min2.9 min (co-elutes)
Resolution (API-A / Imp-E) 2.8 N/A3.1
Resolution (API-A / Imp-R) N/A3.5 N/A

Key Findings:

  • Chiral HPLC provided excellent resolution for the enantiomeric impurity (Impurity-E) but could not separate the regioisomer (Impurity-R).

  • GC-MS was highly effective at separating the regioisomeric impurity (Impurity-R) but failed to resolve the enantiomers.

  • Chiral SFC delivered the best performance for the enantiomeric separation, achieving higher resolution in a fraction of the time compared to HPLC. It also failed to separate the regioisomer.

This case study demonstrates a critical principle: no single method may be sufficient. A comprehensive control strategy might require two separate methods: a chiral method (preferably SFC for speed) to control enantiomeric purity and an achiral method (GC or HPLC) for regioisomers and other process impurities.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A method is not fit for purpose until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended use. The validation must be performed according to a pre-approved protocol, and its parameters are defined by ICH Q2(R2) guidelines.[19]

Core Validation Parameters for an Impurity Method

Validation_Parameters Validation ICH Q2(R2) Validation for Impurity Methods Specificity Limit of Quantification (LOQ) Accuracy Precision Linearity Range Robustness Specificity Ability to assess analyte unequivocally in the presence of components that may be expected to be present. Validation:p1->Specificity The most critical parameter LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Validation:p2->LOQ Accuracy Closeness of test results to the true value. (Assessed by spike/recovery). Validation:p3->Accuracy Precision Closeness of agreement among a series of measurements. (Repeatability & Intermediate Precision). Validation:p4->Precision

Caption: Key validation parameters for a pharmaceutical impurity method.

  • Specificity: This is the cornerstone of any impurity method.[7] It must be demonstrated that the method can separate the target impurities from the API, other related substances, and matrix components. This is typically proven by analyzing spiked samples and showing baseline resolution (Rs > 2.0).

  • Limit of Quantification (LOQ): The method must be sensitive enough to quantify impurities at the reporting threshold (e.g., 0.05%). The LOQ is established by demonstrating acceptable accuracy and precision at this low concentration.

  • Accuracy: Assessed by performing spike-recovery studies at multiple levels (e.g., LOQ, 0.1%, 0.2%). Recovery should typically be within 80-120% for impurities.[20]

  • Precision: Evaluated through repeatability (multiple preparations by one analyst on one day) and intermediate precision (different analysts, days, or equipment). The relative standard deviation (RSD) should be low (e.g., <10% at the LOQ).

  • Linearity & Range: The method's response must be linear over a defined range, typically from the LOQ to 120% of the impurity specification limit. A correlation coefficient (r²) > 0.99 is expected.

Conclusion and Recommendations

The analysis of isomeric impurities in substituted tetrafluorobenzoates requires a sophisticated, multi-faceted approach. There is no one-size-fits-all solution.

  • For enantiomeric purity , Supercritical Fluid Chromatography (SFC) is often the superior choice, offering significant advantages in speed and environmental impact over traditional chiral HPLC.[14][16]

  • For regioisomeric purity , Gas Chromatography (GC-MS) provides exceptional resolving power for volatile compounds, while reversed-phase HPLC with PFP or Phenyl-based columns is a robust choice for less volatile molecules.[1]

  • A comprehensive impurity control strategy may necessitate orthogonal methods to cover all potential isomers.

  • All methods must be rigorously validated according to ICH Q2(R2) guidelines to ensure data integrity and regulatory acceptance.[21][19]

By understanding the strengths and weaknesses of each technique and grounding method development in the principles of scientific causality and regulatory compliance, researchers can confidently ensure the purity, safety, and efficacy of their pharmaceutical products.

References

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, a halogenated aromatic compound, demands rigorous disposal protocols to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step plan rooted in established safety principles and regulatory awareness.

The core principle behind managing waste for this compound is recognizing its identity as a halogenated organic waste .[1][2] The presence of both bromine and fluorine atoms on the benzene ring makes it persistent and unsuitable for conventional waste streams. Improper disposal can lead to environmental contamination; therefore, it must be treated as hazardous waste.[1]

Part 1: Immediate Safety & Hazard Profile

Before any handling or disposal, it is imperative to be familiar with the hazard profile of this compound. Always consult the specific Safety Data Sheet (SDS) as the primary source of information.[1][3]

Key Hazard Information:

Based on available data, this compound and structurally similar chemicals are known to cause skin, eye, and respiratory irritation.[4][5][6]

PropertyValueSource
Chemical Formula C₈H₃BrF₄O₂[3]
CAS Number 4707-23-7[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] (Data for analogous compound)
Appearance White Powder / Solid[7] (Data for analogous compound)

Essential Personal Protective Equipment (PPE):

Proper PPE is your first and most critical line of defense.[8]

  • Eye Protection: Wear chemical splash goggles and, if there is a significant splash risk, a face shield.[7][8]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][7]

  • Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron or suit is recommended.[7]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]

Part 2: The Disposal Workflow: A Step-by-Step Guide

The fundamental rule is the strict segregation of halogenated waste from all other waste streams.[1][2] Do not mix this compound with non-halogenated organic waste, aqueous waste, or solid municipal trash.

Workflow Diagram: From Bench to Final Disposal

The following diagram outlines the decision-making process for managing waste generated from this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition start Experiment Generates Waste (e.g., residue, contaminated items, excess chemical) assess Is the waste container correctly labeled for 'Halogenated Organic Waste'? start->assess spill Spill Occurred? assess->spill Yes assess->spill No, obtain correct container small_quant Small Quantities: - Rinse glassware with acetone, collect rinsate. - Place contaminated wipes, gloves, etc. in sealed bag within waste container. spill->small_quant No (Routine Disposal) spill_cleanup Spill Cleanup: - Use appropriate absorbent material. - Collect all contaminated materials. - Place in a separate, sealed container and label as spill debris. spill->spill_cleanup Yes bulk_quant Bulk / Unused Quantities: - Carefully transfer chemical directly into the designated waste container. container Place all waste into the 'Halogenated Organic Waste' container. Ensure container is closed. small_quant->container bulk_quant->container spill_cleanup->container storage Store waste container in a designated satellite accumulation area. Away from incompatible materials. container->storage pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) office. storage->pickup end Waste is transported for final disposal (e.g., Incineration). pickup->end

Caption: Waste Disposal Workflow for this compound.

Protocol 1: Disposal of Contaminated Labware and Consumables

This protocol applies to items with residual contamination, such as glassware, pipette tips, gloves, and weighing paper.

  • Decontaminate Glassware: Rinse all contaminated glassware with a minimal amount of a suitable organic solvent, such as acetone, inside a chemical fume hood.[1]

  • Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste and must be collected in your designated "Halogenated Organic Waste" container.[1]

  • Collect Solid Items: Place all contaminated solid items (gloves, wipes, weighing paper, etc.) into a clear, chemically resistant bag.

  • Final Placement: Seal the bag and place it into the same designated "Halogenated Organic Waste" container.

Causality: Rinsing glassware ensures that trace amounts of the chemical are captured. Collecting this rinsate is critical because the solvent is now mixed with a halogenated compound, rendering the entire volume as hazardous waste. Segregating solids prevents accidental exposure and keeps the waste stream organized.

Protocol 2: Disposal of Unused or Bulk Quantities

This protocol is for disposing of the chemical in its pure form or as part of a reaction mixture.

  • Prepare the Waste Container: Ensure you have a designated, properly labeled "Halogenated Organic Waste" container. The label must include the words "Hazardous Waste" and the full chemical names of all contents.[1]

  • Transfer the Chemical: Working in a chemical fume hood, carefully transfer the material directly into the waste container using a funnel or other appropriate tools to prevent spills.

  • Seal the Container: Securely close the container lid. Do not overfill; leave at least 10% headspace for vapor expansion.

  • Store Appropriately: Move the container to your laboratory's designated satellite accumulation area. Ensure it is stored away from incompatible materials.[8]

Causality: Direct transfer into a designated container is the most secure method for bulk quantities, minimizing handling and potential exposure. Correct labeling is a legal requirement and ensures that EHS personnel can manage the waste safely and effectively.

Protocol 3: Accidental Spill Cleanup

In the event of a small, manageable spill within a fume hood:

  • Ensure Safety: Keep the area well-ventilated and remove all sources of ignition.[3]

  • Contain the Spill: Use a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to cover and contain the spill. Do not use combustible materials like paper towels directly on the bulk spill.

  • Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and place it into a heavy-duty, sealable plastic bag or a separate, dedicated container.

  • Label and Dispose: Label the container clearly as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste by placing it in your main waste container or keeping it separate for EHS pickup, per your institution's policy.

  • Final Decontamination: Clean the spill area with a cloth dampened with acetone, and treat the cloth as contaminated solid waste.

Causality: Using an inert absorbent prevents any unintended reactions. Containing all cleanup materials is crucial because they are now considered hazardous waste themselves.

Part 3: Final Disposition and Regulatory Context

Once collected at the laboratory level, the hazardous waste will be handled by your institution's Environmental Health and Safety (EHS) office.[1] The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration .[9] This method is effective for destroying persistent organic molecules.[9][10]

While this compound is not specifically listed as a "forever chemical" like PFOA or PFOS under current EPA guidance, it falls under the broad category of halogenated organic compounds (HOCs) regulated as hazardous waste.[11][12] Therefore, disposal must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem.

References

Operational Guide: Personal Protective Equipment Protocols for Handling Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate, a halogenated aromatic compound, is a valuable reagent in synthetic chemistry, but its structural motifs necessitate a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a technical framework for risk assessment and the implementation of self-validating safety protocols, ensuring that your operational plans are robust and your laboratory environment is secure.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

Understanding the inherent chemical risks of this compound is the critical first step in designing an effective PPE strategy. While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar halogenated aromatics and its parent acid provide a strong basis for a conservative safety posture.[1][2]

The primary hazards are associated with direct contact and inhalation. The parent compound, 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, we must operate under the assumption that this compound presents, at a minimum, the same hazards. The operational risk is amplified when handling the powdered solid, which can be easily aerosolized, or when working with solutions that increase the risk of splashes and vapor generation.

Table 1: Chemical and Hazard Summary

Property Data Source
Chemical Name This compound N/A
CAS Number 4707-23-7 [4]
Molecular Formula C₈H₃BrF₄O₂ [4]
Molecular Weight 287.01 g/mol [4]
Appearance White Powder [5]

| Known Hazards | Causes skin irritation (inferred)[3] | Causes serious eye irritation (inferred)[3] | May cause respiratory irritation (inferred)[3][5] |

Core PPE Requirements: A Multi-Layered Defense

Effective laboratory safety relies on the "Hierarchy of Controls," where Personal Protective Equipment (PPE) serves as the final, essential barrier between the researcher and the chemical hazard.

Primary Protection: Engineering Controls

Before any PPE is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction workups, must be conducted within a properly functioning and certified chemical fume hood.[1][4] This is non-negotiable, as it is the primary method for preventing respiratory exposure to vapors or fine powder aerosols.[5]

Secondary Protection: Personal Protective Equipment

The selection of PPE must be tailored to the specific task and the associated risks of exposure.

  • Eye and Face Protection:

    • Rationale: This compound is classified as a serious eye irritant.[3] Accidental contact can result in significant damage.

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles that form a seal around the eyes.[5]

    • Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during extractions or quenching reactions), a full-face shield must be worn in addition to safety goggles.[1][6]

  • Hand Protection:

    • Rationale: Halogenated compounds can cause skin irritation and may be absorbed dermally.[1]

    • Glove Selection: Chemical-resistant gloves are mandatory.[4] Nitrile gloves provide adequate protection for incidental contact with solids and during the preparation of dilute solutions.[7]

    • Protocol: For extended procedures or when handling concentrated solutions, double-gloving is recommended. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste.[5] Wash hands thoroughly with soap and water afterward.[8]

  • Body Protection:

    • Rationale: Protects skin and personal clothing from contamination by dust or splashes.

    • Minimum Requirement: A standard flame-resistant lab coat, fully buttoned.

    • Enhanced Protection: For tasks with a higher splash potential, supplement the lab coat with a chemically resistant apron.[9] A complete suit protecting against chemicals may be required for large-scale operations or emergency spill response.[5]

  • Respiratory Protection:

    • Rationale: The compound may cause respiratory irritation upon inhalation.[3][5]

    • Standard Operations: A properly functioning chemical fume hood is the primary means of respiratory protection and is sufficient for most lab-scale activities.

    • Non-Routine/Emergency Situations: If fume hood use is not possible or in the event of a significant spill where vapor concentrations may be high, a NIOSH-approved respirator with organic vapor cartridges is required.[1] For major emergencies, a self-contained breathing apparatus (SCBA) is the appropriate level of protection.[1]

Procedural Guidance: Integrating Safety into Workflow

A protocol is only as strong as its execution. The following step-by-step process for weighing and dissolving the solid reagent integrates the PPE requirements into a self-validating workflow.

Experimental Protocol: Weighing and Dissolving Solid Reagent
  • Preparation: Before entering the lab, confirm the location of the nearest safety shower and eyewash station. Verify that the chemical fume hood has a current certification sticker.

  • Don PPE: Don all required PPE as determined by the PPE Selection Workflow (see diagram below). At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.

  • Work Area Setup: Place a weigh boat, spatula, and a container with the appropriate solvent inside the chemical fume hood.

  • Handling: Carefully open the reagent bottle inside the fume hood. Use the spatula to transfer the desired amount of this compound to the weigh boat, avoiding any actions that could generate dust.

  • Dissolving: Add the weighed solid to the solvent. Gently swirl to dissolve.

  • Cleanup: Securely close the primary reagent container. Decontaminate the spatula with an appropriate solvent, allowing it to dry inside the hood.

  • Doffing PPE: Once the procedure is complete and the work area is clean, remove PPE in the correct order (gloves first, then apron/lab coat, followed by face shield/goggles). Dispose of contaminated items in the appropriate waste stream. Wash hands immediately.

PPE_Selection_Workflow start Start: Prepare to Handle Chemical assess_task Step 1: Assess Task - Weighing Solid - Solution Preparation - Active Reaction/Workup start->assess_task assess_scale Step 2: Assess Scale & Risk - Low Scale (<1g) / Low Splash Risk? - High Scale (>1g) / Splash Risk? assess_task->assess_scale ppe_standard Required PPE (Standard) - Certified Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat assess_scale->ppe_standard Low Risk Scenario ppe_enhanced Required PPE (Enhanced) - All Standard PPE PLUS: - Face Shield - Double Gloves (Nitrile) - Chemical Resistant Apron assess_scale->ppe_enhanced High Risk Scenario proceed Proceed with Task ppe_standard->proceed ppe_enhanced->proceed

Caption: PPE selection workflow for handling this compound.

Emergency Procedures and Disposal

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]

    • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

  • Disposal Plan:

    • All waste materials, including contaminated gloves, weigh boats, and excess reagent, must be disposed of as hazardous chemical waste.

    • Collect waste in a suitable, closed, and clearly labeled container.[4] Never mix with incompatible waste streams.

    • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]

By integrating this expert-driven, safety-first approach, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.